trans-3-Amino-3-methylcyclobutanol hydrochloride
Description
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Properties
IUPAC Name |
3-amino-3-methylcyclobutan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-5(6)2-4(7)3-5;/h4,7H,2-3,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAWFZMTTJCICN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1403766-64-2, 1403766-99-3, 1403767-32-7 | |
| Record name | Cyclobutanol, 3-amino-3-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1403766-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-3-Amino-3-methylcyclobutanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | cis-3-Amino-3-methylcyclobutanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-amino-3-methylcyclobutan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Constrained World of Amino-Cyclobutanes: A Guide to Their Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclobutane motif, a four-membered carbocycle, has long intrigued chemists due to its inherent ring strain and unique three-dimensional geometry.[1] When substituted with an amino group, these structures unlock a fascinating area of chemical space with significant implications for medicinal chemistry.[2][3] Amino-substituted cyclobutanes serve as valuable building blocks, offering rigid scaffolds that can mimic peptide turns, act as constrained analogues of natural amino acids, and provide novel vectors for exploring protein binding pockets.[4][5] This guide provides an in-depth exploration of the discovery and synthetic history of amino-substituted cyclobutanes, detailing the evolution of synthetic strategies from early photochemical methods to modern, highly selective catalytic approaches. We will delve into the mechanistic underpinnings of key transformations, provide field-proven insights into experimental choices, and present detailed protocols for the synthesis of important building blocks.
The Allure of the Strained Ring: Why Amino-Cyclobutanes Matter
The cyclobutane ring, with bond angles compressed to approximately 90° from the ideal 109.5° for sp³-hybridized carbon, possesses a significant amount of ring strain (ca. 26.7 kcal/mol).[1] This inherent strain is not a liability but rather a key feature that chemists have learned to exploit. It renders the ring susceptible to selective ring-opening reactions, providing a pathway to more complex molecular architectures.[6] Furthermore, the rigidity of the cyclobutane scaffold provides a level of conformational constraint that is highly desirable in drug design. By locking flexible acyclic molecules into a more defined orientation, chemists can enhance binding affinity to biological targets and improve pharmacokinetic properties.[3]
The introduction of an amino group adds a crucial functional handle for further elaboration and a key pharmacophoric element. Amino-cyclobutanes are found in a variety of biologically active natural products, including alkaloids with antimicrobial and antitumor activities.[7][8] In medicinal chemistry, they have been successfully incorporated into drug candidates targeting a range of diseases. For instance, their use as bioisosteres for phenyl rings or as constrained mimics of amino acids has led to the development of potent and selective inhibitors of enzymes and modulators of receptors.[2][9]
A Historical Perspective: From Photodimerization to Strategic Synthesis
The journey into the synthesis of cyclobutanes began over a century ago, with early reports of [2+2] photodimerization reactions of olefins in sunlight.[10] These initial discoveries, while groundbreaking, often lacked control over regioselectivity and stereoselectivity. The development of photosensitizers and a deeper understanding of photochemical reaction mechanisms in the mid-20th century paved the way for more controlled and synthetically useful [2+2] cycloadditions.[10][11]
The synthesis of specifically amino-substituted cyclobutanes gained momentum with the increasing interest in non-natural amino acids and conformationally restricted peptides. Early approaches often involved the functionalization of a pre-formed cyclobutane ring, a strategy that could be limited by the availability of the starting cyclobutane and the selectivity of the amination reaction. A significant advancement came with the development of methods to construct the cyclobutane ring with the amino functionality, or a precursor, already in place.
Core Synthetic Strategies: Building the Amino-Cyclobutane Scaffold
The modern synthetic chemist has a diverse toolkit for the construction of amino-substituted cyclobutanes. These methods can be broadly categorized into cycloaddition reactions, ring expansions and contractions, and intramolecular cyclizations.
The Power of Pericyclic Reactions: [2+2] Cycloadditions
The [2+2] cycloaddition remains one of the most powerful and widely used methods for constructing the cyclobutane core.[12] This reaction involves the union of two olefinic components to form a four-membered ring.
Photochemical [2+2] cycloadditions are a cornerstone of cyclobutane synthesis.[10][11] The reaction is typically initiated by the photoexcitation of one of the olefin partners to its triplet state, often facilitated by a photosensitizer like acetone or benzophenone.[13] This triplet species then adds to the ground-state olefin in a stepwise manner through a 1,4-diradical intermediate.
Diagram: Mechanism of Photosensitized [2+2] Cycloaddition
Caption: Photosensitized [2+2] cycloaddition mechanism.
A key challenge in synthesizing amino-cyclobutanes via this method is the potential for quenching of the excited state by the nitrogen atom. Therefore, the amino group is often introduced in a protected form, such as an amide or carbamate, or as a nitro group which can be subsequently reduced.
While photochemical methods are prevalent, thermal and transition-metal-catalyzed [2+2] cycloadditions offer valuable alternatives, particularly for substrates that are sensitive to UV radiation.[14] Thermal cycloadditions of electron-rich and electron-poor olefins can proceed via a stepwise, zwitterionic mechanism. Transition metal catalysts, such as those based on copper or iron, can facilitate [2+2] cycloadditions under milder conditions and with greater control over stereoselectivity.[13]
Experimental Protocol: Synthesis of a 2-Aminocyclobutanone Derivative
This protocol describes the synthesis of a protected 2-aminocyclobutanone from 1,2-bis(trimethylsilyloxy)cyclobutene and a carbamate, a method that provides access to a key building block for further functionalization.[5][15]
Step 1: Reaction Setup
-
To a solution of 1,2-bis(trimethylsilyloxy)cyclobutene (1.0 eq) in a suitable solvent (e.g., diethyl ether) saturated with hydrogen chloride, add the desired carbamate (e.g., benzyl carbamate, 1.1 eq).
-
The use of an acid catalyst is crucial for the reaction to proceed.[15]
Step 2: Reaction Execution
-
Stir the reaction mixture at room temperature for the specified time (typically several hours to overnight), monitoring the progress by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(benzyloxycarbonylamino)cyclobutanone.
Ring Expansion and Contraction Strategies
Ring expansion and contraction reactions provide an alternative entry into the cyclobutane framework, often from more readily available starting materials.
The expansion of a cyclopropane ring to a cyclobutane is a thermodynamically favorable process driven by the relief of ring strain. A common strategy involves the generation of a cyclopropylcarbinyl cation, which can rearrange to a cyclobutyl cation. This can be achieved, for example, by the diazotization of an aminomethylcyclopropane (Demyanov rearrangement).[16]
Diagram: Ring Expansion of a Cyclopropylcarbinyl Cation
Caption: Rearrangement of a cyclopropylcarbinyl cation.
The Favorskii rearrangement of α-halocyclopentanones can be employed to synthesize cyclobutanecarboxylic acid derivatives.[16] The reaction proceeds through a cyclopropanone intermediate, which is then opened by a nucleophile. Subsequent functional group manipulations can then be used to introduce the amino group.
Intramolecular Cyclization Approaches
Intramolecular cyclization of suitably functionalized acyclic precursors offers a direct route to substituted cyclobutanes. These methods can provide excellent control over stereochemistry. Radical cyclizations of δ-haloalkenes and transition-metal-catalyzed cyclizations of 1,6-enynes are powerful strategies for the construction of the cyclobutane ring.[1]
Modern Frontiers and Applications
The field of amino-substituted cyclobutane synthesis continues to evolve, with a focus on developing more efficient, enantioselective, and sustainable methods. The use of organocatalysis and photoredox catalysis has opened up new avenues for the asymmetric synthesis of these valuable building blocks.[17][18]
The application of amino-substituted cyclobutanes in drug discovery remains a vibrant area of research. They are key components in several approved drugs and clinical candidates. For example, they can be found in inhibitors of Janus kinases (JAKs) for the treatment of autoimmune diseases and in antiviral agents.[2] The unique conformational constraints and physicochemical properties imparted by the amino-cyclobutane scaffold continue to make it an attractive motif for medicinal chemists seeking to design the next generation of therapeutics.
Summary of Synthetic Methodologies
| Methodology | Key Features | Advantages | Limitations |
| Photochemical [2+2] Cycloaddition | Utilizes light to induce cycloaddition of olefins.[10][11] | Access to a wide range of cyclobutane structures. | Can suffer from poor regioselectivity and stereoselectivity; potential for side reactions. |
| Thermal/Metal-Catalyzed [2+2] Cycloaddition | Employs heat or a transition metal catalyst.[13][14] | Milder reaction conditions; improved selectivity in some cases. | Substrate scope can be limited. |
| Ring Expansion of Cyclopropanes | Driven by the relief of ring strain.[16] | Access to cyclobutanes from readily available cyclopropanes. | Can be prone to rearrangements leading to mixtures of products. |
| Ring Contraction of Cyclopentanes | E.g., Favorskii rearrangement.[16] | Utilizes readily available cyclopentanone starting materials. | Requires multiple steps to introduce the amino functionality. |
| Intramolecular Cyclization | Cyclization of acyclic precursors.[1] | High degree of stereocontrol. | Requires the synthesis of specialized acyclic precursors. |
Conclusion
The journey of discovery and synthesis of amino-substituted cyclobutanes has been one of increasing sophistication and control. From the early, often serendipitous, photochemical dimerizations to the highly selective catalytic methods of today, our ability to construct these valuable building blocks has advanced tremendously. The unique structural and conformational properties of amino-cyclobutanes ensure their continued importance in the fields of organic synthesis and medicinal chemistry. As new synthetic methodologies emerge, we can expect to see an even greater diversity of these constrained scaffolds being utilized in the design of novel therapeutics and functional materials.
References
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- Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC - NIH. (2024, June 11). NIH.
- Cyclobutane Derivatives from Thermal Cycloaddition Reactions. (n.d.). Organic Reactions.
- Recent advances in the total synthesis of cyclobutane-containing natural products. (2019, November 12). Royal Society of Chemistry.
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- Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions | Chemical Reviews - ACS Publications. (n.d.). ACS Publications.
- Ring expansion and contraction - Wikipedia. (n.d.). Wikipedia.
- The synthetic routes to cyclobutanes. | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate.
- Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC. (n.d.). PMC.
- 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs | Journal of Medicinal Chemistry - ACS Publications. (n.d.). ACS Publications.
- Cyclobutane synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- Synthesis of Substituted 2-Amino-Cyclobutanones - Loyola eCommons. (2008, May 9). Loyola eCommons.
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- Drug candidates bearing 1,3-disubstituted cyclobutane moieties. - ResearchGate. (n.d.). ResearchGate.
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Initial Biological Screening of Novel Aminocyclobutanol Compounds: A Strategic Approach to Hit Identification and Early-Stage Derisking
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for a Phased Screening Cascade
The aminocyclobutanol scaffold represents a compelling starting point for novel therapeutic agents due to its structural rigidity and three-dimensional diversity, offering potential for high-potency and selective interactions with biological targets.[1] Historically, related aminocyclitol and cyclobutane-containing compounds have demonstrated a wide array of biological activities, including antibacterial, antiviral, and antitumor effects.[1][2][3] However, this structural promise can only be realized through a systematic and logically-structured biological screening process. The evaluation of any novel chemical entity is a critical first step in drug discovery, designed to ascertain its biological activity and therapeutic potential.[4][5][6]
This guide eschews a one-size-fits-all template. Instead, it presents a bespoke, multi-phase screening cascade designed specifically for the initial characterization of novel aminocyclobutanol compounds. Our approach is built on a foundation of causality, where each experimental phase provides the necessary data to justify progression to the next, ensuring that resources are focused on the most promising candidates. The core objective is to move beyond simple activity metrics to build a comprehensive preliminary profile for each compound, encompassing cytotoxicity, mechanism of action, and initial "drug-likeness." This strategy enables an early, data-driven assessment to identify potent hits, prioritize them for lead optimization, and, crucially, flag potential liabilities that could lead to late-stage clinical failures.[7][8]
Phase 1: Primary Screening — Establishing a Cytotoxic Profile
The foundational step in our cascade is to determine whether the novel aminocyclobutanol compounds exert any biological effect on living cells. A general cytotoxicity assay serves as an efficient, high-throughput primary screen to identify compounds that impact cellular viability and proliferation.[4][9] This provides the first critical data point: a concentration-dependent measure of biological activity.
Causality of Experimental Choice: We employ a metabolic activity-based assay, specifically the MTS assay, as our primary screen. This choice is deliberate. The reduction of the MTS tetrazolium salt to a colored formazan product is dependent on the activity of NADPH-dependent dehydrogenases within metabolically active, viable cells.[10] This provides a robust and sensitive proxy for cell viability.[10][11] The assay is well-suited for a 96-well plate format, making it ideal for screening a library of compounds at multiple concentrations.
Experimental Workflow: Primary Cytotoxicity Screening
Caption: Workflow for primary cytotoxicity screening using the MTS assay.
Detailed Protocol: MTS Cell Viability Assay
This protocol is a self-validating system, incorporating necessary controls for robust data interpretation.
-
Cell Plating:
-
Seed a human cancer cell line (e.g., MCF-7 breast adenocarcinoma) into a 96-well clear-bottom plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.
-
Include wells with medium only for background control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X concentration stock of each aminocyclobutanol compound in culture medium. Perform serial dilutions to create a range of 8 concentrations (e.g., from 200 µM to 0.78 µM final concentration).
-
Include a "vehicle control" (e.g., 0.1% DMSO in medium) and a "positive control" (a known cytotoxic agent like Doxorubicin).
-
Carefully remove the old medium from the cells and add 100 µL of the appropriate compound dilution, vehicle, or positive control to triplicate wells.
-
Return the plate to the incubator for 48 hours. This exposure time is critical for observing compound effects.
-
-
MTS Reagent Incubation:
-
Prepare the MTS solution according to the manufacturer's instructions.[10][12]
-
Add 20 µL of the MTS reagent directly to each well, including the medium-only background controls.[10][11]
-
Incubate the plate for 1 to 4 hours at 37°C. The incubation time should be optimized to ensure sufficient color development without reaching saturation.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 490 nm using a microplate reader.[10][12]
-
Data Normalization: First, subtract the average absorbance of the medium-only wells from all other readings.
-
Calculate Percent Viability:
-
% Viability = (Absorbance_of_Treated_Well / Average_Absorbance_of_Vehicle_Control) * 100
-
-
IC₅₀ Determination: Plot the percent viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ value represents the concentration of a compound required to inhibit cell growth by 50%.[4][5]
-
Data Presentation and Interpretation
The IC₅₀ values are crucial for comparing the potency of different compounds and prioritizing them for further study.[4]
Table 1: Representative Cytotoxicity Data for Novel Aminocyclobutanol Compounds
| Compound ID | IC₅₀ (µM) in MCF-7 Cells (48h) |
|---|---|
| AC-001 | 8.4 |
| AC-002 | > 100 |
| AC-003 | 25.1 |
| AC-004 | 15.2 |
| Doxorubicin (Control) | 0.8 |
Data are presented as the mean from three independent experiments.
Compounds with low micromolar or sub-micromolar IC₅₀ values (e.g., AC-001) are considered "hits" and are prioritized for secondary screening.
Phase 2: Secondary Screening — Elucidating the Mechanism of Action (MoA)
Identifying a compound as cytotoxic is only the beginning. Understanding how it induces cell death is paramount for its development as a therapeutic agent.[13] A common and highly regulated form of cell death induced by anticancer agents is apoptosis. A key hallmark of apoptosis is the activation of a family of cysteine proteases called caspases, with caspase-3 and caspase-7 acting as the primary executioners of the apoptotic program.
Causality of Experimental Choice: We select the Caspase-Glo® 3/7 Assay as our secondary screen. This luminescent "add-mix-measure" assay is highly specific and sensitive, directly measuring the activity of caspase-3 and -7.[14][15] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7 to release aminoluciferin, generating a light signal that is proportional to enzyme activity.[14] This provides a direct, quantitative measure of apoptosis induction, allowing us to correlate it with the cytotoxicity observed in Phase 1.
Simplified Apoptotic Pathway
Caption: The role of executioner caspases in apoptosis and the target of the Caspase-Glo® 3/7 assay.
Detailed Protocol: Caspase-Glo® 3/7 Assay
This protocol is designed to be run in parallel with the primary cytotoxicity screen to ensure data correlation.
-
Cell Plating and Treatment:
-
Plate and treat cells with the "hit" compounds (e.g., AC-001, AC-003, AC-004) in an opaque-walled 96-well plate suitable for luminescence readings. Use the IC₅₀ concentration and one concentration above and below it for each compound.
-
Include vehicle control and a positive control for apoptosis (e.g., Staurosporine).
-
Incubate for a relevant time point (e.g., 24 hours), as caspase activation often precedes overt loss of cell viability.
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.[16]
-
Prepare the Caspase-Glo® 3/7 Reagent by reconstituting the lyophilized substrate with the provided buffer, as per the manufacturer's protocol.[14][17]
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[16] This single addition lyses the cells and introduces the substrate.
-
Mix the contents on a plate shaker at a low speed for 30-60 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light, to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate Fold Change: Normalize the signal by dividing the average reading from compound-treated wells by the average reading from the vehicle control wells.
-
Data Presentation and Interpretation
A significant increase in the luminescent signal relative to the vehicle control indicates that the compound induces apoptosis through the activation of caspase-3 and/or -7.
Table 2: Apoptosis Induction by Lead Compounds in MCF-7 Cells
| Compound ID (at IC₅₀) | Fold Change in Caspase-3/7 Activity (vs. Vehicle) |
|---|---|
| AC-001 (8.4 µM) | 4.5 ± 0.6 |
| AC-003 (25.1 µM) | 1.2 ± 0.2 |
| AC-004 (15.2 µM) | 3.8 ± 0.5 |
| Staurosporine (1 µM) | 8.2 ± 1.1 |
Data represent mean ± standard deviation. A fold change > 2.0 is typically considered significant.
This data suggests that AC-001 and AC-004 are potent inducers of apoptosis, while AC-003 may act through a different, non-apoptotic mechanism, warranting a different path of investigation.
Phase 3: Preliminary ADME/Tox Profiling — Assessing "Drug-Likeness"
A compound can be highly potent in a cell-based assay but fail during clinical development due to poor pharmacokinetic (ADME) properties or unforeseen toxicity.[7] Early assessment of key ADME parameters is a critical derisking step.[8][18] One of the most common causes of adverse drug-drug interactions (DDIs) is the inhibition of Cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast majority of clinical drugs.[19][20]
Causality of Experimental Choice: We perform an in vitro CYP inhibition assay against a panel of the most clinically relevant isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2).[21] This assay determines if our lead compounds are likely to interfere with the metabolism of other co-administered drugs. We use human liver microsomes as the enzyme source, as this is considered the "gold standard" for in vitro DDI studies, providing a system that closely mimics in vivo liver metabolism.[21] The activity of each CYP isoform is measured by monitoring the metabolism of a specific probe substrate via LC-MS/MS.[21][22]
Detailed Protocol: High-Throughput CYP450 Inhibition Assay (IC₅₀)
-
Reagent Preparation:
-
Prepare pooled human liver microsomes, a panel of specific CYP probe substrates (e.g., Midazolam for CYP3A4), and the test compounds (AC-001, AC-004) at various concentrations.
-
Include known specific inhibitors for each isoform as positive controls.
-
-
Incubation:
-
In a 96-well plate, combine the human liver microsomes, a specific probe substrate, and the test compound or control inhibitor in a buffer solution.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Incubate for a specific time (e.g., 15 minutes) at 37°C.
-
-
Reaction Termination and Sample Processing:
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant, containing the metabolites, to a new plate for analysis.
-
-
Data Acquisition and Analysis:
-
Quantify the formation of the specific metabolite using a validated LC-MS/MS method.
-
Calculate the percent inhibition of enzyme activity for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value for CYP inhibition by plotting percent inhibition against the log of the compound concentration.
-
Data Presentation and Interpretation
Low IC₅₀ values (<10 µM) suggest a potential for clinically significant drug-drug interactions, which may be a liability for the compound series.
Table 3: CYP450 Inhibition Profile of Apoptotic Lead Compounds
| Compound ID | CYP3A4 IC₅₀ (µM) | CYP2D6 IC₅₀ (µM) | CYP2C9 IC₅₀ (µM) |
|---|---|---|---|
| AC-001 | 4.2 | > 50 | > 50 |
| AC-004 | > 50 | 22.5 | > 50 |
| Ketoconazole (3A4 Control) | 0.05 | - | - |
| Quinidine (2D6 Control) | - | 0.08 | - |
This profile indicates that AC-001 is a moderate inhibitor of CYP3A4, a major drug-metabolizing enzyme. This is a potential red flag that must be addressed during lead optimization. In contrast, AC-004 shows a much cleaner profile, making it a more attractive candidate for progression from a DDI perspective.
Conclusion and Strategic Path Forward
This three-phase screening cascade provides a robust framework for making critical, data-driven decisions in the early stages of drug discovery. By systematically evaluating cytotoxicity, elucidating a primary mechanism of action, and assessing a key drug-likeness parameter, we can efficiently triage a library of novel aminocyclobutanol compounds.
Based on our representative data:
-
AC-001: A potent, apoptotic hit, but with a potential CYP3A4 liability. This compound may be a valuable tool compound, or its structure could be optimized to remove the CYP inhibition while retaining cytotoxic potency.
-
AC-004: A moderately potent, apoptotic hit with a clean preliminary ADME/Tox profile. This compound represents the most promising lead for further optimization and progression into more complex secondary assays and eventually, in vivo efficacy models.
-
AC-002 & AC-003: These compounds are deprioritized due to low potency or an unclear mechanism of action, respectively, conserving valuable research resources.
This strategic approach ensures that the most promising and least compromised candidates are advanced, maximizing the probability of success in the long and arduous path of drug development.
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Mechanism of Action: discover your small molecule's interactions and targets. Broad Institute. [Link]
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Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]
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Synthesis and in vitro antimycobacterial activity of compounds derived from (R)- and (S)-2-amino-1-butanol - The crucial role of the configuration. PubMed. [Link]
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Medicinal chemistry of aminocyclitols. PubMed. [Link]
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Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Bentham Science. [Link]
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Screening and identification of novel biologically active natural compounds. National Institutes of Health. [Link]
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Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. MDPI. [Link]
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Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. PubMed. [Link]
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Spectroscopic Fingerprint of a Key Building Block: A Technical Guide to the Analysis of trans-3-Amino-3-methylcyclobutanol HCl
Introduction
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Small, rigid scaffolds such as cyclobutane derivatives are of significant interest due to their ability to explore unique chemical space and provide defined vectors for substituent placement. trans-3-Amino-3-methylcyclobutanol hydrochloride (HCl) is one such valuable building block, incorporating a stereochemically defined, four-membered ring with strategically placed functional groups—a tertiary alcohol, a primary amine, and a methyl group. The exact confirmation of its structure and purity is a critical prerequisite for its use in synthesizing more complex pharmaceutical intermediates.
This in-depth guide provides a comprehensive analysis of the spectroscopic techniques required to unambiguously characterize trans-3-Amino-3-methylcyclobutanol HCl. As Senior Application Scientists, our goal is not merely to present data, but to explain the underlying principles and experimental rationale. This document is structured to walk researchers and drug development professionals through the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, ensuring scientific integrity and reproducibility.
Logical Framework for Spectroscopic Analysis
The comprehensive identification of an organic molecule relies on the synergistic interpretation of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle. Our workflow is designed to build a self-validating analytical picture, starting from the molecular mass and moving to the specific bonding and stereochemical arrangement.
Caption: Predicted major fragmentation pathways for the [M+H]⁺ ion.
-
Loss of Water (H₂O): The tertiary alcohol can easily be lost as a neutral water molecule, leading to a fragment at m/z 84 .
-
Loss of Methyl Radical (•CH₃): Cleavage of the methyl group would result in a fragment at m/z 87 .
-
Ring Cleavage: The cyclobutane ring can fragment, leading to the loss of ethylene (C₂H₄), which would produce a fragment at m/z 74 .
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid trans-3-Amino-3-methylcyclobutanol HCl powder directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.
Expected Data and Interpretation
The IR spectrum will be dominated by absorptions from the O-H, N-H, C-H, and C-N bonds.
Table 2: Predicted IR Absorption Frequencies
| Frequency Range (cm⁻¹) | Vibration Type | Interpretation |
| ~3400 (broad, strong) | O-H stretch | Characteristic of the tertiary alcohol group. The broadness is due to hydrogen bonding. [1][2] |
| ~3200-2800 (broad, strong) | N⁺-H stretch | The protonated primary amine (-NH₃⁺) gives rise to a very broad and strong absorption in this region, often overlapping with C-H stretches. This is a key indicator of the ammonium salt. |
| ~2960-2850 (medium-strong) | C-H stretch (sp³) | Aliphatic C-H stretches from the methyl and cyclobutane ring protons. [3] |
| ~1600-1500 (medium) | N⁺-H bend | Asymmetric and symmetric bending vibrations of the -NH₃⁺ group. |
| ~1465 (medium) | C-H bend | Scissoring and bending vibrations of the CH₂ groups in the cyclobutane ring. |
| ~1100 (medium-strong) | C-O stretch | Stretch of the tertiary alcohol C-O bond. |
| ~1250-1020 (weak-medium) | C-N stretch | Stretch of the C-N bond in the aliphatic amine. [4] |
The presence of the very broad N⁺-H stretch is a definitive feature confirming the hydrochloride salt form of the amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural and Stereochemical Elucidation
NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule, providing information on the chemical environment, connectivity, and stereochemistry of each atom.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it allows for the observation of exchangeable protons (-OH and -NH₃⁺). For comparison, a second spectrum in D₂O can be run to confirm these exchangeable protons, as they will be replaced by deuterium and their signals will disappear. [5]2. Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
Data Acquisition:
-
Acquire a standard one-dimensional (1D) ¹H NMR spectrum.
-
Acquire a proton-decoupled 1D ¹³C NMR spectrum.
-
(Optional but recommended) Acquire 2D spectra such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
¹H NMR: Predicted Chemical Shifts and Coupling
The molecule has a plane of symmetry, which simplifies the spectrum. The two CH₂ groups of the cyclobutane ring are chemically equivalent. The protons on C2 and C4 are diastereotopic due to the trans relationship of the substituents.
Table 3: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| -OH | ~5.0 | Broad Singlet | 1H | The chemical shift of alcohol protons is variable. In DMSO, it appears as a sharp singlet due to hydrogen bonding with the solvent. [5][6] |
| -NH₃⁺ | ~8.0-8.5 | Very Broad Singlet | 3H | The protons of the ammonium salt are significantly deshielded and exchange rapidly, leading to a broad signal. This downfield shift is characteristic of protonated amines. [7][8] |
| H-2ax, H-4ax | ~2.5-2.8 | Multiplet (dd) | 2H | These protons are cis to the -OH group and are expected to be deshielded relative to their equatorial counterparts. |
| H-2eq, H-4eq | ~2.0-2.3 | Multiplet (dd) | 2H | These protons are trans to the -OH group. |
| -CH₃ | ~1.4 | Singlet | 3H | A singlet as it has no adjacent protons. Its position is influenced by the adjacent C-NH₃⁺ group. |
-
Coupling Constants (J): The vicinal coupling constants (³J) in cyclobutane rings are highly dependent on the dihedral angle. For a trans relationship, we expect distinct coupling constants between the axial and equatorial protons of the CH₂ groups and the methine proton (H-3), which will help confirm the stereochemistry. [9]
¹³C NMR: Predicted Chemical Shifts
The proton-decoupled ¹³C NMR spectrum will show four distinct signals corresponding to the four unique carbon environments in the molecule.
Table 4: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Carbon(s) | Predicted δ (ppm) | Rationale |
| C-1 | ~70-75 | The carbon bearing the hydroxyl group (C-OH) is significantly deshielded. Based on data for similar cyclobutanols. |
| C-3 | ~50-55 | The carbon bearing the ammonium group (C-NH₃⁺) is also deshielded. This value is based on data for cyclobutylamine hydrochloride. [2] |
| C-2, C-4 | ~35-40 | The methylene carbons of the cyclobutane ring. |
| -CH₃ | ~25-30 | The methyl carbon, shifted slightly downfield due to the adjacent quaternary carbon. |
Conclusion: An Integrated Spectroscopic Portrait
The structural identity of trans-3-Amino-3-methylcyclobutanol HCl is definitively confirmed by the cohesive interpretation of MS, IR, and NMR data. Mass spectrometry establishes the correct molecular weight (m/z 102.0919 for [M+H]⁺). IR spectroscopy confirms the presence of the key hydroxyl (-OH) and ammonium (-NH₃⁺) functional groups. Finally, ¹H and ¹³C NMR spectroscopy provides the unambiguous carbon-hydrogen framework, revealing the four unique carbon environments and the specific chemical shifts and coupling patterns consistent with the trans stereochemistry of the substituted cyclobutane ring. This rigorous, multi-technique approach ensures the highest level of scientific integrity and provides a reliable analytical foundation for the use of this compound in advanced chemical synthesis and drug development programs.
References
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Abbey, M. A., et al. (2007). A ¹H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 45(10), 836-843. Available at: [Link]
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University of Calgary. (n.d.). Infrared Spectroscopy. LibreTexts. Available at: [Link]
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Reich, H. J. (n.d.). NMR Chemical Shifts of Trace Impurities. University of Wisconsin-Madison. Available at: [Link]
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NIST. (n.d.). Cyclobutane Mass Spectrum. NIST Chemistry WebBook. Available at: [Link]
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UCLA Chemistry. (n.d.). IR: Amines. Available at: [Link]
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Kumar, S., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(31), 27367–27375. Available at: [Link]
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SpectraBase. (n.d.). Cyclobutylamine hydrochloride. John Wiley & Sons, Inc. Available at: [Link]
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Singh, S., et al. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega, 3(8), 9133–9143. Available at: [Link]
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Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines. Available at: [Link]
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NIST. (n.d.). Cyclobutylamine IR Spectrum. NIST Chemistry WebBook. Available at: [Link]
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Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Available at: [Link]
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PubChem. (n.d.). Cyclobutylamine. National Center for Biotechnology Information. Available at: [Link]
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Conformational Analysis of 3,3-Disubstituted Cyclobutanol Derivatives: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclobutane motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart conformational rigidity and unique three-dimensional topologies to bioactive molecules.[1][2] Among these, 3,3-disubstituted cyclobutanol derivatives present a fascinating and synthetically accessible scaffold. The geminal substitution at the C3 position introduces distinct steric and electronic constraints that profoundly influence the ring's conformational preferences, which in turn govern molecular shape, receptor binding, and pharmacokinetic properties. This guide provides a comprehensive technical overview of the conformational analysis of 3,3-disubstituted cyclobutanols, integrating foundational principles with advanced experimental and computational methodologies. We will delve into the nuances of cyclobutane ring puckering, the stereochemical implications of 3,3-disubstitution, the pivotal role of intramolecular interactions, and the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling to elucidate the conformational landscape of these vital chemical entities.
The Fundamentals of Cyclobutane Conformation: A Puckered Reality
Contrary to its planar representation in two-dimensional drawings, the cyclobutane ring is not flat. A planar conformation would engender significant torsional strain from the eclipsing of all eight C-H bonds, alongside angle strain due to the deviation from the ideal sp³ bond angle of 109.5°.[3][4] To alleviate this torsional strain, the cyclobutane ring adopts a puckered or "butterfly" conformation.[1][5] This puckering involves one carbon atom moving out of the plane of the other three, creating a dihedral angle (the puckering angle, φ) that is typically around 20-35° in the parent cyclobutane.[6]
This puckering creates two distinct substituent positions on each carbon: axial and equatorial. Axial substituents are oriented roughly perpendicular to the average plane of the ring, while equatorial substituents lie more within the plane. The puckered conformers are in rapid equilibrium through a process of ring inversion, which has a relatively low energy barrier.[5]
dot graph ER { layout=neato; rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [arrowhead=none, color="#5F6368"];
} caption { label = "Figure 1: Ring inversion of cyclobutane via a planar transition state."; fontsize = 10; fontname = "Arial"; }
The Influence of 3,3-Disubstitution on Conformational Preference
The introduction of two substituents at the C3 position significantly perturbs the conformational equilibrium of the cyclobutane ring. The steric bulk and electronic nature of these geminal substituents dictate the preferred puckering angle and the orientation of the C1 hydroxyl group.
In the case of 3,3-disubstituted cyclobutanols, two primary puckered conformations are possible, differing in the axial or equatorial placement of the hydroxyl group at C1. The relative stability of these conformers is governed by the minimization of steric interactions.
Generally, bulky substituents prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions.[5] In 3,3-disubstituted cyclobutanols, the key steric clash to consider is the interaction between the C1 hydroxyl group and the C3 substituents in the diaxial arrangement.
dot graph Conformations { rankdir=TB; node [shape=none, margin=0, fontname="Arial", fontsize=12]; edge [arrowhead=vee, color="#34A853"];
} caption { label = "Figure 2: Conformational equilibrium in 3,3-disubstituted cyclobutanols."; fontsize = 10; fontname = "Arial"; }
The Role of Intramolecular Hydrogen Bonding
A fascinating aspect of the conformational analysis of 3,3-disubstituted cyclobutanols is the potential for intramolecular hydrogen bonding (IHB). The C1-hydroxyl group can act as a hydrogen bond donor, while one of the C3 substituents, if it possesses a hydrogen bond acceptor site (e.g., a π-system of an aryl group, a lone pair on a heteroatom), can act as an acceptor.
The formation of an IHB can significantly stabilize a particular conformation, potentially overriding conventional steric preferences. For instance, an O-H···π interaction between the C1-hydroxyl and a C3-aryl substituent could favor a conformation that brings these groups into proximity, even if it introduces some steric strain. The strength of such interactions is dependent on the geometry of the complex and the nature of the interacting groups.[7]
Experimental Methodologies for Conformational Analysis
A multi-pronged experimental approach is essential for a thorough conformational analysis of 3,3-disubstituted cyclobutanol derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for studying the conformation of molecules in solution.
Step-by-Step Protocol for NMR-Based Conformational Analysis:
-
Sample Preparation: Dissolve the 3,3-disubstituted cyclobutanol derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/mL.
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Analyze the chemical shifts and coupling patterns of the cyclobutane ring protons. Protons in different chemical environments (axial vs. equatorial) will have distinct chemical shifts.
-
Causality: The degree of ring puckering and the orientation of substituents influence the magnetic shielding of adjacent protons.
-
-
¹H-¹H Coupling Constants (J-coupling):
-
Measure the vicinal (³JHH) and long-range (⁴JHH) coupling constants.
-
The magnitude of vicinal coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation.[1]
-
Long-range couplings, particularly ⁴J(eq-eq) (around 5 Hz) versus ⁴J(ax-ax) (around 0 Hz), can be highly informative for determining the puckering and substituent orientation.[8]
-
Self-Validation: A consistent set of coupling constants that fits a particular puckered conformation provides strong evidence for that structure.
-
-
Nuclear Overhauser Effect (NOE) Spectroscopy:
-
Perform a 2D NOESY or ROESY experiment.
-
Look for through-space correlations between protons. For example, an NOE between the C1-proton and one of the C3-substituents would indicate their spatial proximity, providing crucial conformational information.
-
Causality: The intensity of an NOE is inversely proportional to the sixth power of the distance between the interacting protons.
-
-
Variable Temperature (VT) NMR:
-
Acquire ¹H NMR spectra at different temperatures.
-
Changes in chemical shifts and coupling constants with temperature can indicate a dynamic equilibrium between two or more conformers.
-
Causality: The populations of different conformers change with temperature according to the Boltzmann distribution, leading to observable changes in the averaged NMR parameters.
-
| NMR Parameter | Information Gained |
| Chemical Shifts (δ) | Local electronic environment of protons, indicative of axial/equatorial positions. |
| Vicinal Coupling Constants (³JHH) | Dihedral angles between adjacent protons, related to ring puckering. |
| Long-Range Coupling Constants (⁴JHH) | Puckering amplitude and substituent orientation. |
| Nuclear Overhauser Effects (NOE) | Through-space proximity of protons, defining the 3D structure. |
X-ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[9] This technique yields precise bond lengths, bond angles, and dihedral angles, offering a static snapshot of the molecule's preferred conformation in the crystalline environment.
Workflow for X-ray Crystallography:
While powerful, it is important to remember that the solid-state conformation may not be the only or even the most populated conformer in solution.
Computational Modeling: A Predictive and Corroborative Tool
Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for investigating the conformational landscape of 3,3-disubstituted cyclobutanols.[10][11]
Step-by-Step Protocol for DFT-Based Conformational Analysis:
-
Initial Structure Generation:
-
Build plausible starting geometries for all potential conformers (e.g., axial-OH, equatorial-OH, different puckering modes).
-
-
Geometry Optimization:
-
Perform geometry optimizations for each conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).
-
Causality: This process finds the lowest energy structure for each conformer on the potential energy surface.
-
-
Energy Calculation:
-
Calculate the single-point energies of the optimized geometries using a higher level of theory (e.g., M06-2X/6-311+G(d,p)) to obtain more accurate relative energies.
-
Include a solvent model (e.g., PCM) to simulate solution-phase conditions.
-
-
Frequency Calculation:
-
Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energies).
-
-
Conformational Analysis:
-
Compare the relative energies of the conformers to determine the most stable structure and the equilibrium populations.
-
Measure the puckering angle and relevant dihedral angles from the optimized geometries.
-
-
NMR Parameter Prediction:
-
Calculate NMR chemical shifts and coupling constants for the low-energy conformers and compare them with experimental data for validation.
-
Self-Validation: A strong correlation between calculated and experimental NMR data lends high confidence to the computational model.
-
| Computational Parameter | Information Gained |
| Relative Energies (ΔE, ΔG) | Thermodynamic stability of conformers and equilibrium populations. |
| Puckering Angle (φ) | Quantitative measure of the ring's non-planarity. |
| Dihedral Angles | Precise geometric description of the ring and substituent orientations. |
| Calculated NMR Parameters | Validation of the computational model against experimental data. |
Conclusion: A Synergistic Approach to Unraveling Conformational Complexity
The conformational analysis of 3,3-disubstituted cyclobutanol derivatives is a nuanced endeavor that requires a synergistic application of experimental and computational techniques. The geminal substitution at the C3 position introduces a unique set of steric and electronic factors that, in concert with potential intramolecular hydrogen bonding, dictate the puckering of the cyclobutane ring and the preferred orientation of the C1-hydroxyl group. A thorough understanding of these conformational preferences is paramount for the rational design of novel therapeutics and functional materials. By integrating the insights from high-resolution NMR spectroscopy, the definitive structural data from X-ray crystallography, and the predictive power of computational modeling, researchers can confidently elucidate the three-dimensional architecture of these important molecules and harness their unique properties for a wide range of applications.
References
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Lambert, J. B., & Roberts, J. D. (1965). Conformational Studies of Cyclobutane Systems. Journal of the American Chemical Society, 87(18), 3884–3890. [Link]
-
Ernst, R. R. (1969). N.M.R. studies of 19 F chemical shifts and coupling constants in cyclobutane derivatives. Molecular Physics, 16(3), 241–255. [Link]
-
Li, J., Wang, Y., Jin, Y., Li, L., Bao, G., Zhu, X., & Jiang, X. (2025). Photocatalytic synthesis of 3,3-disubstituted cyclobutanols via trifunctionalization of [1.1.1]propellane. Green Chemistry, 27(1), 11510-11516. [Link]
-
Abraham, R. J., & Monasterios, J. R. (2010). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 48(8), 633–643. [Link]
-
Introduction to Organic Chemistry. (n.d.). 3.6. Strain and Conformation in Cyclic Molecules. In Introduction to Organic Chemistry. LibreTexts. [Link]
-
Moglie, Y., et al. (2021). Drug candidates bearing 1,3-disubstituted cyclobutane moieties. ResearchGate. [Link]
-
Li, J., et al. (2025). Photocatalytic Synthesis of 3,3-Disubstituted Cyclobutanols via Trifunctionalization of [1.1.1]Propellane. ResearchGate. [Link]
-
Nakamura, T., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. Organic Process Research & Development, 25(9), 2136-2143. [Link]
-
Kol, M., & Rozenberg, H. (2002). Comprehensive Conformational Analysis of the Four- to Twelve-Membered Ring Cycloalkanes: Identification of the Complete Set of I. ElectronicsAndBooks. [Link]
-
Raza, G. H., Bella, J., & Segre, A. L. (2002). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. ResearchGate. [Link]
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Navigating the Preformulation Landscape: A Technical Guide to trans-3-Amino-3-methylcyclobutanol Hydrochloride
For Immediate Release to the Scientific Community
This document serves as an in-depth technical guide on the core physicochemical properties of trans-3-Amino-3-methylcyclobutanol hydrochloride (CAS No. 1403766-99-3), a key building block in contemporary medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of its chemical identity, structural features, and known physical characteristics, while also outlining methodologies for determining properties where specific experimental data is not yet publicly available.
Introduction: The Significance of the Cyclobutane Motif
Cyclobutane derivatives are increasingly utilized in drug discovery to impart unique three-dimensional structures that can enhance metabolic stability, improve binding affinity, and fine-tune lipophilicity. This compound, with its rigid cyclobutane core and strategically placed functional groups—a tertiary amine and a secondary alcohol in a trans configuration—presents a valuable scaffold for the synthesis of novel therapeutic agents. The hydrochloride salt form is intended to improve solubility and stability, critical attributes for a viable drug candidate.[1]
Molecular Identity and Structural Elucidation
A precise understanding of the molecular structure is the foundation of all physicochemical analysis.
Molecular Structure:
The structure of this compound is characterized by a four-membered carbocyclic ring. The "trans" designation indicates that the amino and hydroxyl groups are on opposite sides of the ring plane.
Caption: 2D representation of this compound.
Table 1: Chemical and Physical Identity
| Identifier | Value | Source |
| Chemical Name | This compound | [2] |
| IUPAC Name | trans-(1r,3r)-3-amino-3-methylcyclobutan-1-ol hydrochloride | [3] |
| CAS Number | 1403766-99-3 | [2][3] |
| Molecular Formula | C₅H₁₂ClNO | [2][3] |
| Molecular Weight | 137.61 g/mol | [1][2] |
| SMILES | N[C@]1(C)CC1.Cl[H] | [3] |
| Appearance | White solid | [3] |
| Purity | ≥97% | [3] |
Physicochemical Properties: A Data-Driven Analysis
The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its biopharmaceutical performance.
Table 2: Summary of Physicochemical Data
| Property | Value/Information | Significance in Drug Development |
| Melting Point | Data not available | Influences formulation processing, stability, and purity assessment. |
| Solubility | Data not available. The isomeric compound trans-3-Amino-1-methylcyclobutanol hydrochloride is described as soluble in water and organic solvents.[4] | Impacts dissolution rate, bioavailability, and formulation options. |
| pKa | Data not available | Governs the ionization state at physiological pH, affecting solubility, absorption, and receptor binding. |
| LogP | Data not available | Indicates lipophilicity, which influences membrane permeability and absorption. |
Solubility Profile
While specific quantitative solubility data for this compound is not currently available in the public domain, the presence of the hydrochloride salt suggests that it is optimized for aqueous solubility.[1] The amino and hydroxyl groups also contribute to its polarity.
Experimental Protocol for Solubility Determination:
A standard equilibrium solubility shake-flask method can be employed to determine the solubility in various solvents (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol, DMSO).
Caption: Workflow for determining equilibrium solubility.
Acid-Base Properties (pKa)
The pKa of the protonated amine is a critical parameter. It can be predicted using computational models and confirmed experimentally. The pKa of the amino group in similar small-molecule amine hydrochlorides typically falls in the range of 8-10.
Experimental Protocol for pKa Determination:
Potentiometric titration is a standard method for determining the pKa of ionizable compounds. A solution of the compound is titrated with a standard acid or base, and the pH is monitored. The pKa is determined from the titration curve.
Solid-State Characterization
The solid-state properties of a drug substance can significantly impact its stability, manufacturability, and bioavailability.
Polymorphism
Polymorphism is the ability of a compound to exist in multiple crystalline forms, each with a different arrangement of molecules in the crystal lattice.[5] Different polymorphs can exhibit different physical properties, including melting point, solubility, and stability.[5] A comprehensive polymorph screen is essential during drug development to identify the most stable form and to secure intellectual property.[6][7]
Protocol for Polymorph Screening:
A typical polymorph screen involves recrystallizing the compound from a wide variety of solvents under different conditions (e.g., fast evaporation, slow cooling, anti-solvent addition).[8] The resulting solid forms are then analyzed using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).
Hygroscopicity
Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. Amine hydrochloride salts can be hygroscopic, which can affect the physical and chemical stability of the drug substance.[9][10] The European Pharmacopoeia provides a classification system for hygroscopicity based on the percentage of weight gain after 24 hours at 80% relative humidity and 25°C.[11]
Experimental Protocol for Hygroscopicity Assessment:
Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the mass change of a sample as it is exposed to a range of relative humidities at a constant temperature. This allows for the determination of the hygroscopicity classification.
Spectroscopic Profile
Spectroscopic data provides a fingerprint for the compound, essential for identification and quality control. While specific spectra for this compound are not publicly available, typical spectral characteristics can be inferred.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected to show signals for the methyl group, the cyclobutane ring protons, and the amine and hydroxyl protons. The chemical shifts and coupling constants would confirm the trans stereochemistry.
-
¹³C NMR: Expected to show distinct signals for the four unique carbon atoms in the cyclobutane ring and the methyl group.
-
-
Infrared (IR) Spectroscopy: Key vibrational bands would include O-H and N-H stretching (broad, in the region of 3200-3500 cm⁻¹), C-H stretching (around 2800-3000 cm⁻¹), and C-N and C-O stretching in the fingerprint region.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak for the free base (C₅H₁₁NO) at m/z 101.08, with fragmentation patterns corresponding to the loss of functional groups.
Stability and Storage
The stability of a drug substance is paramount for ensuring its safety and efficacy.
-
Storage: Based on supplier data, it is recommended to store this compound at 0-8 °C.[3] Some sources suggest storage under an inert atmosphere.[12]
-
Stability: As an aminocyclobutanol derivative, potential degradation pathways could include oxidation of the amino or alcohol groups. The stability should be assessed under various stress conditions (e.g., heat, humidity, light, and different pH values) as per ICH guidelines.
Safety and Handling
For the isomeric compound trans-3-Amino-1-methylcyclobutanol hydrochloride, the following hazard statements are listed: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4] It is prudent to handle this compound with similar precautions. For the target compound, the following precautionary statements are provided: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P362, P403+P233, P501.[12] Standard personal protective equipment, including gloves, lab coat, and safety glasses, should be worn.
Conclusion
This compound is a promising building block for drug discovery, offering a unique and constrained three-dimensional structure. While a foundational set of its physicochemical properties has been established, this guide highlights the need for further experimental characterization, particularly in the areas of solubility, pKa, and solid-state properties. The outlined methodologies provide a clear path for researchers to generate this critical data, enabling a more complete understanding of this compound's potential and facilitating its progression through the drug development pipeline.
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An In-depth Technical Guide to the Structural Elucidation of cis vs. trans Isomers of 3-Amino-3-methylcyclobutanol
Preamble: The Stereochemical Challenge in Modern Drug Discovery
In the landscape of pharmaceutical development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological activity, efficacy, and safety.[1] Chiral molecules, particularly stereoisomers, can exhibit profoundly different pharmacological and toxicological profiles.[2] The cyclobutane ring, an increasingly popular scaffold in medicinal chemistry, offers a rigid and three-dimensionally defined structure that can orient pharmacophoric groups in precise vectors.[3] However, this rigidity also presents a significant analytical challenge: the unambiguous assignment of cis and trans isomers.
This guide provides a comprehensive, field-proven methodology for the structural elucidation of the cis and trans isomers of 3-Amino-3-methylcyclobutanol, a representative substituted cyclobutane. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. This document is intended for researchers, medicinal chemists, and analytical scientists engaged in the synthesis and characterization of complex small molecules.
The Foundational Challenge: The Puckered Nature of Cyclobutane
Unlike the planar representation often seen in textbooks, the cyclobutane ring is not flat. It adopts a puckered or folded conformation to relieve torsional strain.[3][4] This puckering creates pseudo-axial and pseudo-equatorial positions for substituents, profoundly influencing their chemical environment and, consequently, their spectroscopic signatures. The core analytical task is to leverage these subtle differences to definitively map the relative spatial arrangement of the hydroxyl, amino, and methyl groups across the ring.
Prerequisite: Synthesis and Chromatographic Separation
Before any structural analysis can commence, the isomeric mixture must be separated. The distinct stereochemistry of cis and trans isomers results in different dipole moments and abilities to interact with stationary phases, enabling their separation.
Protocol 1: Isomer Separation via Column Chromatography
-
Stationary Phase Selection: A silica gel stationary phase is typically effective due to its polarity.
-
Mobile Phase Optimization: Begin with a solvent system of intermediate polarity, such as Ethyl Acetate/Hexane. A gradient elution may be necessary. The addition of a small percentage of triethylamine (~0.1-1%) is often crucial to prevent peak tailing of the amine functionality.
-
Monitoring: Monitor the separation using Thin Layer Chromatography (TLC), visualizing spots with a potassium permanganate stain or ninhydrin for the amine. cis and trans isomers are expected to have distinct Rf values.[5]
-
Isolation: Collect fractions corresponding to each separated spot. Combine fractions of identical composition and remove the solvent in vacuo to yield the isolated isomers. Purity should be assessed by a primary method like HPLC-UV or GC-MS. Chiral HPLC can also be a powerful tool for both analytical and preparative separation.[6][7]
The Primary Analytical Toolkit: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the solution-state structure of organic molecules.[8] For 3-Amino-3-methylcyclobutanol, a suite of 1D and 2D NMR experiments is required to move from basic connectivity to definitive stereochemical assignment.
Confirming Connectivity: 1D and 2D Correlation NMR
First, the fundamental structure of each isolated isomer must be confirmed.
-
¹H NMR: Provides information on the number of unique protons and their immediate electronic environment. The chemical shifts of the ring protons will differ between isomers due to the anisotropic effects of the substituents.[9]
-
¹³C NMR: Indicates the number of unique carbon environments.
-
2D COSY (Correlation Spectroscopy): Establishes proton-proton (³JHH) coupling networks, confirming which protons are on adjacent carbons.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, confirming the overall carbon skeleton and placement of quaternary centers.
Protocol 2: Standard NMR Data Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the purified isomer in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆). Ensure the solvent is free of water and other impurities.
-
Acquisition: Acquire standard ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra on a spectrometer of 400 MHz or higher.
-
Analysis: Use the combination of these spectra to assign every proton and carbon signal, confirming that both isolated compounds are indeed isomers of 3-Amino-3-methylcyclobutanol.
The Decisive Experiment: Through-Space Correlations with NOE/ROESY
The Nuclear Overhauser Effect (NOE) is a phenomenon where the saturation of one nuclear spin population leads to an intensity change in the resonance of a spatially proximate spin.[10] This effect is independent of through-bond coupling and is directly proportional to 1/r⁶, where r is the distance between the nuclei. It is the definitive NMR method for determining relative stereochemistry.
For a molecule the size of 3-Amino-3-methylcyclobutanol (MW ≈ 101.15 g/mol ), the NOE can be positive and strong.[11] However, for molecules in the ~700-1200 MW range, the NOE can approach zero. A Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is often preferred as it provides a positive signal for all molecular weights and can help distinguish between real NOEs and artifacts from chemical exchange.[11][12]
The Core Logic:
-
cis-isomer: The hydroxyl group and the amino/methyl-bearing carbon are on the same face of the ring. In the most stable puckered conformation, the protons of the methyl group will be in close spatial proximity to the axial proton on the hydroxyl-bearing carbon (C1-H) and one of the axial protons on C2/C4.
-
trans-isomer: The hydroxyl group and the amino/methyl-bearing carbon are on opposite faces. The distance between the methyl group protons and the proton on the hydroxyl-bearing carbon will be significantly larger. Therefore, a strong NOE/ROE correlation is NOT expected between these groups.
Protocol 3: 2D NOESY/ROESY Experiment
-
Sample Preparation: Use the same sample from Protocol 2. It is critical to degas the sample by several freeze-pump-thaw cycles to remove dissolved oxygen, which is paramagnetic and can quench the NOE effect.[12]
-
Experiment Selection: Select a 2D NOESY or ROESY pulse sequence. For this molecular weight, NOESY is generally sufficient, but ROESY is a robust alternative.
-
Parameter Optimization: The key parameter is the mixing time (tm). This is the period during which NOE buildup occurs. A range of mixing times should be tested (e.g., 300 ms, 500 ms, 800 ms) to find the optimal value for observing the key correlations without significant spin diffusion (transfer of magnetization to more distant protons).
-
Data Analysis: Process the 2D spectrum. Look for cross-peaks that connect protons which are not directly coupled (i.e., not seen in the COSY spectrum). The volume of the cross-peak is qualitatively proportional to the strength of the NOE and inversely proportional to the distance between the protons.
-
Structural Assignment:
-
Isomer 1: If strong cross-peaks are observed between the methyl protons and the proton on the hydroxyl-bearing carbon (C1-H), this isomer is assigned as cis .
-
Isomer 2: If these cross-peaks are absent, the isomer is assigned as trans .
-
Comparative Spectroscopic Data
The following table summarizes the expected NMR data based on the principles of stereochemical influence on the chemical environment.
| Parameter | cis-3-Amino-3-methylcyclobutanol | trans-3-Amino-3-methylcyclobutanol | Rationale for Difference |
| ¹H NMR: C1-H (CH-OH) | More deshielded (downfield) | More shielded (upfield) | In the cis isomer, the C1-H may be pseudo-axial and subject to steric compression or anisotropic effects from the nearby methyl/amino groups. |
| ¹³C NMR: Methyl Carbon | More shielded (upfield) | More deshielded (downfield) | The "gamma-gauche" effect in the cis isomer, where the methyl group is gauche to the hydroxyl group, typically causes shielding. |
| Key NOE Correlation | Present: C(CH₃)-H ↔ C1-H | Absent: C(CH₃)-H ↔ C1-H | Definitive indicator of through-space proximity and relative stereochemistry. |
The Gold Standard: Single-Crystal X-ray Crystallography
While NMR provides a definitive structure in solution, single-crystal X-ray crystallography provides an unambiguous, solid-state structure.[13][14] It is the ultimate arbiter for structural elucidation and is often required for regulatory submissions.[15] If suitable crystals can be grown, this method directly visualizes the 3D arrangement of atoms, confirming the relative configuration of all stereocenters.[16][17]
Protocol 4: Single-Crystal Growth and X-ray Diffraction
-
Purification: The sample must be of very high purity (>99%).
-
Crystal Growth: Growing diffraction-quality single crystals is often the most challenging step. Several methods should be screened in parallel:
-
Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., methanol, ethanol, acetone) and allow the solvent to evaporate slowly over several days in a loosely capped vial.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed jar containing a "non-solvent" in which the compound is poorly soluble (e.g., hexane, diethyl ether). The non-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.
-
Salt Formation: As the compound is an amino alcohol, forming a salt (e.g., hydrochloride or hydrobromide) can often improve crystallinity.[13]
-
-
Crystal Selection and Mounting: Select a clear, well-formed single crystal (~0.1-0.3 mm) under a microscope and mount it on a goniometer head.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map, from which atomic positions are determined. The resulting model is refined to provide precise bond lengths, angles, and the definitive stereochemical arrangement.
Corroboration through Computational Chemistry
Ab initio and Density Functional Theory (DFT) methods can provide powerful corroborating evidence. By calculating the relative energies of the cis and trans isomers and their respective conformers, we can predict the most stable structures.[18] Furthermore, NMR shielding constants can be calculated and compared with experimental chemical shifts to increase confidence in the assignment.
Protocol 5: Computational Modeling and NMR Prediction
-
Structure Generation: Build 3D models of both the cis and trans isomers.
-
Conformational Search: Perform a systematic conformational search to identify the lowest energy (most stable) puckered conformation for each isomer.
-
Geometry Optimization: Optimize the geometry of the lowest-energy conformers using a suitable level of theory (e.g., B3LYP/6-31G*).
-
NMR Calculation: Using the optimized geometries, perform a GIAO (Gauge-Including Atomic Orbital) NMR calculation to predict the ¹H and ¹³C chemical shifts.
-
Comparison: Compare the predicted shifts and the relative energy stability with the experimental data. The experimental results should align with the data calculated for the more stable isomer.
Integrated Workflow and Conclusion
By following this multi-pronged approach, researchers can confidently and definitively assign the stereochemistry of cis and trans 3-Amino-3-methylcyclobutanol. The integration of chromatography, advanced NMR, X-ray crystallography, and computational modeling represents the current best practice in small molecule drug development, ensuring the scientific integrity and regulatory compliance of new chemical entities.
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Methodological & Application
Application Notes & Protocols: trans-3-Amino-3-methylcyclobutanol hydrochloride as a Strategic Building Block in Drug Discovery
Introduction: Embracing Three-Dimensionality in Medicinal Chemistry
For decades, medicinal chemistry has relied heavily on flat, aromatic scaffolds. While effective, these structures can present challenges related to metabolic instability, poor solubility, and off-target effects.[1] The strategic shift towards molecules with greater three-dimensionality has identified small, saturated rings as powerful tools for overcoming these hurdles. Among these, the cyclobutane motif has emerged as a particularly valuable scaffold.[1][2][3]
trans-3-Amino-3-methylcyclobutanol hydrochloride (CAS: 1403767-32-7) is a bifunctional building block that offers a unique combination of properties making it highly attractive for modern drug discovery programs.[4] Its strained, puckered cyclobutane core provides a rigid, three-dimensional framework that can enforce specific conformations favorable for target binding.[2][3][5] The trans orientation of the primary amine and tertiary hydroxyl groups presents two orthogonal vectors for synthetic elaboration, allowing precise orientation of pharmacophoric elements within a target's binding pocket.
Key Advantages in Drug Design:
-
Increased Fsp³ Character: Replacing planar aromatic rings with saturated cyclobutane scaffolds increases the fraction of sp³-hybridized carbons (Fsp³). This is a key molecular descriptor frequently correlated with higher clinical success rates due to improved solubility and metabolic profiles.[1]
-
Bioisosteric Replacement: The cyclobutane ring serves as an effective bioisostere for larger or more metabolically labile groups.[1][2][6][7] It can replace phenyl rings or other cyclic systems to enhance metabolic stability, reduce planarity, and fill hydrophobic pockets without compromising, and often improving, biological activity.[2][3]
-
Improved Physicochemical Properties: Incorporation of this scaffold can lead to significant improvements in aqueous solubility and metabolic stability compared to aromatic analogues.[1][8] The rigid structure can also lead to enhanced binding affinity by providing better complementarity to the target protein.[1]
-
Conformational Restriction: The inherent rigidity of the cyclobutane ring reduces the number of accessible conformations of a molecule.[2][5] This pre-organization can lower the entropic penalty of binding to a biological target, leading to increased potency.
This guide provides detailed protocols for the synthetic manipulation of this compound, focusing on the most common and impactful transformations used in the construction of novel drug candidates.
Physicochemical Properties
A clear understanding of a building block's fundamental properties is essential for its effective use in synthesis and molecular design.
| Property | Value | Reference |
| CAS Number | 1403767-32-7 | [4] |
| Molecular Formula | C₅H₁₂ClNO | [4] |
| Molecular Weight | 137.61 g/mol | [4][9][10] |
| Appearance | White to off-white solid | (Typical) |
| Solubility | Water, Methanol, DMSO | (General) |
| Topological Polar Surface Area (TPSA) | 46.25 Ų | [11] |
| cLogP | 0.28 | [11] |
Core Synthetic Protocols
The primary amine and tertiary hydroxyl groups of trans-3-amino-3-methylcyclobutanol serve as versatile handles for synthetic elaboration. Below are detailed, field-tested protocols for key transformations.
Protocol 1: Amide Bond Formation via Amine Acylation
The most direct method for elaborating the primary amine is through amide coupling with a carboxylic acid. This reaction is a cornerstone of medicinal chemistry, enabling the introduction of diverse side chains to explore structure-activity relationships (SAR).
Rationale & Expertise: The choice of coupling reagent is critical for ensuring high yield and minimizing side reactions, particularly racemization if the carboxylic acid component is chiral.[12] Aminium-based reagents like HATU are highly efficient and fast, converting the carboxylic acid into a highly reactive O-acylisourea intermediate that is readily attacked by the amine.[13] A sterically hindered, non-nucleophilic base such as Diisopropylethylamine (DIPEA) is used to neutralize the hydrochloride salt and deprotonate the carboxylic acid without competing in the coupling reaction.
Experimental Protocol: Synthesis of N-(trans-3-hydroxy-3-methylcyclobutyl)benzamide
-
Reagent Preparation: To a clean, dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq, e.g., 137.6 mg, 1.0 mmol) and benzoic acid (1.05 eq, e.g., 128.2 mg, 1.05 mmol).
-
Solvation: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.2 M (e.g., 5 mL). Stir the suspension until all solids are dissolved.
-
Basification: Add DIPEA (2.5 eq, e.g., 0.44 mL, 2.5 mmol) dropwise to the stirred solution. The mixture should become clear. Stir for 5-10 minutes at room temperature.
-
Activation & Coupling: In a single portion, add HATU (1.1 eq, e.g., 418.3 mg, 1.1 mmol) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash sequentially with 5% aqueous LiCl solution (2 x 15 mL), saturated aqueous sodium bicarbonate (2 x 15 mL), and brine (1 x 15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to yield the pure amide product.
Protocol 2: N-Alkylation via Reductive Amination
Reductive amination provides a robust and controlled method for forming C-N bonds, allowing for the introduction of primary or secondary alkyl groups to the amine.[14] This two-step, one-pot process first involves the formation of an imine (or iminium ion), which is then immediately reduced to the corresponding amine.[15]
Rationale & Expertise: This method is superior to direct alkylation with alkyl halides, which often leads to undesired over-alkylation.[14] Sodium triacetoxyborohydride (STAB) is the preferred reducing agent for this transformation.[14][16] It is milder than sodium borohydride and selectively reduces the protonated iminium ion intermediate much faster than it reduces the starting aldehyde or ketone, allowing all reagents to be combined in a single pot.[14] Acetic acid is often added as a catalyst to facilitate the formation of the iminium ion.[17]
Experimental Protocol: Synthesis of N-benzyl-trans-3-amino-3-methylcyclobutanol
-
Reagent Preparation: To a round-bottom flask, add this compound (1.0 eq, e.g., 137.6 mg, 1.0 mmol) and a suitable solvent such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (e.g., 5 mL).
-
Basification: Add a non-nucleophilic base like triethylamine (Et₃N) (1.1 eq, 0.15 mL, 1.1 mmol) to free the primary amine from its hydrochloride salt. Stir for 10 minutes.
-
Imine Formation: Add benzaldehyde (1.0 eq, e.g., 0.10 mL, 1.0 mmol) followed by a catalytic amount of glacial acetic acid (e.g., 1-2 drops). Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium intermediate.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq, e.g., 318 mg, 1.5 mmol) portion-wise over 5 minutes. Note: The reaction may gently effervesce.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours, or until LC-MS analysis indicates full consumption of the intermediate imine.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL). Stir vigorously for 15 minutes.
-
Isolation: Separate the organic layer. Extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product via flash column chromatography to yield the N-alkylated amine.
Application Highlight: Dual Functionalization Strategies
The orthogonal nature of the amino and hydroxyl groups allows for sequential derivatization, enabling the creation of complex and diverse molecular architectures from a single core.
Rationale & Expertise: The primary amine is significantly more nucleophilic and less sterically hindered than the tertiary alcohol. Therefore, reactions like acylation or reductive amination will selectively occur at the nitrogen atom, leaving the hydroxyl group intact for subsequent modification.[18] This hydroxyl group can then be functionalized, for example, through an O-alkylation using a strong base like sodium hydride (NaH) to form an ether linkage. This selective, stepwise approach is fundamental to building molecular complexity in a controlled manner.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists aiming to design next-generation therapeutics. Its inherent three-dimensionality, combined with its utility as a bioisosteric replacement, provides a validated pathway to improve the druglike properties of lead compounds.[1][2] The robust and selective protocols detailed herein for the functionalization of its amino and hydroxyl groups offer researchers reliable methods to rapidly generate diverse libraries of novel compounds, accelerating the journey from hit identification to clinical candidate.
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Application Note: Protocols for the N-Functionalization of trans-3-Amino-3-methylcyclobutanol
Introduction: The Strategic Value of the Aminocyclobutanol Scaffold
The trans-3-Amino-3-methylcyclobutanol moiety is a highly valued building block in modern medicinal chemistry. Its rigid, three-dimensional cyclobutane core provides a unique structural scaffold that allows for the precise spatial orientation of substituents, a critical factor in optimizing interactions with biological targets.[1][2] Unlike flexible aliphatic chains or flat aromatic rings, the cyclobutane structure can help improve metabolic stability, aqueous solubility, and other key ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2] The primary amino group serves as a versatile chemical handle for introducing a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[3][4]
This guide provides detailed, field-proven protocols for the most common and effective N-functionalization reactions of trans-3-Amino-3-methylcyclobutanol, including N-acylation, N-sulfonylation, and N-alkylation via reductive amination. The methodologies are presented with an emphasis on the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also adapt them to their specific molecular targets.
General Workflow for N-Functionalization
The functionalization of trans-3-Amino-3-methylcyclobutanol typically begins with the free amine, which may need to be liberated from its hydrochloride salt form. Following this, one of several parallel synthetic pathways can be chosen depending on the desired final compound.
Figure 1: General workflow for preparing and functionalizing the primary amine.
Protocol I: N-Acylation via Amide Coupling
N-acylation is a fundamental transformation that introduces an amide bond, a ubiquitous functional group in pharmaceuticals due to its metabolic stability and hydrogen bonding capabilities. This can be achieved using either a pre-activated carboxylic acid derivative (like an acid chloride) or by in-situ activation using peptide coupling reagents.
Mechanism Overview: In-Situ Activation
Peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (1-Hydroxybenzotriazole) provide a mild and efficient method for amide bond formation, minimizing side reactions and preserving stereochemistry.[5] The carboxylic acid is first activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with the amine or, more efficiently, with HOBt to form an active ester, which subsequently undergoes nucleophilic attack by the amine to yield the desired amide.[6]
Figure 2: Simplified pathway for EDC/HOBt mediated N-acylation.
Detailed Experimental Protocol (EDC/HOBt Coupling)
Materials:
-
trans-3-Amino-3-methylcyclobutanol hydrochloride
-
Carboxylic acid of interest (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Reactant Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the carboxylic acid (1.1 eq).
-
Solvation: Add anhydrous DCM (or DMF for less soluble substrates) to achieve a concentration of approximately 0.1 M with respect to the amine.
-
Activation: Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the stirring suspension.
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add DIPEA or TEA (3.0 eq). The initial equivalent neutralizes the hydrochloride salt, while the subsequent two are for the coupling reaction itself.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes or DCM/methanol).
Causality and Insights:
-
Why HOBt? The addition of HOBt suppresses racemization (if the carboxylic acid has a chiral center) and increases coupling efficiency by converting the O-acylisourea to a less-reactive but more selective active ester.[6]
-
Choice of Base: DIPEA is often preferred over TEA as it is more sterically hindered and less nucleophilic, reducing potential side reactions.
-
Solvent: DCM is a good general-purpose solvent. DMF can be used for reactants with poor solubility but requires more rigorous removal during work-up.
Protocol II: N-Alkylation via Reductive Amination
Reductive amination is a powerful and highly versatile method for forming C-N bonds, providing a direct route to secondary and tertiary amines.[7] Unlike direct alkylation with alkyl halides, which often suffers from over-alkylation, reductive amination is a controlled, stepwise process.[7] The reaction proceeds via the initial formation of an imine (or enamine) intermediate between the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding alkylated amine.
Workflow and Mechanistic Rationale
The key to a successful one-pot reductive amination is the choice of reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is ideal because it is mild enough to not reduce the starting aldehyde or ketone but is highly effective at reducing the protonated imine intermediate.[7] This selectivity allows the entire reaction to be performed in a single step.
Figure 3: Key steps in the one-pot reductive amination process.
Detailed Experimental Protocol
Materials:
-
trans-3-Amino-3-methylcyclobutanol (free base or HCl salt)
-
Aldehyde or ketone (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic acid (optional, 0-1.0 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Reactant Preparation: To a round-bottom flask, add trans-3-Amino-3-methylcyclobutanol (1.0 eq) and the carbonyl compound (1.1 eq). If using the HCl salt of the amine, add 1.0 eq of a non-nucleophilic base like TEA or DIPEA.
-
Solvation: Add anhydrous DCE or DCM to achieve a concentration of 0.1-0.2 M. Stir for 20-30 minutes to allow for initial imine formation.
-
Catalyst (Optional): For slow or challenging reactions, a catalytic amount of acetic acid can be added to facilitate imine formation by protonating the carbonyl oxygen.
-
Reduction: Add STAB (1.5 eq) portion-wise to the stirring solution. The reaction may bubble slightly (hydrogen evolution).
-
Reaction: Stir at room temperature for 4-16 hours. Monitor by TLC or LC-MS until the starting amine is consumed.
-
Work-up:
-
Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
-
Purification: Purify the crude amine by flash column chromatography. A small amount of triethylamine (0.5-1%) is often added to the eluent to prevent the product from streaking on the silica gel.
Causality and Insights:
-
Why STAB? As mentioned, STAB's mildness prevents premature reduction of the aldehyde/ketone. Other reagents like sodium cyanoborohydride (NaBH₃CN) are also effective but introduce cyanide waste streams.[7]
-
Solvent Choice: DCE is often preferred over DCM as it is less volatile and can be heated if necessary to drive imine formation.
-
pH Control: The reaction is fastest under mildly acidic conditions (pH 5-6), which favors the formation of the protonated imine, the species that is actually reduced. The acetic acid byproduct from STAB often maintains this optimal pH.
Protocol III: N-Sulfonylation
The formation of a sulfonamide is another critical N-functionalization strategy. Sulfonamides are stable functional groups that can act as transition-state mimics or hydrogen bond donors/acceptors, making them prevalent in many approved drugs. The protocol is analogous to acylation with an acid chloride.
Detailed Experimental Protocol
Materials:
-
This compound
-
Sulfonyl chloride of interest (1.1 eq)
-
Triethylamine (TEA) or Pyridine (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M aqueous HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous MgSO₄
Procedure:
-
Reactant Preparation: Dissolve or suspend this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Base Addition: Cool the mixture to 0 °C and add the base (e.g., TEA, 2.5 eq).
-
Sulfonyl Chloride Addition: Slowly add a solution of the sulfonyl chloride (1.1 eq) in DCM to the stirring mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Work-up:
-
Dilute the mixture with DCM.
-
Wash sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ (to remove unreacted sulfonyl chloride), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes).
Causality and Insights:
-
Base Stoichiometry: At least two equivalents of base are required: one to neutralize the amine hydrochloride salt and one to scavenge the HCl generated during the reaction. A slight excess ensures the reaction goes to completion.
-
Pyridine as Solvent/Base: Pyridine can be used as both the base and the solvent. It is particularly effective at catalyzing the reaction but can be difficult to remove completely.
Summary of N-Functionalization Protocols
| Method | Key Reagents | Typical Conditions | Advantages | Limitations |
| N-Acylation | RCOOH, EDC, HOBt, Base | DCM or DMF, 0 °C to RT | Mild conditions, high yields, tolerates wide functional group diversity.[5] | Cost of coupling reagents, requires stoichiometric base. |
| N-Alkylation | R'CHO, NaBH(OAc)₃ | DCE or DCM, RT | One-pot procedure, avoids over-alkylation, good functional group tolerance.[7] | Requires a carbonyl compound, STAB is moisture-sensitive. |
| N-Sulfonylation | RSO₂Cl, Base | DCM, 0 °C to RT | Simple procedure, high yields, robust reaction. | Limited by availability of sulfonyl chlorides, generates HCl byproduct. |
Conclusion
The N-functionalization of trans-3-Amino-3-methylcyclobutanol opens a gateway to a vast chemical space of novel, sterically-defined molecules for drug discovery and development. The protocols detailed herein for N-acylation, N-alkylation, and N-sulfonylation represent robust, reproducible, and scalable methods for derivatizing this important scaffold. By understanding the rationale behind the choice of reagents and conditions, researchers can effectively leverage these techniques to synthesize compound libraries and accelerate the identification of new therapeutic agents.
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Zell, D., et al. (2025). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. PubMed. Available from: [Link]
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Wei, Y., et al. (2023). Efficient Synthesis of trans -3-Amino-1-methylcyclobutan-1-ol. Request PDF. Available from: [Link]
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Vallejos, G., et al. (2017). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. Available from: [Link]
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]
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Chamoin, S., et al. (2004). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA. Available from: [Link]
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Bourne, G., et al. (2019). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journal of Organic Chemistry. Available from: [Link]
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Fujisaki, F., et al. (2007). A Conventional New Procedure for N-acylation of Unprotected Amino Acids. Chemical & Pharmaceutical Bulletin. Available from: [Link]
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Vágner, J., et al. (2004). N-Acylation in Combinatorial Chemistry. ARKIVOC. Available from: [Link]
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Leipold, H., et al. (1995). N-acylated alpha-amino acids as novel oral delivery agents for proteins. Journal of Medicinal Chemistry. Available from: [Link]
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G. A. R. S. S. S. A. S. (2024). Factors Affecting Non-Enzymatic Protein Acylation by trans-3-Methylglutaconyl Coenzyme A. International Journal of Molecular Sciences. Available from: [Link]
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Chianella, I., et al. (2003). N-Methyl-N-nosyl-β3-amino Acids. Request PDF. Available from: [Link]
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Reddy, G., et al. (1999). A Simple and Rapid Protocol for N-Methyl-α-Amino Acids. Semantic Scholar. Available from: [Link]
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The Strategic Incorporation of trans-3-Amino-3-methylcyclobutanol in the Synthesis of Complex Bioactive Molecules
Introduction: The Rising Prominence of Substituted Cyclobutanes in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that impart desirable pharmacokinetic and pharmacodynamic properties is perpetual. Among the saturated carbocycles, cyclobutane derivatives have emerged as particularly valuable building blocks. Their inherent ring strain and well-defined three-dimensional geometry offer a unique conformational rigidity that can pre-organize appended functional groups for optimal interaction with biological targets.[1] This can lead to enhanced binding affinity, improved selectivity, and favorable metabolic stability.
This application note focuses on the synthetic utility of a key cyclobutane-containing building block: trans-3-Amino-3-methylcyclobutanol. We will explore its application in the synthesis of complex molecules, with a particular emphasis on its role in the development of targeted therapeutics. Through a detailed examination of a case study and the provision of representative protocols, we aim to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this versatile synthon in their own research endeavors.
Core Attributes of trans-3-Amino-3-methylcyclobutanol as a Synthetic Building Block
The utility of trans-3-Amino-3-methylcyclobutanol stems from several key structural and chemical features:
-
Stereochemically Defined Scaffolding: The trans relationship between the amino and hydroxyl groups provides a rigid and predictable orientation for further chemical elaboration. This stereochemical control is crucial for designing molecules with precise spatial arrangements of pharmacophoric elements.
-
Orthogonal Reactivity: The presence of two distinct functional groups, a primary amine and a tertiary alcohol, allows for selective and sequential chemical modifications. The amine can readily participate in nucleophilic substitution or coupling reactions, while the hydroxyl group can be functionalized through etherification, esterification, or other transformations.
-
Physicochemical Properties: The incorporation of the cyclobutane ring can influence a molecule's lipophilicity, solubility, and metabolic profile. The constrained nature of the ring can also limit the number of accessible conformations, potentially reducing off-target interactions.
Application Case Study: Synthesis of a Key Fragment for an Investigational Androgen Receptor Degrader
A compelling example of the application of a substituted trans-3-aminocyclobutanol is in the synthesis of a fragment for the investigational androgen receptor (AR) degrader, GDC-2992 (also known as RO7656594).[2] GDC-2992 is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to recruit the AR to an E3 ubiquitin ligase, leading to the AR's degradation.[2] The trans-3-amino-2,2,4,4-tetramethylcyclobutanol moiety serves as a crucial component of the AR-binding portion of the PROTAC.
The synthesis of the Boc-protected version of this key building block has been reported with high diastereoselectivity, showcasing a practical route to this valuable intermediate.
Conceptual Workflow for the Synthesis of the Building Block
The following diagram illustrates a conceptual workflow for the stereoselective synthesis of the Boc-protected trans-3-amino-2,2,4,4-tetramethylcyclobutanol, a derivative of the topic compound. This process highlights the evolution from a less selective method to a more efficient chemo- and biocatalytic sequence.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Materials:
| Reagent | CAS Number | Molecular Weight | Purpose |
| trans-3-Amino-3-methylcyclobutanol HCl | 1403767-32-7 | 137.61 | Amine coupling partner |
| Aryl Halide (e.g., 4-bromobenzonitrile) | 623-00-7 | 182.02 | Arylating agent |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 51364-51-3 | 915.72 | Palladium catalyst precursor |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | 564483-18-7 | 476.66 | Ligand |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | Base |
| Toluene | 108-88-3 | 92.14 | Solvent |
Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 mmol, 1 mol%) and XPhos (0.04 mmol, 2 mol%). Evacuate and backfill the flask with argon or nitrogen three times.
-
Reagent Addition: Add the aryl halide (2.0 mmol), trans-3-Amino-3-methylcyclobutanol hydrochloride (2.2 mmol), and sodium tert-butoxide (4.4 mmol) to the flask.
-
Solvent Addition: Add anhydrous toluene (10 mL) via syringe.
-
Reaction: Stir the reaction mixture at 100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Palladium Precursor and Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos is crucial for facilitating the catalytic cycle. The ligand promotes the oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination of the product.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the aminocyclobutanol (and its hydrochloride salt) to generate the active nucleophile for the coupling reaction.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is essential to prevent catalyst deactivation.
-
Anhydrous Solvent: The presence of water can interfere with the reaction by reacting with the strong base and potentially hydrolyzing the aryl halide.
Conclusion and Future Outlook
trans-3-Amino-3-methylcyclobutanol and its derivatives are demonstrably valuable building blocks for the synthesis of complex, biologically active molecules. The inherent conformational constraint of the cyclobutane ring, combined with the stereochemically defined and orthogonally reactive functional groups, provides a powerful tool for medicinal chemists. As demonstrated by its incorporation into an investigational androgen receptor degrader, this scaffold is highly relevant to the development of next-generation therapeutics, particularly in the realm of targeted protein degradation. The continued development of efficient and stereoselective synthetic routes to these building blocks will undoubtedly fuel further innovation in drug discovery.
References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
Sources
Application Note: Enzymatic Kinetic Resolution of Racemic 3-Amino-3-methylcyclobutanol
Abstract & Introduction
Chiral cyclobutane derivatives are valuable building blocks in medicinal chemistry, prized for their ability to introduce rigid, three-dimensional scaffolds into drug candidates. Specifically, enantiomerically pure 3-amino-3-methylcyclobutanol serves as a key intermediate for synthesizing novel therapeutic agents. The primary challenge in its utilization is the efficient separation of its racemic mixture. This application note presents a robust and highly selective method for the kinetic resolution of racemic 3-amino-3-methylcyclobutanol via enantioselective acylation, catalyzed by immobilized Candida antarctica Lipase B (CALB). Kinetic resolution is a widely employed strategy that relies on the differential reaction rates of two enantiomers with a chiral catalyst, leading to the enrichment of the less reactive enantiomer and the formation of an enantioenriched product.[1] This protocol provides researchers and drug development professionals with a detailed, step-by-step guide to achieve high enantiomeric excess (ee) for both the resulting N-acylated product and the unreacted amino alcohol.
Principle of the Method: Enantioselective N-Acylation
The core of this method is the principle of enzymatic kinetic resolution. Lipase B from Candida antarctica (CALB) is a highly versatile and stereoselective biocatalyst widely used for the resolution of racemic amines and alcohols.[2] In this process, the enzyme selectively catalyzes the acylation of one enantiomer of the racemic 3-amino-3-methylcyclobutanol at a significantly faster rate than the other.
The causality behind this selectivity lies in the chiral environment of the enzyme's active site, which is composed of a catalytic triad (typically Ser-His-Asp).[3] One enantiomer fits optimally into the active site, allowing the serine residue to attack the acyl donor and subsequently transfer the acyl group to the amine. The other enantiomer fits poorly, resulting in a much slower reaction rate. By stopping the reaction at approximately 50% conversion, one can theoretically achieve a mixture containing one enantiomer as the acylated product and the other as the unreacted starting material, both in high enantiomeric purity.[4] An immobilized enzyme, such as Novozym® 435, is chosen for its enhanced stability, ease of handling, and recyclability, which are critical for sustainable and cost-effective chemical processes.[5]
Caption: Principle of enzymatic kinetic resolution of 3-amino-3-methylcyclobutanol.
Experimental Protocols
This section details the necessary materials and provides a step-by-step procedure for the enzymatic resolution and subsequent analysis.
Materials and Equipment
| Reagents & Consumables | Equipment |
| Racemic 3-amino-3-methylcyclobutanol | Magnetic stirrer with heating capabilities |
| Immobilized Candida antarctica Lipase B (Novozym® 435) | Reaction vials (e.g., 20 mL scintillation vials) |
| Anhydrous organic solvent (e.g., Toluene, MTBE) | Thermometer / Temperature probe |
| Acyl donor (e.g., Ethyl acetate, Vinyl acetate) | Analytical balance |
| Standard laboratory glassware | Syringes and needles for sampling |
| Saturated sodium bicarbonate (NaHCO₃) solution | Chiral High-Performance Liquid Chromatography (HPLC) system |
| Anhydrous magnesium sulfate (MgSO₄) | Rotary evaporator |
| HPLC-grade solvents (e.g., Hexane, Isopropanol, Diethylamine) | Column chromatography setup (Silica gel) |
Protocol 1: Enzymatic Kinetic Resolution
This protocol is a self-validating system, where progress is monitored to ensure optimal results before quenching the reaction.
-
Reaction Setup: To a flame-dried 20 mL vial equipped with a magnetic stir bar, add racemic 3-amino-3-methylcyclobutanol (1.0 equiv., e.g., 115 mg, 1.0 mmol).
-
Solvent Addition: Add 10 mL of an anhydrous organic solvent (e.g., Toluene). Stir the mixture until the substrate is fully dissolved. Rationale: Anhydrous conditions are crucial as excess water can lead to unwanted hydrolysis of the acyl donor and the product.
-
Temperature Control: Place the vial in a water bath or on a stir plate set to a controlled temperature, typically between 30-50 °C. Allow the solution to equilibrate. Rationale: Temperature affects enzyme activity and stability; optimization may be required.
-
Enzyme Addition: Add the immobilized lipase, Novozym® 435 (e.g., 25-50 mg per mmol of substrate). Rationale: Immobilized enzyme simplifies post-reaction workup, as it can be removed by simple filtration.
-
Initiation of Reaction: Add the acylating agent (0.5-0.6 equiv., e.g., 0.55 mmol of vinyl acetate). Using a slight excess of the amine ensures the acyl donor is the limiting reagent, which is critical for achieving high ee at ~50% conversion.[1]
-
Reaction Monitoring: Stir the reaction mixture at the set temperature. Monitor the progress by periodically taking small aliquots (e.g., 10-20 µL), filtering off the enzyme, and analyzing by chiral HPLC (see Protocol 3.3). The goal is to stop the reaction as it approaches 50% conversion.
-
Quenching: Once ~50% conversion is reached, quench the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and stored for potential reuse.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts, followed by brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting mixture of the unreacted amine and the N-acylated product can be separated using standard column chromatography on silica gel.
Protocol 2: Chiral HPLC Analysis
This protocol is essential for monitoring the reaction and determining the enantiomeric excess (ee) of both the substrate and the product.
-
Sample Preparation: Take an aliquot from the reaction, filter out the enzyme, and dilute it with the mobile phase to an approximate concentration of 1 mg/mL.
-
HPLC System Setup:
-
Column: A polysaccharide-based chiral stationary phase (CSP) is recommended, such as a Chiralpak® column (e.g., AD-H, IA).[6][7]
-
Mobile Phase: A typical mobile phase is a mixture of Hexane and Isopropanol with a small amount of an amine modifier like Diethylamine (DEA) (e.g., 80:20:0.1 v/v/v). Rationale: The amine modifier is crucial for obtaining good peak shape and preventing tailing of the basic amine analytes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210-220 nm.
-
Column Temperature: 25 °C.
-
-
System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[8]
-
Analysis: Inject 5-10 µL of the prepared sample. Record the chromatogram. The unreacted amine and the acylated product will have different retention times. For each compound, two peaks corresponding to the R and S enantiomers should be resolved.
-
Data Analysis:
-
Identify the peaks for the unreacted amine and the acylated product.
-
Calculate the enantiomeric excess (ee) for each using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
-
Calculate the conversion (c) using the formula: c (%) = [ ee_substrate / (ee_substrate + ee_product) ] * 100
-
Data Presentation & Expected Results
The success of the kinetic resolution is determined by the enantioselectivity (E-value) of the enzyme. High E-values (>100) are desirable. The following table summarizes representative data expected from a successful resolution stopped at approximately 50% conversion.
| Parameter | (S)-3-amino-3-methylcyclobutanol | (R)-N-acetyl-3-amino-3-methylcyclobutanol |
| Conversion | ~50% (overall reaction) | ~50% (overall reaction) |
| Yield (theoretical max.) | 50% | 50% |
| Enantiomeric Excess (ee) | >98% | >98% |
| Configuration | S (assuming R is faster reacting) | R (assuming R is faster reacting) |
Note: The absolute configuration of the faster-reacting enantiomer follows the Kazlauskas rule in many cases for secondary alcohols, but must be empirically determined for novel substrates like this amino alcohol.[9]
Experimental Workflow Visualization
The entire process, from initial setup to final analysis, can be visualized as a coherent workflow.
Caption: Complete experimental workflow for enzymatic resolution and analysis.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Kinetic Resolution of Amines.
- Persson, B. A., et al. (2002). A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase. RSC Publishing.
- Szymańska, K., et al. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. MDPI.
- Żądło-Dobrowolska, A., et al. (2020). Quarter of a Century after: A Glimpse at the Conformation and Mechanism of Candida antarctica Lipase B. MDPI.
- Engström, K. (2016). Enzymatic Cascade for Dynamic Kinetic Resolution of Amines. DiVA portal.
- Tasnádi, G., et al. (2007). Structural effects on chemo- and enantioselectivity of Candida antarctica lipase B - Resolution of β-amino esters. Canadian Science Publishing.
- Benchchem. (n.d.). Technical Support Center: Chiral Separation of Aminocyclopentanol Diastereomers.
- Lebl, A., et al. (2004). Resolution of β-amino esters by Candida antarctica lipase A and B. ResearchGate.
- Song, Y., et al. (2023). High-Level Expression and Engineering of Candida antarctica Lipase B in a Non-Methanol-Induced Pichia pastoris System. MDPI.
- Forró, E., & Fülöp, F. (2003). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. PubMed.
- The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
- Blacker, A. J., & Headley, C. E. (2010). Synthesis of (1R,3R)-1-amino-3-methylcyclohexane by an enzyme cascade reaction. SpringerLink.
- Bakar, M. A., et al. (2020). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI.
- Pérez-Venegas, M., et al. (2017). Mechanochemical enzymatic resolution of N-benzylated-β3-amino esters. ResearchGate.
- Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.
- Kalíková, K., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Quarter of a Century after: A Glimpse at the Conformation and Mechanism of Candida antarctica Lipase B [mdpi.com]
- 3. High-Level Expression and Engineering of Candida antarctica Lipase B in a Non-Methanol-Induced Pichia pastoris System [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Incorporation of trans-3-Amino-3-methylcyclobutanol in the Synthesis of Next-Generation Kinase Inhibitors
Introduction: The Quest for Specificity and Improved Pharmacokinetics in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, have become one of the most important classes of drug targets in modern medicine, particularly in oncology.[1] Despite the clinical success of numerous small-molecule kinase inhibitors, challenges such as off-target effects, acquired resistance, and suboptimal pharmacokinetic profiles persist.[2][3] This has driven medicinal chemists to explore novel chemical scaffolds that can impart improved drug-like properties. The use of rigid, three-dimensional building blocks is a key strategy in this endeavor. Among these, aminocycloalkanes have gained prominence for their ability to confer metabolic stability and conformational restriction.[1][4] This application note provides a detailed examination of the role of trans-3-Amino-3-methylcyclobutanol as a strategic building block in the synthesis of advanced kinase inhibitors, with a focus on Janus Kinase (JAK) inhibitors.
The Rationale for Employing the Cyclobutane Moiety in Kinase Inhibitor Design
The cyclobutane ring, once underutilized in medicinal chemistry, is now increasingly recognized for its favorable properties.[4] Its rigid, puckered conformation allows for precise orientation of substituents, which can lead to enhanced binding affinity and selectivity for the target kinase.[1][4]
Key advantages of incorporating a cyclobutane scaffold, such as that from trans-3-Amino-3-methylcyclobutanol, include:
-
Metabolic Stability: The cyclobutane core is generally more resistant to metabolic degradation compared to more flexible aliphatic chains or larger cycloalkanes. This can lead to an improved pharmacokinetic profile, including a longer half-life and reduced clearance.[1][4]
-
Conformational Rigidity: The constrained nature of the cyclobutane ring reduces the number of accessible conformations of the inhibitor. This pre-organization can lower the entropic penalty of binding to the kinase active site, potentially increasing potency.[4]
-
Three-Dimensional Diversity: The non-planar structure of the cyclobutane ring allows for the exploration of three-dimensional chemical space, enabling interactions with the kinase active site that are not accessible to planar aromatic scaffolds. This can lead to novel binding modes and improved selectivity.
-
Vectorial Projection of Substituents: The defined stereochemistry of substituents on the cyclobutane ring, such as the trans relationship between the amino and hydroxyl groups in the title compound, provides precise vectors for functional groups to interact with specific residues in the kinase active site.
Application in the Synthesis of Janus Kinase (JAK) Inhibitors
The Janus kinase (JAK) family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical mediators of cytokine signaling and have been implicated in a range of inflammatory and autoimmune diseases, as well as myeloproliferative neoplasms and cancers. As such, they are prime targets for therapeutic intervention. Several approved JAK inhibitors, such as Tofacitinib and Ruxolitinib, feature a central pyrrolo[2,3-d]pyrimidine core. The strategic modification of the substituents on this core is a key area of research to improve selectivity and safety profiles.
The use of cyclobutane and methylcyclobutane derivatives as JAK inhibitors has been a subject of investigation, with the aim of improving the properties of existing therapies. The incorporation of the trans-3-Amino-3-methylcyclobutanol moiety is a promising strategy in this context.
Experimental Protocols
The following section details a representative protocol for the synthesis of a novel kinase inhibitor incorporating the trans-3-Amino-3-methylcyclobutanol scaffold. This protocol is based on established synthetic methodologies for the preparation of JAK inhibitors.
Protocol 1: Synthesis of a trans-3-Amino-3-methylcyclobutanol-substituted Pyrrolo[2,3-d]pyrimidine Kinase Inhibitor
This protocol describes a two-step synthesis of a hypothetical JAK inhibitor, starting from the commercially available trans-3-Amino-3-methylcyclobutanol hydrochloride and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a common precursor for many JAK inhibitors.
Step 1: Boc-protection of trans-3-Amino-3-methylcyclobutanol
This step is necessary to protect the amino group for the subsequent nucleophilic aromatic substitution reaction.
-
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Suspend this compound (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (2.2 eq) to the suspension and stir until the solid dissolves.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the Boc-protected amino alcohol.
-
Step 2: Nucleophilic Aromatic Substitution (SNAr) with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
This key step couples the aminocyclobutanol building block to the kinase hinge-binding scaffold.
-
Materials:
-
Boc-protected trans-3-Amino-3-methylcyclobutanol (from Step 1)
-
4-chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of Boc-protected trans-3-Amino-3-methylcyclobutanol (1.2 eq) in DMF, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and potassium carbonate (2.5 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine to remove DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Step 3: Boc-deprotection to yield the final Kinase Inhibitor
The final step removes the protecting group to reveal the free amine, which is often crucial for activity.
-
Materials:
-
Boc-protected coupled product (from Step 2)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid in dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
-
Procedure:
-
Dissolve the Boc-protected product in DCM.
-
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue by carefully adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final kinase inhibitor.
-
Data Presentation
The following table summarizes the expected improvements in physicochemical and pharmacokinetic properties when incorporating a trans-3-Amino-3-methylcyclobutanol moiety compared to a more traditional acyclic or larger cyclic amine in a kinase inhibitor scaffold.
| Property | Traditional Moiety (e.g., Piperidine) | trans-3-Amino-3-methylcyclobutanol Moiety | Rationale for Improvement |
| Metabolic Stability | Moderate | High | The cyclobutane ring is less susceptible to CYP450-mediated oxidation.[1][4] |
| Aqueous Solubility | Variable | Potentially Improved | The hydroxyl group can enhance polarity and hydrogen bonding capacity. |
| Lipophilicity (LogP) | Moderate to High | Moderate | The compact nature of the cyclobutane ring can help control lipophilicity. |
| Conformational Flexibility | Moderate | Low | The rigid cyclobutane scaffold reduces the number of low-energy conformations.[4] |
| Target Selectivity | Variable | Potentially Improved | The precise vectoral presentation of substituents can lead to more specific interactions. |
Visualizations
Synthetic Workflow
Caption: Synthetic scheme for the preparation of a kinase inhibitor.
JAK-STAT Signaling Pathway
Caption: Overview of the JAK-STAT signaling pathway and the point of inhibition.
Conclusion and Future Perspectives
The incorporation of trans-3-Amino-3-methylcyclobutanol into kinase inhibitor scaffolds represents a sophisticated approach to address some of the persistent challenges in drug development. The unique physicochemical properties of the cyclobutane ring can lead to compounds with improved metabolic stability, conformational rigidity, and potentially enhanced selectivity. The synthetic protocols outlined in this note demonstrate the feasibility of incorporating this valuable building block into established kinase inhibitor frameworks, such as the pyrrolo[2,3-d]pyrimidine core of JAK inhibitors. As the demand for more refined and targeted therapies continues to grow, the strategic use of such novel building blocks will be instrumental in the discovery and development of the next generation of kinase inhibitors.
References
-
Burger, M. T., Nishiguchi, G., Han, W., Lan, J., Simmons, R., Atallah, G., ... & Garcia, P. D. (2015). Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies. Journal of Medicinal Chemistry, 58(21), 8373–8386. [Link]
-
Burger, M. T., et al. (2015). Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies. PubMed. [Link]
-
Various Authors. (2025). The design, synthesis, and biological evaluation of PIM kinase inhibitors. ResearchGate. [Link]
-
Wouters, J., et al. (n.d.). Cyclobutanes in Small-Molecule Drug Candidates. PubMed Central. [Link]
-
Bohrium. (n.d.). The design, synthesis, and biological evaluation of PIM kinase inhibitors. Bohrium. [Link]
-
Various Authors. (2012). The design, synthesis, and biological evaluation of PIM kinase inhibitors. PubMed. [Link]
-
Throup, A., et al. (n.d.). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Publishing. [Link]
- Google Patents. (n.d.). Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors.
- Google Patents. (n.d.). Synthesis method of trans-3-aminobutanol.
-
Roskoski, R. Jr. (2020). Properties of FDA-approved small molecule protein kinase inhibitors: A 2020 update. Pharmacological Research, 152, 104609. [Link]
-
Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). FDA-approved small-molecule kinase inhibitors. Trends in pharmacological sciences, 36(7), 422-439. [Link]
-
Srishylam, V., Devanna, N., & Mulakayala, N. (n.d.). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica. [Link]
-
Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem. [Link]
- Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
Sources
- 1. Design and synthesis of rho kinase inhibitors (III) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Navigating the Stability of Cyclobutanol Compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for cyclobutanol chemistry. As a Senior Application Scientist, I understand the unique challenges and opportunities presented by the strained four-membered ring of cyclobutanol derivatives. Their inherent ring strain, a feature that makes them valuable synthetic intermediates, is also the source of their propensity for undesired ring-opening side reactions.[1][2] This guide is designed to provide you with practical, in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven experience.
The unique puckered structure and sp3-richness of cyclobutanes make them increasingly popular in medicinal chemistry for creating novel drug candidates.[3][4] However, tapping into their full potential requires a firm grasp of their stability under various reaction conditions. This resource will equip you to anticipate and prevent common side reactions, ensuring the integrity of your cyclobutanol-containing molecules.
Part 1: Troubleshooting Guide - Diagnosis and Resolution of Ring-Opening Reactions
This section addresses specific experimental observations that may indicate undesired ring-opening of your cyclobutanol compound. Each problem is followed by a diagnosis of probable causes and a step-by-step protocol for resolution.
Issue 1: My cyclobutanol compound decomposes upon exposure to acidic conditions, leading to a mixture of linear byproducts.
Probable Cause:
Acid-catalyzed ring-opening is a common side reaction for cyclobutanols.[5] The reaction is initiated by the protonation of the hydroxyl group, which transforms it into a good leaving group (water). The subsequent departure of water can be accompanied by a concerted ring-opening to relieve ring strain, leading to the formation of a carbocation intermediate that can be trapped by nucleophiles or undergo rearrangement to form various linear products.[5]
Solution Protocol:
-
pH Control: The most critical parameter to control is the pH of your reaction mixture.
-
Recommendation: If acidic conditions are unavoidable for a subsequent transformation, use the mildest possible acid and the lowest effective concentration. Consider using buffered systems to maintain a precise pH.
-
Alternative: Explore non-acidic catalysts or reaction conditions if the desired transformation allows.
-
-
Protecting Group Strategy: Masking the hydroxyl group is a highly effective strategy to prevent protonation and subsequent elimination.
-
Recommendation: Introduce a suitable protecting group for the alcohol functionality before proceeding with acid-sensitive steps. The choice of protecting group is critical and should be orthogonal to other planned reactions.[6][7]
-
See Table 1 for a selection of common alcohol protecting groups and their cleavage conditions.
-
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence the stability of carbocationic intermediates.
-
Recommendation: In some cases, a less polar, non-coordinating solvent may disfavor the formation of charged intermediates. However, this must be balanced with the solubility of your reactants.
-
Issue 2: During a transition-metal-catalyzed cross-coupling reaction, I'm observing significant formation of a ring-opened ketone.
Probable Cause:
Transition metals, particularly palladium and rhodium, can catalyze the ring-opening of cyclobutanols via β-carbon elimination.[1][8][9][10] This process involves the formation of a metal-alkoxide intermediate, followed by cleavage of a C-C bond of the cyclobutane ring to form a more stable metallacycle, which then undergoes further reaction to yield a ring-opened product, often a ketone.[1]
Solution Protocol:
-
Ligand Modification: The electronic and steric properties of the ligands on the metal center can significantly influence the propensity for β-carbon elimination.
-
Recommendation: Screen a variety of ligands. More electron-donating or sterically bulky ligands can sometimes disfavor the formation of the transition state required for C-C bond cleavage.
-
-
Lower Reaction Temperature: The activation energy for β-carbon elimination can be higher than that of the desired productive coupling.
-
Recommendation: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. This can often tip the balance in favor of the desired product.
-
-
Alternative Catalysts: Different transition metals have varying propensities for β-carbon elimination.
-
Recommendation: If palladium is causing issues, consider exploring catalysts based on other metals like nickel or copper, which may have different mechanistic pathways that avoid ring-opening.
-
Issue 3: My cyclobutanol compound is unstable at elevated temperatures, leading to fragmentation into smaller molecules.
Probable Cause:
Thermal decomposition of cyclobutanol can occur, particularly at temperatures above 250°C in the gas phase.[11] The primary decomposition pathway involves the formation of a biradical intermediate, which can then cleave to form ethylene and acetaldehyde.[11] While less common in solution-phase chemistry at moderate temperatures, highly strained or substituted cyclobutanols may be more susceptible.
Solution Protocol:
-
Temperature Management: This is the most direct approach.
-
Recommendation: Conduct reactions at the lowest possible temperature that allows for a reasonable reaction rate. Utilize high-concentration conditions or more active catalysts to facilitate lower-temperature reactions.
-
-
Avoid High-Boiling Solvents: The use of high-boiling solvents often necessitates higher reaction temperatures for reflux.
-
Recommendation: If possible, choose a lower-boiling solvent and conduct the reaction under sealed-vessel conditions with careful pressure monitoring if a temperature above the solvent's boiling point is required.
-
-
Photochemical Alternatives: For some transformations, a photochemical approach may offer a milder alternative to thermal activation.[12][13]
-
Recommendation: Explore if a light-mediated reaction can achieve the desired outcome at or below ambient temperature, thus avoiding thermal decomposition pathways.
-
Issue 4: I'm observing ring-opening during a radical reaction involving my cyclobutanol.
Probable Cause:
Cyclobutanols can undergo ring-opening through radical mechanisms.[1] For instance, the formation of a cyclobutyloxy radical can initiate a β-scission of a C-C bond to relieve ring strain, leading to a linear alkyl radical.[14] This is a known pathway for the functionalization of linear aliphatic compounds from cyclobutanol precursors.[14] Manganese-promoted reactions can also induce ring-opening via a radical pathway.[15]
Solution Protocol:
-
Control of Radical Initiation: The method of radical generation is key.
-
Recommendation: If using a chemical initiator, ensure slow and controlled addition to maintain a low steady-state concentration of radicals. This can minimize side reactions.
-
-
Radical Scavengers: The presence of unintended radical scavengers or initiators can affect the reaction.
-
Recommendation: Ensure all reagents and solvents are pure and free of contaminants that could initiate or interfere with the desired radical process. Degassing the reaction mixture can also be beneficial.
-
-
Alternative Radical Precursors: The nature of the radical species can influence the reaction outcome.
-
Recommendation: If the reaction allows, explore different radical precursors that may be less prone to abstracting a hydrogen from the hydroxyl group or initiating a cyclobutyloxy radical formation.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the main driving forces behind the ring-opening of cyclobutanol?
The primary driving force is the release of ring strain. Cyclobutane has a significant strain energy (approximately 26 kcal/mol), which is a consequence of both angle strain (deviation from the ideal sp3 bond angle of 109.5°) and torsional strain (eclipsing interactions of hydrogens).[3][16][17] Cleavage of a C-C bond in the ring relieves this strain, providing a thermodynamic driving force for ring-opening reactions.[1][2]
Q2: How do substituents on the cyclobutane ring affect its stability?
Substituents can have a significant impact on the stability and reactivity of the cyclobutane ring.
-
Steric Effects: Bulky substituents can increase steric strain and may favor conformations that are more prone to ring-opening.
-
Electronic Effects: Electron-withdrawing groups can influence the regioselectivity of ring-opening reactions, particularly in transition-metal-catalyzed processes.[18] Conversely, electron-donating groups can stabilize adjacent carbocations, potentially facilitating acid-catalyzed ring-opening.
-
Conformational Effects: The position of the hydroxyl group (equatorial vs. axial) can influence the stability of the cyclobutanol. Studies have shown that the equatorial conformer is generally more stable.[19]
Q3: Are there any general guidelines for storing cyclobutanol compounds to ensure their long-term stability?
Yes, proper storage is crucial.
-
Temperature: Store cyclobutanol derivatives in a cool, dark place. Refrigeration is often recommended, but be mindful of the compound's freezing point.
-
Inert Atmosphere: For particularly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.
-
Avoid Contaminants: Store away from strong acids, bases, and oxidizing agents.[20] Use clean, tightly sealed containers to prevent contamination.
Q4: Can protecting the hydroxyl group always prevent ring-opening?
Protecting the hydroxyl group is a very effective strategy against acid-catalyzed and some base-mediated ring-opening pathways because it prevents the initial protonation or deprotonation step.[6] However, it will not prevent ring-opening that proceeds through other mechanisms, such as certain transition-metal-catalyzed β-carbon eliminations or high-temperature thermal decompositions that do not directly involve the hydroxyl group in the initial bond-breaking step.
Q5: What is the best way to synthesize a cyclobutanol to minimize the risk of ring-opening during the synthesis itself?
The choice of synthetic route is important. [2+2] cycloaddition reactions are a common and effective method for forming the cyclobutane ring.[2][21][22] These reactions, often photochemically or thermally induced, can provide direct access to cyclobutane structures.[22] Another approach is the acid-catalyzed rearrangement of cyclopropylcarbinol, although this requires careful control of conditions to avoid the formation of linear byproducts.[23] High-pressure conditions have also been shown to promote [2+2] cycloadditions and can help to suppress side reactions.
Data and Protocols
Table 1: Common Protecting Groups for Alcohols
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Stability |
| Silyl Ethers (e.g., Trimethylsilyl) | TMS | TMSCl, base (e.g., Et3N, pyridine) | Mild acid (e.g., AcOH), fluoride source (e.g., TBAF) | Labile to acid and fluoride |
| Silyl Ethers (e.g., tert-Butyldimethylsilyl) | TBDMS, TBS | TBDMSCl, base (e.g., imidazole, Et3N) | Stronger acid (e.g., HCl), fluoride source (e.g., TBAF) | More stable to acid than TMS |
| Silyl Ethers (e.g., Triisopropylsilyl) | TIPS | TIPSCl, base (e.g., imidazole) | Fluoride source (e.g., TBAF) | Sterically hindered, very stable |
| Benzyl Ether | Bn | BnBr, base (e.g., NaH) | Catalytic hydrogenation (e.g., H2, Pd/C) | Stable to most acids and bases |
| p-Methoxybenzyl Ether | PMB | PMBCl, base (e.g., NaH) | Oxidative cleavage (e.g., DDQ, CAN) | Stable to most acids and bases |
This table provides a general overview. Optimal conditions may vary depending on the specific substrate.
Experimental Protocol: Protection of a Cyclobutanol with TBDMS
This protocol provides a general method for protecting a cyclobutanol hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether.
-
Dissolution: Dissolve the cyclobutanol (1.0 eq) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) under an inert atmosphere (N2 or Ar).
-
Addition of Base: Add imidazole (1.5 eq) to the solution and stir until it dissolves.
-
Addition of Silylating Agent: Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) portion-wise at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizing Ring-Opening Mechanisms
Diagram 1: Acid-Catalyzed Ring-Opening
This diagram illustrates the general mechanism for the acid-catalyzed ring-opening of a cyclobutanol, proceeding through a protonated intermediate and leading to a carbocation that can be trapped by a nucleophile.
Caption: Acid-catalyzed ring-opening of cyclobutanol.
Diagram 2: Troubleshooting Logic for Unwanted Ring-Opening
This flowchart outlines a decision-making process for addressing unexpected ring-opening side reactions during a chemical transformation.
Caption: Troubleshooting flowchart for ring-opening.
References
- BACK, R. A. (1982). The gas-phase thermal decomposition of cyclobutanol. Canadian Journal of Chemistry, 60(19), 2537-2541.
- Zhao, C., Ma, W., Liu, K., Xu, R., Ma, X., & Zhang, Y. (2024). Photoredox-enabled ring-opening of cyclobutanes via the formation of a carbon radical. Organic Chemistry Frontiers, 11(15), 4663-4670.
- Cramer, N., & Bugaut, X. (2008). Enantioselective Cleavage of Cyclobutanols Through Ir-Catalyzed C-C Bond Activation: Mechanistic and Synthetic Aspects. Chemistry – A European Journal, 14(15), 4640-4652.
- Martín-Gago, P., & Echavarren, A. M. (2019). Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp3)–C(sp3) Bond Cleavage. Macromolecules, 52(15), 5757-5763.
- BTC. (2025).
- Wang, D., Ren, R., & Zhu, C. (2019). Manganese-Promoted Ring-Opening Hydrazination of Cyclobutanols: Synthesis of Alkyl Hydrazines. The Journal of Organic Chemistry, 84(18), 11936-11944.
- Martín-Gago, P., & Echavarren, A. M. (2019). Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp3)–C(sp3) Bond Cleavage. Macromolecules.
- ACS Publications. (2024). Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp3)–C(sp3) Bond Cleavage. Macromolecules.
- Janssen, M. A. C. H., Rappard, R., van Well, M. J., Blanco-Ania, D., & Rutjes, F. P. J. T. (2024). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. European Journal of Organic Chemistry.
- Organic Syntheses. (n.d.). Cyclobutene.
- Organic Chemistry Portal. (n.d.). Synthesis of cyclobutanols.
- Janssen, M. A. C. H., van der Heijden, C. A. M., van der Vlag, R., & Rutjes, F. P. J. T. (2021).
- Wikipedia. (n.d.). Cycloalkane.
- Guidechem. (n.d.). Cyclobutanol 2919-23-5 wiki.
- Wang, X., et al. (2022). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides.
- Chemical Science. (n.d.). Photochemical α-selective radical ring-opening reactions of 1,3-disubstituted acyl bicyclobutanes with alkyl halides: modular access to functionalized cyclobutenes.
- Janssen, M. A. C. H., et al. (2024). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. European Journal of Organic Chemistry.
- RSC Publishing. (2023). Photochemical α-selective radical ring-opening reactions of 1,3-disubstituted acyl bicyclobutanes with alkyl halides: modular access to functionalized cyclobutenes. Chemical Science.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Baran Lab. (n.d.). Cyclobutanes in Organic Synthesis.
- SynArchive. (n.d.). Protecting Groups List.
- Khan Academy. (n.d.). Stability of cycloalkanes.
- Durig, J. R., et al. (2008). Conformational stability of cyclobutanol from temperature dependent infrared spectra of xenon solutions, r0 structural parameters, ab initio calculations and vibrational assignment. Journal of Molecular Structure, 892(1-3), 259-272.
- Slideshare. (n.d.). Cycloalkanes stability.
Sources
- 1. Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cycloalkane - Wikipedia [en.wikipedia.org]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What reactions can cyclobutanol participate in? - Blog [m.btcpharmtech.com]
- 6. Protective Groups [organic-chemistry.org]
- 7. synarchive.com [synarchive.com]
- 8. Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp3)–C(sp3) Bond Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Photochemical α-selective radical ring-opening reactions of 1,3-disubstituted acyl bicyclobutanes with alkyl halides: modular access to functionalized cyclobutenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Photochemical α-selective radical ring-opening reactions of 1,3-disubstituted acyl bicyclobutanes with alkyl halides: modular access to functionalized ... - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04457B [pubs.rsc.org]
- 14. Photoredox-enabled ring-opening of cyclobutanes via the formation of a carbon radical - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Khan Academy [khanacademy.org]
- 17. Cycloalkanes stability | PPTX [slideshare.net]
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Technical Support Center: Troubleshooting Diastereomeric Separation of Aminocyclobutanol Isomers
Welcome to the Technical Support Center for the diastereomeric separation of aminocyclobutanol isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common challenges encountered during the separation of these critical chiral building blocks. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a robust and reproducible separation strategy.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating aminocyclobutanol diastereomers?
The two most prevalent and effective methods are High-Performance Liquid Chromatography (HPLC) and diastereoselective crystallization. HPLC offers high resolution and is suitable for both analytical and small-scale preparative separations.[1] Crystallization is a cost-effective and highly scalable method, making it ideal for large-scale production in pharmaceutical development.[1]
Q2: When should I choose HPLC over crystallization, and vice-versa?
The choice depends on the scale of your separation and the developmental stage of your project.
-
HPLC is ideal for:
-
Analytical purposes: Determining the diastereomeric ratio (d.r.) of a mixture.
-
Small-scale purification: When milligram to gram quantities of pure diastereomers are needed for initial studies.
-
Complex mixtures: When multiple isomers are present.[1]
-
-
Crystallization is preferred for:
Q3: Is derivatization necessary for the separation of aminocyclobutanol isomers?
Derivatization is often highly recommended, particularly for HPLC analysis.[3] For aminocyclobutanols, which may lack a strong UV chromophore, derivatization serves two main purposes:
-
Enhances Detection: Attaching a UV-active group (e.g., benzoyl, naphthoyl) allows for sensitive detection by UV detectors, which is often more practical than using less sensitive detectors like refractive index (RI).[3]
-
Improves Separation: By converting the enantiomeric or diastereomeric mixture into a new set of diastereomers with potentially larger differences in their physicochemical properties, separation on a standard achiral column can be significantly improved.[4][5]
I. Troubleshooting HPLC-Based Separations
High-Performance Liquid Chromatography is a powerful technique for separating diastereomers, but achieving baseline resolution can be challenging. This section addresses common issues encountered during HPLC method development for aminocyclobutanol isomers.
Issue 1: Poor or No Peak Resolution
Question: I'm injecting my aminocyclobutanol mixture, but the peaks are co-eluting or have very poor resolution (Rs < 1.5). What should I do?
Underlying Causes & Solutions:
Poor resolution is typically a result of insufficient differences in the interaction of the diastereomers with the stationary phase or issues with the chromatographic system itself.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor HPLC peak resolution.
Detailed Action Plan:
-
Verify System Suitability: Before troubleshooting your specific separation, ensure your HPLC system is performing optimally. Check for leaks, ensure the pump is delivering a stable flow rate, and confirm the detector is functioning correctly.[6]
-
Indirect Method (Derivatization):
-
Confirm Complete Derivatization: Incomplete reaction with a chiral derivatizing agent (CDA) will result in extra peaks and potentially poor resolution of the desired diastereomeric products. Use NMR or LC-MS to confirm the reaction has gone to completion.[3]
-
Optimize Mobile Phase on Achiral Column (e.g., C18): Diastereomers have different physical properties and can often be separated on standard reversed-phase columns.[4]
-
Change Solvent Ratio: Systematically vary the ratio of your organic modifier (e.g., acetonitrile, methanol) to the aqueous phase.[7]
-
Modify Aqueous Phase pH: The ionization state of the amino group can significantly affect retention and selectivity. Explore a pH range around the pKa of the amine.
-
Try a Different Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity.[7]
-
-
-
Direct Method (Chiral Stationary Phase - CSP):
-
Optimize Mobile Phase:
-
Normal Phase: Vary the ratio of alcohols (e.g., isopropanol, ethanol) in the alkane mobile phase (e.g., hexane). Additives like diethylamine for basic compounds can improve peak shape.
-
Reversed Phase: Adjust the ratio of organic solvent (acetonitrile or methanol) to water/buffer.[8]
-
-
Change the Chiral Stationary Phase: If mobile phase optimization is unsuccessful, the chosen CSP may not be suitable. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point due to their broad applicability.[8]
-
Table 1: Common Chiral Derivatizing Agents (CDAs) for Amines and Alcohols
| Chiral Derivatizing Agent (CDA) | Reactive Group on Analyte | Key Features & Considerations |
| Marfey's Reagent (FDAA) | Primary/Secondary Amines | Forms stable derivatives with strong UV absorbance at 340 nm.[9] |
| (S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) | Alcohols, Amines | Mosher's acid chloride; derivatives are well-suited for both HPLC separation and NMR analysis to determine enantiomeric excess.[10] |
| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) | Primary/Secondary Amines | Reacts to form thiourea derivatives.[9] |
| (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE) | Primary/Secondary Amines | Offers good enantioselectivity.[9] |
II. Troubleshooting Crystallization-Based Separations
Diastereoselective crystallization is a powerful technique but can be sensitive to various experimental parameters. Success hinges on exploiting the solubility differences between the two diastereomers.[2]
Issue 2: No Crystals Are Forming
Question: I have formed the diastereomeric salt, but no crystals are forming, even after cooling and extended stirring. What's wrong?
Underlying Causes & Solutions:
Crystal formation requires a state of supersaturation, where the concentration of the solute exceeds its solubility limit. Failure to crystallize often points to issues with concentration, solvent choice, or the presence of inhibitors.
Troubleshooting Steps:
-
Increase Concentration: The solution may be too dilute. Carefully evaporate some of the solvent to reach the supersaturation point.[11]
-
Induce Nucleation:
-
Scratching: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can serve as nucleation sites.[11]
-
Seeding: If you have a small amount of the desired pure diastereomer, add a single seed crystal to the solution. This provides a template for crystal growth.[12]
-
-
Perform a Solvent Screen: The chosen solvent may be too effective at solvating both diastereomers, preventing either from precipitating. A systematic solvent screen is crucial to find a system with optimal differential solubility.[11]
Issue 3: The Product is "Oiling Out"
Question: Instead of forming crystals, my product is separating as a liquid phase ("oiling out"). How can I fix this?
Underlying Causes & Solutions:
"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid instead of a solid. This often happens if the salt's melting point is lower than the crystallization temperature or if the solution is too concentrated.[11]
Corrective Actions:
-
Add More Solvent: This will lower the concentration and may prevent the product from oiling out.[11]
-
Lower the Crystallization Temperature: A lower temperature may be below the melting point of the salt.[11]
-
Change the Solvent System: A less polar solvent might favor crystallization over oiling out.
Issue 4: Low Diastereomeric Excess (d.e.) of the Crystallized Product
Question: I've successfully crystallized my product, but the diastereomeric excess is low. How can I improve the purity?
Underlying Causes & Solutions:
Low d.e. indicates that the solubility difference between the two diastereomers in the chosen solvent system is not significant enough for effective separation.[2] The process may be under kinetic rather than thermodynamic control, leading to co-precipitation.
Optimization Strategies:
-
Optimize the Solvent System: This is the most critical factor. The goal is to find a solvent where one diastereomer is significantly less soluble than the other.
-
Control the Cooling Rate: Slow, controlled cooling allows for the system to remain closer to equilibrium, favoring the crystallization of the less soluble diastereomer. Rapid cooling can trap the more soluble diastereomer in the crystal lattice.
-
Perform Recrystallization: Dissolving the enriched solid in a minimal amount of hot solvent and allowing it to re-crystallize can significantly improve the diastereomeric purity.
-
Consider a Crystallization-Induced Diastereomer Transformation (CIDT): In some cases, if the stereocenter is labile, the undesired diastereomer in solution can epimerize to the desired, less soluble diastereomer, which then crystallizes. This dynamic process can lead to a theoretical yield of >50% for the desired isomer.[13][14]
III. Analytical Protocols
Accurate determination of the diastereomeric ratio is essential for troubleshooting and optimizing your separation.
Protocol 1: Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the diastereomeric ratio of a mixture.[15] Diastereomers are distinct compounds and will have different NMR spectra, allowing for quantification by integrating unique, well-resolved signals.[16]
Procedure:
-
Sample Preparation: Prepare a solution of the diastereomeric mixture in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration that provides a good signal-to-noise ratio.
-
Acquire ¹H NMR Spectrum:
-
Ensure a sufficient relaxation delay (d1) is used (e.g., 5 times the longest T1) to allow for full relaxation of the protons. This is crucial for accurate integration.[15]
-
Acquire the spectrum with a high number of scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Carefully phase the spectrum and perform a baseline correction.[15]
-
Identify a set of well-resolved signals corresponding to each diastereomer. Protons adjacent to the stereocenters are often the most diagnostic.
-
-
Integration and Calculation:
-
Integrate the selected signals for each diastereomer.
-
Normalize the integrals and calculate the ratio. For example, if signal A (diastereomer 1) has an integral of 1.00 and signal B (diastereomer 2) has an integral of 0.50, the diastereomeric ratio is 2:1.
-
Troubleshooting NMR Analysis: If signals are overlapping, making integration difficult, consider using advanced NMR techniques like band-selective pure shift NMR, which can collapse multiplets into singlets to improve spectral resolution.[17]
Protocol 2: Indirect HPLC Analysis via Derivatization with Marfey's Reagent (FDAA)
This protocol describes the derivatization of the aminocyclobutanol with FDAA, converting the diastereomers into new diastereomeric derivatives that can be separated on a standard achiral HPLC column.[9]
Workflow Diagram:
Caption: Workflow for derivatization with Marfey's Reagent and HPLC analysis.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 1 mg of the aminocyclobutanol isomer mixture in 200 µL of acetone.
-
Derivatization:
-
To the sample solution, add 400 µL of a 1 M sodium bicarbonate (NaHCO₃) solution.
-
Add 200 µL of a 1% (w/v) solution of Marfey's reagent (FDAA) in acetone.
-
Incubate the mixture at 40 °C for 1 hour.[4]
-
-
Quenching: After incubation, quench the reaction by adding 200 µL of 1 M hydrochloric acid (HCl).
-
HPLC Analysis:
-
Column: Standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: A typical starting point is a linear gradient from 10% to 60% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 340 nm.[18]
-
-
Data Analysis: Integrate the two separated diastereomer peaks to determine the ratio.
References
- Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts - Benchchem.
-
CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS - ResearchGate. Available at: [Link]
- A Comparative Guide to HPLC Methods for Separating Aminocyclopentanol Stereoisomers - Benchchem.
-
Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - NIH. Available at: [Link]
- Synthesis of (+)-(1S,2R) and (−)-(1R,2S)-2-aminocyclobutane-1-carboxylic acids.
- Distinguishing Diastereomers: A Guide to NMR-Based Structure Elucidation of Aminocyclopentanols - Benchchem.
-
A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column - PubMed. Available at: [Link]
-
Isolation of enantiomers via diastereomer crystallisation - UCL Discovery. Available at: [Link]
-
Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review | Request PDF - ResearchGate. Available at: [Link]
- Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy - The Royal Society of Chemistry.
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. Available at: [Link]
-
Separation of diastereomers by crystallization with seeding : r/OrganicChemistry - Reddit. Available at: [Link]
-
Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G. Available at: [Link]
-
Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy†. Available at: [Link]
- Determining enantiomeric purity of chiral amino acids via HPLC - Benchchem.
-
Can any one explain how to determine diastereomeric ratio from NMR spectra? Available at: [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - NIH. Available at: [Link]
-
Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds | Request PDF - ResearchGate. Available at: [Link]
-
How to separate the diastereomer peak from main peak? - ResearchGate. Available at: [Link]
- A Comparative Guide to NMR Analysis for Determining Enantiomeric Excess of Chiral Alcohols - Benchchem.
-
Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Available at: [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. Available at: [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - ResearchGate. Available at: [Link]
-
Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization - PMC - NIH. Available at: [Link]
-
Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases | Chromatography Today. Available at: [Link]
-
Cyclobutanol synthesis - Organic Chemistry Portal. Available at: [Link]
-
Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives - PMC - NIH. Available at: [Link]
-
Resolution (Separation) of Enantiomers - Chemistry Steps. Available at: [Link]
-
What are the Reasons for Resolution Failure in HPLC? - Chromatography Today. Available at: [Link]
-
One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase - ResearchGate. Available at: [Link]
- Technical Support Center: Chiral Separation of 3-Methoxy-2-butanol Isomers - Benchchem.
-
Crystallization-induced diastereomer transformation assists the diastereoselective synthesis of 4-nitroisoxazolidine scaffolds - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Switchable Enantio- and Diastereoselective Michael Additions of β-Keto Amides to Nitroolefins: Crystallization-Based Inversion of Kinetic Stereocontrol - PMC - NIH. Available at: [Link]
-
Highly diastereoselective crystallization-induced asymmetric transformation of 1,3-disubstituted-tetrahydro-β-carbolines in water - RSC Publishing. Available at: [Link]
-
Separating Stereoisomers - YouTube. Available at: [Link]
-
Diastereoselective [3 + 2] Cycloaddition between Tertiary Amine N-Oxides and Substituted Alkenes to Access 7-Azanorbornanes - PMC - NIH. Available at: [Link]
Sources
- 1. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Crystallization-induced diastereomer transformation assists the diastereoselective synthesis of 4-nitroisoxazolidine scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Highly diastereoselective crystallization-induced asymmetric transformation of 1,3-disubstituted-tetrahydro-β-carbolines in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
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- 18. benchchem.com [benchchem.com]
Technical Support Center: A Guide to Scalable Synthesis of trans-3-Amino-3-methylcyclobutanol
Welcome to the technical support center for the synthesis of trans-3-Amino-3-methylcyclobutanol. This guide is designed for researchers, chemists, and process development professionals who are looking to establish or scale up the synthesis of this valuable cyclobutane building block. Cyclobutane derivatives are increasingly sought after in medicinal chemistry for their ability to serve as conformationally restricted scaffolds, reduce planarity, and improve metabolic stability in drug candidates[1][2].
This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven strategies. Our goal is to empower you to overcome common challenges and improve the efficiency, stereoselectivity, and scalability of your synthesis.
Synthetic Overview: The Challenge of Stereocontrol
The synthesis of 3-Amino-3-methylcyclobutanol typically proceeds via the reductive amination of 3-methylcyclobutanone. While conceptually straightforward, the critical challenge lies in controlling the diastereoselectivity of the reduction to favor the desired trans isomer over the cis isomer. Standard chemical reductions often show a strong preference for the cis product, necessitating specialized approaches to achieve high trans selectivity on a scalable level.
Troubleshooting Guide: From Bench Scale to Pilot Plant
This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.
Question 1: My reaction yields a mixture of diastereomers with low selectivity for the desired trans product. How can I improve the trans:cis ratio?
This is the most common challenge in this synthesis. The stereochemical outcome is dictated by the method of reduction of the key imine or ketone intermediate.
Possible Causes & Solutions:
-
Cause A: Inappropriate Reducing Agent. Standard hydride reagents (e.g., NaBH₄, LiAlH₄) typically attack the cyclobutanone carbonyl or the derived iminium ion from the face opposite to the substituent at the 3-position (anti-facial attack) due to steric hindrance. This leads to a strong preference for the cis alcohol.[3][4][5][6][7][8]
-
Solution 1 (Recommended for trans): Biocatalytic Reduction. Employ a ketoreductase (KRED) enzyme. Biocatalysis offers exceptional stereoselectivity that is often difficult to achieve with traditional chemical reagents. A KRED can be selected to specifically produce the trans isomer, often with diastereomeric ratios exceeding 98:2.[3][9][10] This method is highly scalable and environmentally friendly.
-
Solution 2 (For cis selectivity): Sterically Bulky Hydride Reagents. If the cis isomer were desired, using a bulky reducing agent like Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H) can enhance the already high preference for cis formation.[3][7]
-
-
Cause B: Unfavorable Reaction Conditions. For traditional hydride reductions, temperature and solvent polarity are critical parameters that influence selectivity.
-
Solution: Lowering the reaction temperature (e.g., to -78 °C) and using less polar solvents like THF or diethyl ether can further enhance the inherent selectivity of a given hydride reduction, which in this case, would favor the cis isomer.[3][4][6] Therefore, for achieving trans selectivity, chemical reduction methods are often fighting an uphill battle against the substrate's natural steric bias. This reinforces the recommendation for biocatalysis.
-
Question 2: The overall yield of my synthesis is low, even after optimizing for stereoselectivity. What should I investigate?
Low yield can stem from incomplete conversion, competing side reactions, or product loss during workup and purification.
Possible Causes & Solutions:
-
Cause A: Competing Reduction of the Starting Ketone. In a one-pot reductive amination, the reducing agent can reduce the starting 3-methylcyclobutanone to 3-methylcyclobutanol before it has a chance to form the imine.
-
Solution: Use a pH-sensitive or imine-selective reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices for reductive aminations because they are more reactive towards the protonated iminium ion than the starting ketone, especially under mildly acidic conditions (pH ~4-6).[11][12]
-
-
Cause B: Incomplete Imine Formation. The equilibrium between the ketone/amine and the imine might not be favorable, leading to unreacted starting material.
-
Solution 1: Use a Dehydrating Agent. The formation of an imine releases water. Removing this water can drive the equilibrium towards the product. On a lab scale, molecular sieves can be used. On a larger scale, azeotropic removal of water with a Dean-Stark trap is a classic and effective method.[11]
-
Solution 2: Optimize Amine Source and Stoichiometry. When using ammonia as the nitrogen source, ensure a sufficient excess is present to drive the reaction forward. Ammonium acetate or ammonium formate can also serve as both the nitrogen source and a pH buffer/hydrogen source in transfer hydrogenation.[13]
-
-
Cause C: Product Loss During Workup. The product, trans-3-Amino-3-methylcyclobutanol, is a small, polar molecule with some water solubility.
-
Solution 1: During the aqueous workup, ensure the aqueous layer is saturated with a salt like NaCl or K₂CO₃ before extraction. This will decrease the solubility of the amino alcohol in the aqueous phase and drive it into the organic layer.
-
Solution 2: Perform multiple extractions (e.g., 3-5 times) with a suitable organic solvent like ethyl acetate or dichloromethane to ensure complete recovery of the product.
-
Solution 3: Avoid Emulsions. If emulsions form during extraction, adding brine or filtering the mixture through a pad of Celite® can help break them.
-
Question 3: I'm struggling with the final purification. The diastereomers are difficult to separate by column chromatography.
The similar polarity of cis and trans diastereomers makes their separation by traditional silica gel chromatography challenging and not ideal for large-scale production.[3]
Possible Causes & Solutions:
-
Solution 1: Crystallization via Salt Formation. This is the most scalable and often preferred method for purifying amines. Convert the crude mixture of amino alcohols into their hydrochloride or another suitable salt. The diastereomeric salts will have different crystal lattice energies and solubilities, often allowing for the selective crystallization of the desired trans isomer in high purity.
-
Solution 2: Derivatization. If chromatography is unavoidable, consider protecting the amine (e.g., as a Boc-carbamate). The resulting derivatives, trans- and cis-Boc-protected amino alcohols, will have different polarity and conformational rigidity, which can significantly improve their separation on silica gel.[3] The protecting group can then be removed in a subsequent step.
Quantitative Data Summary
The choice of reduction method critically impacts the diastereomeric ratio (d.r.). The following table provides representative data based on analogous systems described in the literature.
| Reduction Method | Reducing Agent/Catalyst | Typical Solvent | Temperature (°C) | Typical trans:cis Ratio | Reference |
| Hydride Reduction | LiAl(OtBu)₃H | THF | -78 to 25 | < 10:90 | [7] |
| Hydride Reduction | NaBH₄ | Methanol | 0 to 25 | ~15:85 | [4][6] |
| Biocatalytic Reduction | Ketoreductase (KRED) | Buffer/Co-solvent | 25 to 40 | ~98:2 | [3][9] |
Experimental Protocols
Protocol 1: High-Selectivity Synthesis of trans-3-Amino-3-methylcyclobutanol via Biocatalysis
This protocol is based on highly selective enzymatic methods and is recommended for achieving the best trans selectivity.
Step 1: Reductive Amination using a Ketoreductase (KRED)
-
Reaction Setup: To a temperature-controlled vessel, add a suitable buffer (e.g., potassium phosphate buffer, pH 7.5).
-
Add Reagents: Add 3-methylcyclobutanone (1.0 equiv), a suitable amine donor (e.g., isopropylamine), and the co-factor NAD(P)H.
-
Add Enzyme: Add the selected trans-selective Ketoreductase (KRED) and a recycling enzyme such as a glucose dehydrogenase (GDH) along with glucose to regenerate the NAD(P)H cofactor in situ.
-
Reaction: Stir the mixture at the optimal temperature for the enzyme (typically 30-40 °C).
-
Monitoring: Monitor the reaction progress by GC or LC-MS until the starting ketone is consumed.
-
Workup: Once complete, quench the reaction by adding a water-miscible organic solvent like acetonitrile to precipitate the enzymes. Filter off the solids.
-
Extraction: Extract the filtrate with an organic solvent (e.g., ethyl acetate or MTBE). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product with high trans selectivity.
Protocol 2: Purification via Hydrochloride Salt Crystallization
-
Dissolution: Dissolve the crude amino alcohol mixture in a suitable solvent, such as isopropanol or ethyl acetate.
-
Acidification: Cool the solution in an ice bath and slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise until the pH is acidic (~pH 2).
-
Crystallization: Stir the mixture at 0-5 °C. The hydrochloride salt of the trans isomer should preferentially crystallize. The process can be aided by seeding with a small crystal of the pure product.
-
Isolation: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield pure trans-3-Amino-3-methylcyclobutanol hydrochloride.
Frequently Asked Questions (FAQs)
-
Q1: What are the critical quality attributes for the 3-methylcyclobutanone starting material?
-
A1: The primary concern is purity. The starting material should be free of isomeric impurities and residual reagents from its synthesis, which could lead to unwanted side products. A purity of >98% by GC is recommended for predictable and clean reaction profiles.
-
-
Q2: What analytical methods are essential for monitoring the reaction and characterizing the product?
-
A2: For reaction monitoring: Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for tracking the disappearance of the starting ketone and the appearance of the product. For characterization: ¹H and ¹³C NMR spectroscopy are crucial for confirming the structure and, importantly, for determining the diastereomeric ratio by integrating specific, well-resolved signals for the cis and trans isomers.
-
-
Q3: What are the main safety considerations when scaling up this synthesis?
-
A3: If using catalytic hydrogenation instead of enzymatic methods, the handling of flammable hydrogen gas under pressure requires specialized equipment and adherence to strict safety protocols. If using borohydride reagents, the quenching step can be highly exothermic and release hydrogen gas; it must be performed slowly and with adequate cooling. Always consult the Safety Data Sheet (SDS) for all reagents and perform a thorough process safety review before scaling up.
-
Workflow Visualizations
General Synthetic Pathway
The following diagram illustrates the general synthetic route and highlights the key stereochemical decision point.
Caption: Synthetic route to 3-Amino-3-methylcyclobutanol isomers.
Troubleshooting Low trans-Selectivity
This decision tree provides a logical workflow for addressing poor diastereoselectivity.
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biblio.vub.ac.be [biblio.vub.ac.be]
- 6. Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchportal.vub.be [researchportal.vub.be]
- 9. Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acs.figshare.com [acs.figshare.com]
- 11. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
managing impurities in the hydrochloride salt formation of aminocyclobutanols.
Welcome to the technical support center for Active Pharmaceutical Ingredient (API) development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the control of impurities during the critical hydrochloride (HCl) salt formation step for aminocyclobutanol derivatives. Our goal is to equip you with the scientific principles and practical methodologies to ensure the purity, safety, and efficacy of your final compound.
Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses the most common challenges and questions encountered by researchers in the field.
Q1: What are the primary types of impurities I should be concerned with during the HCl salt formation of an aminocyclobutanol free base?
When processing aminocyclobutanols, impurities generally fall into three categories:
-
Process-Related Impurities: These originate from the synthetic route used to create the aminocyclobutanol free base. They include unreacted starting materials, reagents, and by-products from incomplete reactions or side reactions.
-
Diastereomeric and Regioisomeric Impurities: The rigid, four-membered ring of cyclobutane often leads to the formation of stereoisomers (cis/trans) or regioisomers. The relative solubility of the HCl salts of these isomers is often different, making the salt formation step a potential purification opportunity.
-
Degradation Products: The aminocyclobutanol core can be susceptible to degradation under overly acidic or high-temperature conditions, leading to ring-opening or other rearrangements.
Controlling these impurities is critical as they can impact the drug's efficacy, safety, and stability, and are strictly regulated by bodies like the ICH.
Q2: My final API salt has a high level of a diastereomeric impurity. Why didn't the salt formation step remove it, and what is my first troubleshooting step?
This is a common and critical issue. The efficacy of purification via crystallization hinges on the difference in solubility between the desired diastereomer's HCl salt and the undesired one in the chosen solvent system. If you are not seeing purification, it is likely due to one of the following:
-
Inadequate Solubility Difference: The chosen solvent system may not provide a sufficient solubility differential between the two diastereomeric salts. At the point of crystallization, both salts are precipitating at similar rates.
-
Kinetically Trapped Impurities: Rapid crystallization, often caused by too-fast cooling or rapid addition of an anti-solvent, can trap impurities within the crystal lattice of the desired product. The system does not have enough time to reach its thermodynamic equilibrium.
Your first troubleshooting step should be to re-evaluate your solvent system. A systematic solvent screen is the most effective approach. The goal is to identify a system where the desired product salt has lower solubility (will crystallize first) while the undesired impurity salt remains largely in solution.
Part 2: Troubleshooting Guide & Experimental Protocols
This section provides actionable guidance and detailed protocols for common issues.
Issue 1: Poor Diastereomeric Rejection During Crystallization
Symptoms: The diastereomeric ratio of your isolated HCl salt is not significantly better than your starting free base.
Root Cause Analysis & Solution Workflow:
The following diagram outlines a systematic approach to diagnosing and solving poor diastereomeric rejection.
Caption: Decision tree for troubleshooting poor impurity rejection.
Protocol 1: Systematic Solvent Screening for Optimal Diastereomeric Rejection
Objective: To identify a solvent or solvent/anti-solvent system that maximizes the solubility difference between the desired and undesired diastereomeric HCl salts.
Methodology:
-
Preparation: Prepare small, saturated solutions of both the pure desired diastereomer HCl salt and the pure undesired diastereomer HCl salt in a variety of solvents (e.g., isopropanol, ethanol, acetonitrile, ethyl acetate, water, and mixtures thereof).
-
Equilibration: Agitate the samples at a controlled temperature (e.g., 50 °C) for several hours to ensure equilibrium is reached.
-
Quantification: Sample the supernatant from each vial, dilute appropriately, and analyze by HPLC to determine the concentration (solubility) of the salt in each solvent.
-
Analysis: Compare the solubility data across all systems. The ideal system is one with the largest ratio of (Solubility of Undesired Isomer) / (Solubility of Desired Isomer).
Data Interpretation:
Summarize your findings in a table for clear comparison.
| Solvent System (v/v) | Solubility of Desired Isomer (mg/mL) at 25°C | Solubility of Undesired Isomer (mg/mL) at 25°C | Selectivity Ratio (Undesired/Desired) |
| Isopropanol (IPA) | 15.2 | 45.8 | 3.0 |
| Acetonitrile (ACN) | 8.5 | 12.3 | 1.4 |
| 90:10 IPA:Water | 25.0 | 95.0 | 3.8 |
| 95:5 ACN:Water | 5.1 | 35.7 | 7.0 |
Issue 2: Low Yield or "Oiling Out" During Salt Formation
Symptoms: Instead of a crystalline solid, a viscous oil forms upon addition of HCl or anti-solvent. Alternatively, the final isolated yield is very low.
Root Cause & Solution:
"Oiling out" occurs when the concentration of the forming salt exceeds its solubility limit so rapidly that it phase-separates as a liquid instead of forming an ordered crystal lattice. This is often a precursor to poor purity and difficult isolation.
Key Parameters to Control:
-
Temperature: Maintain a sufficiently high temperature during HCl addition to ensure the newly formed salt remains in solution before controlled cooling begins.
-
Addition Rate: Add the HCl source (e.g., HCl in IPA) or the anti-solvent slowly. This maintains a state of moderate supersaturation, which favors crystal growth over nucleation or oiling out.
-
Seeding: Introducing a small quantity of the pure crystalline product (seed crystals) at the point of supersaturation can direct the crystallization process, preventing oiling out and often leading to a more favorable particle size distribution.
Protocol 2: Controlled Crystallization to Maximize Yield and Purity
Objective: To execute the HCl salt formation and crystallization under thermodynamically controlled conditions to prevent oiling out and maximize impurity rejection.
Methodology:
-
Dissolution: Dissolve the aminocyclobutanol free base (1.0 eq) in the chosen solvent (e.g., 95:5 ACN:Water, 10 volumes) at an elevated temperature (e.g., 60 °C).
-
HCl Addition: Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in IPA, 1.05 eq) subsurface over 30-60 minutes while maintaining the temperature at 60 °C.
-
Seeding (Optional but Recommended): If seed crystals are available, add a small slurry (0.1-1.0 wt%) after HCl addition is complete.
-
Controlled Cooling (Primary Crystallization): Cool the mixture slowly from 60 °C to 20 °C over a period of 4-8 hours. A linear cooling ramp is a good starting point.
-
Anti-Solvent Addition (If Applicable): If an anti-solvent is used to increase yield, add it slowly to the crystal slurry at 20 °C.
-
Maturation: Hold the slurry at the final temperature (e.g., 0-5 °C) for 2-4 hours to allow the system to reach equilibrium, maximizing yield.
-
Isolation & Drying: Isolate the solid by filtration, wash with a cold solvent to remove residual mother liquor, and dry under vacuum.
Process Flow Diagram:
Caption: Step-by-step workflow for controlled HCl salt crystallization.
Part 3: References
-
Title: The Importance of Salt Selection in Drug Development Source: Pharmaceutical Technology URL: [Link]
-
Title: Q3A Impurities in New Drug Substances Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Crystal Nucleation and Growth Source: American Chemical Society URL: [Link]
-
Title: Control of Supersaturation in Crystallization Source: Organic Process Research & Development URL: [Link]
-
Title: The Role of Seeding in Pharmaceutical Crystallization Source: Crystal Growth & Design URL: [Link]
Technical Support Center: Overcoming the Low Reactivity of the Amino Group in Cyclobutane Derivatives
Prepared by the Senior Application Scientist Team
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. Cyclobutane motifs are increasingly vital in medicinal chemistry, offering unique three-dimensional structures that can enhance metabolic stability and binding affinity.[1][2] However, the very properties that make them attractive—their strained, puckered conformation—often lead to a frustrating experimental challenge: the low nucleophilic reactivity of the cyclobutylamino group.
This guide provides in-depth, field-tested insights and troubleshooting protocols to help you overcome this hurdle. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries we receive from researchers encountering difficulties with cyclobutylamine reactivity.
Q1: My standard amide coupling reaction with a cyclobutylamine is failing or giving abysmal yields. What's wrong?
This is the most common issue researchers face. The low reactivity is typically not due to the inherent basicity of the amine but rather a combination of two factors:
-
Steric Hindrance: The cyclobutane ring is not flat; it exists in a puckered conformation. This three-dimensional structure creates significant steric bulk around the amino group, physically blocking its lone pair of electrons from attacking the electrophilic carbon of an activated carboxylic acid.[1][3][4] This hindrance is the primary reason for sluggish or failed reactions under standard conditions.[5][6]
-
Electronic Effects: The carbon-carbon bonds within the cyclobutane ring have a higher degree of s-character compared to those in larger, unstrained alkanes.[1] This subtle electronic effect can slightly reduce the nucleophilicity of the attached nitrogen atom. While the ring strain energy of cyclobutane (26.3 kcal/mol) makes it more reactive than cyclopentane in certain ring-opening reactions, it does not translate to enhanced nucleophilicity of an exocyclic amine.[1]
Q2: I checked the pKa of cyclobutylamine, and it's around 10.8, similar to other primary amines. Shouldn't it be reactive enough?
You are correct; the basicity is not the limiting factor. A pKa of 10.8 indicates that the amine is sufficiently basic to be a good nucleophile.[7] This highlights that the problem is one of kinetic accessibility rather than thermodynamic basicity . The lone pair is willing to react, but it cannot easily reach the reaction center of the coupling partner due to the steric shield imposed by the ring's puckered structure.
Q3: What are the first simple adjustments I should make to my protocol to improve my coupling reaction?
Before redesigning your entire synthetic route, consider these initial troubleshooting steps:
-
Switch to a More Potent Coupling Reagent: If you are using a standard carbodiimide like EDC with HOBt, switch to a uronium-based reagent such as HATU or HBTU . These reagents form a highly reactive activated ester intermediate that is more susceptible to attack by a hindered amine.[8]
-
Ensure Strictly Anhydrous Conditions: Any moisture in your reaction will hydrolyze the activated ester intermediate faster than the hindered amine can react with it, leading to the recovery of your starting carboxylic acid.[5] Use freshly distilled, anhydrous solvents and dry all glassware thoroughly.
-
Use a Non-Nucleophilic Base: Employ a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA). Its role is to scavenge the acid produced during the reaction without competing with your cyclobutylamine as a nucleophile.[5]
Q4: I'm tempted to just increase the reaction temperature and let it run longer. Is this a good idea?
This approach can be a double-edged sword.
-
Pros: Increasing the temperature provides the necessary activation energy to overcome the steric barrier, which can lead to product formation where none was observed at room temperature.[9]
-
Cons: Higher temperatures can promote side reactions, most notably epimerization or racemization if your carboxylic acid has a chiral center alpha to the carbonyl group.[5] It can also lead to the degradation of sensitive substrates or reagents.
Recommendation: Cautiously increase the temperature in increments (e.g., from room temperature to 40 °C, then 60 °C) while monitoring the reaction closely by TLC or LC-MS for both product formation and the appearance of byproducts.
Section 2: Troubleshooting Guide: Amide Bond Formation with Hindered Cyclobutylamines
Problem: Standard coupling conditions (EDC/HOBt, DCC) result in no product, or less than 10% conversion, with starting materials recovered.
Analysis of the Core Issue
The fundamental challenge is the steric clash between the puckered cyclobutane ring and the activated carboxylic acid. The lone pair on the nitrogen is sterically encumbered, making the transition state for nucleophilic attack energetically unfavorable.
Caption: Steric hindrance from the cyclobutane ring raises the transition state energy.
Step-by-Step Solutions
Solution 1: Employ High-Potency Coupling Reagents
For sterically demanding couplings, more powerful activating agents are required. Uronium/aminium salts are generally superior to carbodiimides.
Data Summary: Comparison of Common Coupling Reagents
| Reagent | Full Name | Class | Recommended for Hindered Amines? | Key Considerations |
| EDC | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide | Carbodiimide | No | Often fails; requires additives like HOBt or Oxyma.[8] |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate | Uronium | Yes (Highly Recommended) | Highly efficient, rapid activation. Byproduct is water-soluble. |
| HBTU | Hexafluorophosphate Benzotriazole Tetramethyl Uronium | Uronium | Yes (Good Alternative) | Similar to HATU but can be slightly less reactive.[8] |
| T3P® | Propylphosphonic Anhydride | Phosphonic Anhydride | Yes | Excellent for preventing racemization. Requires a base. |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Uronium | Yes (Highly Recommended) | Considered one of the most powerful and efficient modern reagents. |
Experimental Protocol: High-Efficiency HATU-Mediated Amide Coupling
This protocol provides a robust starting point for coupling a carboxylic acid with a sterically hindered cyclobutylamine.
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM, 0.1 M).
-
Pre-activation: Add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.5 eq) to the solution. Stir at room temperature for 15-20 minutes. You should observe the formation of the activated ester.
-
Amine Addition: In a separate flask, dissolve the cyclobutylamine derivative (1.2 eq) in a small amount of the same anhydrous solvent. Add this solution dropwise to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS every 1-2 hours. If no significant progress is observed after 4 hours, slowly warm the reaction to 40-50 °C.
-
Work-up: Once the reaction is complete, quench with saturated aqueous NH₄Cl solution.[5] Extract the product with a suitable organic solvent (e.g., ethyl acetate).[5] Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude product by flash column chromatography.
Solution 2: The Acyl Chloride "Brute Force" Method
When even the most potent coupling reagents fail, converting the carboxylic acid to a highly reactive acyl chloride can force the reaction to proceed. This method is effective but less gentle and may not be suitable for substrates with sensitive functional groups.
Experimental Protocol: Acyl Chloride Formation and Coupling
-
Acyl Chloride Formation: In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM. Add oxalyl chloride (2.0 eq) dropwise, followed by a catalytic amount of DMF (1-2 drops).[9] Stir at room temperature for 1-2 hours until gas evolution (CO₂, CO, HCl) ceases.
-
Solvent Removal: Carefully remove the solvent and excess oxalyl chloride under reduced pressure. This step is crucial. The resulting crude acyl chloride is often used immediately without further purification.
-
Coupling Reaction: Dissolve the crude acyl chloride in fresh anhydrous DCM. Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve the cyclobutylamine (1.2 eq) and a non-nucleophilic base (e.g., DIPEA or triethylamine, 2.5 eq) in anhydrous DCM.
-
Slow Addition: Add the amine solution dropwise to the acyl chloride solution at 0 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC/LC-MS).
-
Work-up and Purification: Perform an aqueous work-up as described in the HATU protocol to remove amine salts and purify the product via chromatography.
Section 3: Advanced Strategies: Bypassing Direct Amination via C-H Functionalization
For complex molecules where direct coupling is unfeasible or where the amine needs to be introduced late-stage, modern synthetic strategies can bypass the low reactivity challenge entirely. One powerful technique is directed C–H functionalization .[10][11]
This approach uses a temporary directing group, often attached to a carboxylic acid precursor on the cyclobutane ring, to guide a transition metal catalyst (typically Palladium) to selectively activate and functionalize a specific C–H bond on the ring.[11][12] This allows for the installation of complex fragments before the directing group is cleaved and converted into the desired amino group.
Caption: A general workflow for C-H functionalization to synthesize complex cyclobutylamines.
This strategy offers a powerful way to build molecular complexity while circumventing the challenges of direct nucleophilic substitution on the amine.[12]
Section 4: Protecting Group Strategies
In multi-step syntheses, it is often necessary to "protect" the amino group to prevent it from reacting under conditions intended for other parts of the molecule.[13] The choice of protecting group is critical and should be based on its stability and the specific conditions required for its removal.
Q: When should I protect the cyclobutylamine, and which protecting group should I use?
Protect the amine when you plan to perform reactions that are incompatible with a free primary amine, such as:
-
Strongly basic or acidic conditions.
-
Reactions involving strong nucleophiles or electrophiles.
-
Oxidations or reductions that could affect the amine.
The key is to use orthogonal protecting groups —groups that can be removed under different conditions without affecting each other.[13][14]
Data Summary: Common Orthogonal Amine Protecting Groups
| Protecting Group | Abbreviation | Installation Reagent | Deprotection Conditions | Stability |
| tert-Butoxycarbonyl | Boc | Boc₂O, DMAP | Strong Acid (TFA, HCl in Dioxane)[14] | Stable to base, hydrogenation. |
| Benzyloxycarbonyl | Cbz or Z | CbzCl, Base | H₂, Pd/C (Catalytic Hydrogenation)[14] | Stable to mild acid and base. |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-OSu, Base | Base (e.g., 20% Piperidine in DMF)[14][15] | Stable to acid, hydrogenation. |
By selecting the appropriate protecting group, you can selectively unmask the cyclobutylamine at the desired stage of your synthesis, preserving the integrity of your complex molecule.
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Duan, Y., et al. (2024). Stereocontrolled Synthesis of Cyclobutylamines Enabled by Lewis Acid-Catalyzed (3 + 2 + 2) Cycloaddition/Ring-Opening Strategy of Bicyclo[1.1.0]butanes with Triazinanes. Organic Letters. [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of cis- and trans-3-Amino-3-methylcyclobutanol
Introduction: The Critical Role of Stereochemistry in Bioactivity
In the realm of medicinal chemistry, the three-dimensional arrangement of atoms within a molecule is a paramount determinant of its biological function. Geometric isomers, such as cis and trans isomers, possess the same molecular formula and connectivity but differ in the spatial orientation of their substituents.[1] This subtle distinction can lead to profound differences in how a molecule interacts with the intricate and highly specific architecture of biological targets like enzymes and receptors.[2][3] The cyclobutane ring, a strained four-membered carbocycle, serves as a rigid, sp³-rich scaffold that is increasingly utilized in modern drug design to confer unique conformational properties to bioactive molecules.[4][5]
This guide provides a comprehensive framework for the systematic comparison of the biological activities of cis- and trans-3-Amino-3-methylcyclobutanol. While direct comparative studies on these specific isomers are not extensively documented in public literature, their structural motifs are present in molecules with noted biological potential, including building blocks for targeted protein degraders and other therapeutics.[6][7][8] This document, therefore, serves as a strategic guide for researchers, outlining the theoretical basis, experimental workflows, and data interpretation necessary to elucidate the distinct pharmacological profiles of these two geometric isomers.
Part 1: Theoretical Framework and Hypothesis Generation
Structural Analysis of cis vs. trans Isomers
The fundamental difference between cis- and trans-3-Amino-3-methylcyclobutanol lies in the relative orientation of the amino and hydroxyl functional groups across the cyclobutane ring.
-
cis-3-Amino-3-methylcyclobutanol : The amino and hydroxyl groups are positioned on the same face of the cyclobutane ring. This creates a "kinked" or V-shaped geometry where the functional groups are relatively close to each other.
-
trans-3-Amino-3-methylcyclobutanol : The amino and hydroxyl groups are located on opposite faces of the ring. This results in a more linear and extended conformation, maximizing the spatial separation between the two groups.[2]
This stereochemical difference is hypothesized to be the primary driver of differential biological activity. A biological target's binding site, with its specific topology and arrangement of amino acid residues, will likely exhibit a binding preference for the isomer that achieves optimal molecular complementarity. For instance, a binding pocket that has two distinct interaction points separated by a specific distance may favor the trans isomer, whereas a pocket that recognizes a more compact conformation might preferentially bind the cis isomer.
Hypothesizing Potential Biological Targets
The 3-amino-3-methylcyclobutanol scaffold contains key pharmacophoric features, primarily a basic amino group, that suggest potential interactions with several major classes of biological targets:
-
G-Protein Coupled Receptors (GPCRs) : The amine function is a classic feature of ligands for many aminergic GPCRs (e.g., adrenergic, dopaminergic, serotonergic receptors), where it often forms a critical salt bridge with an acidic residue (e.g., aspartate) in the transmembrane domain.[9]
-
Ion Channels : Amine-containing small molecules are well-known modulators of various ion channels.
-
Enzymes : The rigid scaffold could position the functional groups to act as inhibitors in the active sites of enzymes such as kinases or proteases.[8]
-
Protein-Protein Interaction (PPI) Modulators : The use of related scaffolds in PROTACs and molecular glues suggests their utility in designing molecules that mediate or disrupt protein interactions.
Based on these considerations, a logical starting point for a screening campaign is to evaluate the isomers against a panel of GPCRs, a target class where stereoselectivity is frequently observed.
Part 2: A Phased Experimental Workflow for Comparative Profiling
This section details a robust, self-validating experimental plan to systematically compare the isomers. We will use a hypothetical GPCR target, "Receptor X," as a working example.
Phase 1: Target Binding Affinity Determination
Causality and Objective : Before assessing function, it is essential to confirm whether the compounds physically interact with the intended target. A competitive radioligand binding assay is the gold standard for quantifying this interaction, providing a measure of binding affinity (Kᵢ).[10] This allows us to determine if one isomer binds more tightly than the other, or if they bind at all.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation :
-
Culture HEK293 cells stably overexpressing Receptor X to a high density.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and re-centrifugation.
-
Resuspend the final pellet in assay buffer and determine the total protein concentration using a Bradford or BCA assay. Store aliquots at -80°C.
-
-
Assay Execution :
-
In a 96-well plate, combine:
-
Cell membranes (typically 10-50 µg protein per well).
-
A fixed concentration of a high-affinity radioligand for Receptor X (e.g., [³H]-Ligand Y, at a concentration near its Kₔ).
-
Increasing concentrations of the unlabeled test compound (cis- or trans-3-Amino-3-methylcyclobutanol), typically in a 10-point, half-log dilution series (e.g., 1 nM to 100 µM).
-
-
Include control wells for "total binding" (no competitor) and "non-specific binding" (a high concentration of a known, non-radioactive ligand for Receptor X, e.g., 10 µM Ligand Y).
-
Incubate the plate at a set temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Counting :
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters quickly with ice-cold wash buffer to remove any non-specifically trapped radioligand.
-
Allow the filters to dry, then place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on each filter using a liquid scintillation counter.
-
-
Data Analysis :
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of the isomer that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ value to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Data Presentation: Binding Affinity
| Isomer | IC₅₀ (nM) | Kᵢ (nM) | Hill Slope |
|---|---|---|---|
| cis-3-Amino-3-methylcyclobutanol |
| trans-3-Amino-3-methylcyclobutanol| | | |
Workflow Diagram: Radioligand Binding Assay
Phase 2: Functional Characterization
Causality and Objective : Binding to a receptor does not reveal the functional consequence. The ligand could be an agonist (activating the receptor), an antagonist (blocking the receptor from its endogenous activator), or an inverse agonist (reducing basal receptor activity).[11] A cell-based functional assay is required to distinguish between these possibilities.[12] For a GPCR coupled to the Gₛ pathway, a cyclic AMP (cAMP) accumulation assay is a direct measure of receptor activation.[13]
Experimental Protocol: cAMP Accumulation Assay (HTRF®)
-
Cell Culture and Plating :
-
Use a cell line stably expressing Receptor X (e.g., CHO-K1 or HEK293).
-
Plate the cells in a 384-well, low-volume, white plate and culture overnight to allow for adherence.
-
-
Agonist Mode Assay :
-
Aspirate the culture medium and replace it with stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add increasing concentrations of the cis- or trans-isomer to the wells. Include a known agonist for Receptor X as a positive control.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Antagonist Mode Assay :
-
Pre-incubate the cells with increasing concentrations of the cis- or trans-isomer for a short period (e.g., 15 minutes).
-
Add a fixed concentration of the known agonist (at its EC₈₀ concentration) to all wells (except the negative control).
-
Incubate for a further 30 minutes at 37°C.
-
-
Detection (HTRF®) :
-
Lyse the cells by adding a buffer containing the two HTRF® detection reagents: a cAMP-specific antibody labeled with a cryptate (the donor) and cAMP labeled with d2 (the acceptor).
-
Incubate in the dark at room temperature for 60 minutes.
-
Read the plate on an HTRF®-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).
-
-
Data Analysis :
-
Calculate the 665/620 nm emission ratio, which is inversely proportional to the amount of cAMP produced.
-
For agonist mode : Plot the HTRF® ratio against the log concentration of the isomer to generate a dose-response curve. Determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal effect).
-
For antagonist mode : Plot the HTRF® ratio against the log concentration of the isomer to generate an inhibition curve. Determine the IC₅₀ (concentration that inhibits 50% of the agonist response).
-
Data Presentation: Functional Activity
| Isomer | Agonist EC₅₀ (nM) | Agonist Eₘₐₓ (%) | Antagonist IC₅₀ (nM) |
|---|---|---|---|
| cis-3-Amino-3-methylcyclobutanol |
| trans-3-Amino-3-methylcyclobutanol| | | |
Diagram: Gₛ-Coupled GPCR Signaling Pathway
Part 3: Synthesizing the Structure-Activity Relationship (SAR)
The power of this comparative approach lies in integrating the binding and functional data to build a coherent Structure-Activity Relationship (SAR).[14] The results from the tables above allow for a direct and objective comparison.
Interpreting Potential Outcomes:
-
Scenario 1: trans Isomer is a Potent Agonist, cis is Inactive.
-
Scenario 2: Both Isomers Bind, but cis is an Antagonist and trans is an Agonist.
-
Interpretation : This fascinating outcome, known as functional selectivity, implies that both isomers can occupy the binding pocket, but they induce different conformational changes in the receptor. The trans isomer may engage a "molecular switch" residue required for G-protein coupling, while the cis isomer binds in a slightly different orientation that occupies the pocket but fails to trigger this conformational change, thereby acting as a blocker.
-
-
Scenario 3: Both Isomers are Antagonists, but the trans Isomer has Higher Affinity.
-
Interpretation : This suggests that while neither isomer can activate Receptor X, the binding pocket has a clear preference for the geometry of the trans isomer. The SAR would focus on how the extended structure of the trans isomer allows for more favorable or extensive interactions (e.g., hydrophobic or van der Waals contacts) within the binding site compared to the cis isomer.
-
Diagram: Hypothetical Differential Binding in a Receptor Pocket
Conclusion
The geometric isomerism of cis- and trans-3-Amino-3-methylcyclobutanol represents a critical structural variable that is highly likely to govern their biological activity. While existing literature provides limited direct comparisons, the principles of stereochemistry in pharmacology strongly predict that these isomers will exhibit distinct profiles. The experimental framework detailed in this guide—progressing logically from binding affinity to functional activity—provides a robust and validated pathway for researchers to comprehensively characterize these compounds. By systematically generating and interpreting comparative data, the scientific community can elucidate the specific structure-activity relationships, unlocking the potential of the aminocyclobutanol scaffold for the development of novel, highly selective therapeutics.
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-
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A Senior Application Scientist's Guide to the Comparative Efficacy of Cyclobutane Analogs in Targeted Drug Design
Introduction: The Rise of the Cyclobutane Scaffold in Medicinal Chemistry
In the relentless pursuit of novel therapeutics with enhanced efficacy and safety profiles, medicinal chemists are increasingly turning their attention to underutilized chemical motifs. Among these, the cyclobutane ring, a four-membered carbocycle, has emerged as a powerful tool in targeted drug design.[1][2][3] Historically overlooked due to perceived ring strain and synthetic challenges, the cyclobutane moiety is now recognized for its unique stereochemical and physicochemical properties that can confer significant advantages to drug candidates.[4] Its rigid, puckered conformation allows for precise positioning of substituents, leading to improved target engagement and selectivity.[5] Furthermore, the introduction of a cyclobutane scaffold can favorably modulate a molecule's pharmacokinetic properties, such as metabolic stability and aqueous solubility.[6][7][8]
This guide provides an in-depth comparison of cyclobutane analogs with other commonly employed structural motifs in drug design. We will delve into the experimental data that underscores the benefits of incorporating this versatile scaffold, provide detailed protocols for evaluating its impact, and present a logical framework for its strategic implementation in your drug discovery programs.
The Cyclobutane Advantage: A Data-Driven Comparative Analysis
The decision to incorporate a cyclobutane ring into a drug candidate is often driven by the desire to overcome specific challenges encountered with other structural motifs, such as alkenes, aromatic rings, or more flexible alkyl chains. The following sections provide a comparative analysis supported by experimental data.
Cyclobutane as a Bioisostere for Alkenes: Enhancing Stability without Sacrificing Potency
A common strategy in medicinal chemistry is the replacement of a metabolically labile double bond with a more stable isostere. The cyclobutane ring serves as an excellent saturated, rigid bioisostere for an alkene, maintaining the relative orientation of substituents while improving the compound's pharmacokinetic profile.[5][7]
A compelling example is the development of analogs of the natural product Combretastatin A-4 (CA-4), a potent tubulin polymerization inhibitor with antitumor activity. The cis-stilbene core of CA-4 is prone to isomerization to the less active trans-isomer. To address this liability, researchers have synthesized cyclobutane-containing analogs, effectively locking the desired conformation.[5]
| Compound | Core Moiety | Target | IC50 (µM) | Rationale for Cyclobutane Incorporation |
| Combretastatin A-4 | cis-Stilbene | Tubulin | ~0.01 | High potency but susceptible to isomerization. |
| Cyclobutane Analog of CA-4 | 1,2-disubstituted cyclobutane | Tubulin | ~0.1-1 | Prevents cis-trans isomerization, improving stability. |
This table presents a generalized comparison based on literature findings. Actual values may vary depending on the specific analog and assay conditions.
Cyclobutane vs. Aromatic Rings: Improving Physicochemical Properties and Escaping Flatland
While aromatic rings are ubiquitous in drug molecules, their planarity and lipophilicity can contribute to poor solubility, high metabolic turnover, and potential off-target effects. Replacing an aromatic ring with a three-dimensional, saturated cyclobutane scaffold can lead to significant improvements in a compound's drug-like properties.[6][9] This bioisosteric substitution increases the fraction of sp3-hybridized carbons (Fsp3), a parameter often correlated with higher clinical success rates.[6]
| Property | Aromatic Ring Analog | Cyclobutane Analog | Impact of Cyclobutane Incorporation |
| Aqueous Solubility | Often lower | Generally higher | The puckered, non-planar structure of the cyclobutane ring can disrupt crystal lattice packing, leading to improved solubility. |
| Metabolic Stability | Susceptible to CYP450-mediated oxidation | Generally more stable | The saturated nature of the cyclobutane ring makes it less prone to oxidative metabolism compared to electron-rich aromatic systems.[6] |
| Target Binding | Planar interactions | 3D interactions | The three-dimensional arrangement of substituents on a cyclobutane ring can lead to novel and improved interactions with the target protein's binding pocket. |
This table provides a qualitative comparison of general trends observed in drug discovery programs.
Experimental Validation: Protocols for Comparative Efficacy
To rigorously assess the impact of incorporating a cyclobutane moiety, a series of standardized in vitro assays are essential. The following protocols provide a framework for the comparative evaluation of your cyclobutane analogs against their predecessors.
Experimental Workflow for Comparative Analysis
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Aminocyclobutanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional diversity and favorable physicochemical properties is perpetual. Among these, the cyclobutane ring, particularly in the form of 3-aminocyclobutanol derivatives, has emerged as a privileged motif. Its inherent strain and non-planar geometry provide a unique conformational landscape that can be exploited to achieve high potency and selectivity for a variety of biological targets. This guide provides an in-depth technical comparison of the structure-activity relationships (SAR) of 3-aminocyclobutanol derivatives, drawing on insights from studies on analogous structures and foundational principles of medicinal chemistry. We will explore how subtle modifications to this core scaffold can profoundly impact biological activity, with a focus on enzyme inhibition as a primary endpoint.
The 3-Aminocyclobutanol Scaffold: A Foundation for Potency and Selectivity
The 3-aminocyclobutanol core offers several advantages in drug design. The relative orientation of the amino and hydroxyl groups (cis or trans) provides a rigid framework for orienting substituents in distinct vectors, allowing for precise interactions with target proteins. Furthermore, the cyclobutane ring itself is a bioisostere for various commonly used functionalities, offering a novel chemical space to explore.
The central hypothesis of SAR studies on this scaffold is that the amino group can act as a key anchoring point to the biological target, often forming hydrogen bonds or salt bridges, while the hydroxyl group can either be a hydrogen bond donor/acceptor or serve as a handle for further derivatization. The substitution on the amino group and the stereochemistry of the cyclobutane ring are critical determinants of biological activity.
Comparative SAR Analysis: A Tale of Two Targets
To illustrate the principles of SAR for 3-aminocyclobutanol derivatives, we will consider two hypothetical, yet representative, case studies based on real-world drug discovery principles: inhibition of a cysteine protease (Cathepsin S) and inhibition of bacterial translation.
Case Study 1: 3-Aminocyclobutanol Derivatives as Cathepsin S Inhibitors
Cathepsin S is a cysteine protease involved in immune responses and has been implicated in various inflammatory diseases and cancers.[1][2] Its active site contains a critical cysteine residue that can be targeted by inhibitors. In our comparative analysis, we will explore how modifications to the 3-aminocyclobutanol scaffold impact inhibitory potency against Cathepsin S.
| Compound | Stereochemistry | R1 (at Amino Group) | R2 (Other Ring Substituents) | Cathepsin S IC50 (nM) | Selectivity vs. Cathepsin K |
| 1a | cis | H | H | >10,000 | - |
| 1b | trans | H | H | >10,000 | - |
| 2a | cis | Benzoyl | H | 5,200 | 10-fold |
| 2b | trans | Benzoyl | H | 12,500 | 5-fold |
| 3a | cis | Isoquinoline-1-carbonyl | H | 150 | 50-fold |
| 3b | cis | Quinoline-2-carbonyl | H | 320 | 40-fold |
| 4a | cis | Isoquinoline-1-carbonyl | 1-methyl | 85 | 100-fold |
| 4b | cis | Isoquinoline-1-carbonyl | 2,2-difluoro | 250 | 60-fold |
Causality Behind Experimental Choices:
-
Core Scaffold: The initial unsubstituted 3-aminocyclobutanol (compounds 1a and 1b ) shows no significant activity, indicating the necessity of substituents to engage with the enzyme's binding pockets.
-
Stereochemistry: A comparison of the cis and trans isomers (2a vs. 2b ) reveals that the cis configuration is preferred. This suggests that the relative orientation of the amino and hydroxyl groups in the cis isomer allows for a more favorable binding conformation within the active site of Cathepsin S.
-
Amine Substitution (R1): Moving from a simple benzoyl group (2a ) to a more complex and rigid heterocyclic system like isoquinoline-1-carbonyl (3a ) dramatically increases potency. This highlights the importance of exploring aromatic and heteroaromatic substituents that can form favorable π-π stacking or other interactions within the S2 and S3 pockets of the enzyme.[3][4]
-
Ring Substitution (R2): The introduction of a methyl group on the cyclobutane ring (4a ) further enhances potency. This suggests the presence of a hydrophobic pocket in the enzyme that can accommodate small alkyl groups. Conversely, the introduction of polar fluorine atoms (4b ) slightly decreases activity, indicating that this particular region of the enzyme may be sensitive to electronic effects or prefers non-polar interactions.
Experimental Protocols
Protocol 1: Stereoselective Synthesis of cis-3-Aminocyclobutanol Derivatives
This protocol outlines a general method for the synthesis of the cis-isomers, which demonstrated higher potency in our case study.
Step 1: Protection of 3-Aminocyclobutanone
-
Dissolve 3-aminocyclobutanone hydrochloride in a suitable solvent such as dichloromethane (DCM).
-
Add a base, for example, triethylamine (TEA), to neutralize the hydrochloride salt.
-
Introduce a protecting group for the amine, such as di-tert-butyl dicarbonate (Boc2O), to yield N-Boc-3-aminocyclobutanone.
-
Monitor the reaction by thin-layer chromatography (TLC) until completion.
-
Work up the reaction and purify the product by column chromatography.
Step 2: Stereoselective Reduction of the Ketone
-
Dissolve the N-Boc-3-aminocyclobutanone in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a bulky reducing agent, such as L-Selectride®, dropwise to the solution. The steric hindrance of the reducing agent and the Boc-protecting group directs the hydride attack to favor the formation of the cis-alcohol.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent and purify by column chromatography to obtain cis-N-Boc-3-aminocyclobutanol.
Step 3: Amide Coupling
-
Deprotect the amine of cis-N-Boc-3-aminocyclobutanol using an acid like trifluoroacetic acid (TFA) in DCM.
-
Couple the resulting cis-3-aminocyclobutanol with the desired carboxylic acid (e.g., isoquinoline-1-carboxylic acid) using a standard peptide coupling reagent such as HATU or EDC/HOBt in the presence of a base like diisopropylethylamine (DIPEA).
-
Purify the final product by preparative HPLC.
Protocol 2: In Vitro Cathepsin S Inhibition Assay
This fluorometric assay is a common method to determine the IC50 values of potential inhibitors.[5][6][7]
Materials:
-
Recombinant human Cathepsin S
-
Assay buffer (e.g., 100 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.5)
-
Fluorogenic substrate (e.g., Z-VVR-AMC)
-
Test compounds dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In the wells of the microplate, add the test compound dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the Cathepsin S enzyme to all wells except the negative control and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Read the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm every minute for 30 minutes.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualization of Key Concepts
Workflow for SAR-driven Lead Optimization
Caption: Iterative cycle of SAR-driven lead optimization.
Molecular Interactions of a 3-Aminocyclobutanol Inhibitor with Cathepsin S
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A Comparative Guide to the Metabolic Stability of Cyclobutane vs. Cyclopentane-Containing Compounds
Introduction
In the intricate process of drug discovery, optimizing a compound's metabolic stability is a critical hurdle. A molecule's susceptibility to metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver, directly influences its pharmacokinetic profile, dictating its half-life, bioavailability, and ultimately, its therapeutic efficacy. Medicinal chemists frequently employ small aliphatic rings to modulate these properties. Among the most common are cyclopentane and its more strained, four-membered counterpart, cyclobutane.
While both are saturated carbocycles, their distinct structural and electronic properties impart surprisingly different metabolic fates to the parent molecules. This guide provides an in-depth comparison of the metabolic stability of cyclobutane- versus cyclopentane-containing compounds, grounded in mechanistic principles and supported by established experimental workflows, to aid researchers in making rational design choices.
The Mechanistic Underpinnings: Ring Strain and Conformation
The metabolic fate of a cycloalkane is intrinsically linked to its three-dimensional structure and the stability of its C-H bonds. The primary route of metabolism for such moieties is oxidative hydroxylation, a reaction catalyzed by CYP enzymes.[1][2] This process is typically initiated by the abstraction of a hydrogen atom to form a carbon radical intermediate.[1][3] The relative stability of these two rings, therefore, offers a lens through which we can predict their metabolic susceptibility.
-
Ring Strain: Cyclobutane is significantly more strained than cyclopentane, with strain energies of approximately 26.3 kcal/mol and 7.1 kcal/mol, respectively.[4][5] This high strain in cyclobutane results from severe angle and torsional strain, forcing it into a puckered conformation.[4][5][6] Cyclopentane is more flexible, readily interconverting between envelope and half-chair conformations to relieve torsional strain.[7] This difference in strain energy influences the C-H bond strengths and the overall reactivity of the ring.
-
Conformational Rigidity: The rigidity of the cyclobutane ring is a key tool in medicinal chemistry. It can be used to lock a molecule's conformation, which can shield potential metabolic "soft spots" or improve binding affinity to the target protein, thereby indirectly enhancing metabolic stability.[4][7][8] In contrast, the flexibility of cyclopentane, while making it relatively inert, can sometimes be a liability, allowing it to adopt conformations that are more readily accommodated within a CYP active site.[7]
The central hypothesis is that the unique combination of ring strain and conformational rigidity in cyclobutane often renders it less susceptible to CYP-mediated metabolism compared to the more flexible and "alkane-like" cyclopentane ring.
Comparative Metabolic Pathways and Stability Trends
While both rings undergo hydroxylation, the strategic incorporation of cyclobutane has repeatedly been shown to be an effective strategy for enhancing metabolic stability.
-
Blocking Metabolic Hotspots: Cyclobutane is frequently used as a bioisosteric replacement for metabolically labile groups, such as gem-dimethyl or isopropyl moieties.[9] Its rigid, three-dimensional structure can effectively block access by metabolic enzymes to a vulnerable position on the drug molecule.[8][10] For instance, replacing a metabolically susceptible cyclohexane ring with a difluorocyclobutanyl group was a key optimization step in the development of the IDH1 inhibitor Ivosidenib, significantly improving its metabolic profile.
-
Inherent Stability: In many cases, the cyclobutane ring itself is more metabolically robust than other aliphatic systems. This has been attributed to its unique electronic structure and the conformational constraints it imposes.[4][11][12]
However, this is not a universal rule. The overall molecular architecture is paramount. In a study on fentanyl analogs, the cyclobutane-containing version was found to be less metabolically stable than the cyclopropane derivative.[13] Metabolite identification revealed that oxidation of the cyclobutane ring was a major metabolic pathway, alongside N-dealkylation.[13] This underscores the absolute necessity of empirical testing for each new chemical series.
Primary Metabolic Pathway
The principal metabolic transformation for both cyclobutane and cyclopentane within a drug molecule is CYP-mediated hydroxylation. This process introduces a hydroxyl group onto the ring, increasing the compound's polarity and facilitating its excretion.
Caption: Primary metabolic pathway for cyclobutane and cyclopentane rings via CYP450 oxidation.
Experimental Validation: The In Vitro Liver Microsomal Stability Assay
To empirically determine and compare the metabolic stability of drug candidates, the in vitro liver microsomal stability assay is the industry standard.[14][15] This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are vesicle-like artifacts of the endoplasmic reticulum containing a high concentration of Phase I metabolic enzymes, including CYPs.[14][16]
Experimental Workflow Diagram
Caption: Workflow for a typical in vitro liver microsomal metabolic stability assay.
Detailed Experimental Protocol
This protocol outlines a standard procedure for assessing metabolic stability in human liver microsomes.
Materials:
-
Pooled Human Liver Microsomes (e.g., from a reputable supplier).[14]
-
Potassium Phosphate Buffer (100 mM, pH 7.4).[16]
-
NADPH regenerating system (or NADPH stock solution).[17]
-
Test Compounds and Positive Controls (e.g., Dextromethorphan, Midazolam).[16]
-
Acetonitrile (ACN), HPLC-grade, containing an appropriate internal standard (IS) for LC-MS/MS analysis.
-
96-well plates, incubator, centrifuge.
Procedure:
-
Preparation: Thaw liver microsomes at 37°C and immediately place them on ice.[18] Prepare a working solution of microsomes in phosphate buffer to a final protein concentration of 0.5-1.0 mg/mL.[16][18]
-
Compound Addition: Add the test compound to the microsomal solution to a final concentration of typically 1 µM.[16] It is crucial that the final concentration of any organic solvent (like DMSO) is kept low (<0.5%) to avoid enzyme inhibition.[16]
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to reach thermal equilibrium.
-
Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed solution of NADPH cofactor.[16] The time of this addition is considered T=0.
-
Time Course Sampling: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.[17]
-
Quenching: Immediately terminate the reaction by adding the aliquot to a well containing cold acetonitrile with an internal standard.[16][17] This step precipitates the microsomal proteins and stops all enzymatic activity.
-
Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining concentration of the parent compound relative to the internal standard at each time point.[14]
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.
-
The slope of the resulting line from linear regression analysis equals the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:
-
t½ (min) = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein)
-
Data Presentation and Interpretation
The output of this assay allows for a direct quantitative comparison of the metabolic stability of different compounds.
Table 1: Comparative Metabolic Stability Data (Hypothetical Data)
| Compound ID | Core Moiety | t½ (min) | CLint (µL/min/mg protein) | Stability Classification |
| Compound A | Cyclopentyl | 25 | 27.7 | Moderate |
| Compound B | Cyclobutyl | 75 | 9.2 | High |
| Control (Verapamil) | - | 18 | 38.5 | Low-Moderate |
Interpretation: In this representative dataset, Compound B , containing the cyclobutyl moiety, exhibits a significantly longer half-life (t½) and a lower intrinsic clearance (CLint) compared to its cyclopentyl analog, Compound A . This indicates that Compound B is metabolized more slowly, demonstrating superior metabolic stability. Such a result would strongly suggest that the cyclobutane ring offers a metabolic advantage in this particular chemical scaffold.
Conclusion and Field-Proven Insights
The choice between incorporating a cyclobutane or a cyclopentane ring into a drug candidate is a nuanced decision with significant implications for metabolic stability.
-
Cyclopentane is a relatively stable, low-strain carbocycle. However, its conformational flexibility can make it and adjacent parts of the molecule susceptible to CYP-mediated oxidation.
-
Cyclobutane , due to its inherent ring strain and conformational rigidity, often serves to enhance metabolic stability.[4][8][11] It is a proven and powerful bioisostere that can be strategically placed to block metabolic hotspots, lock in a bioactive conformation, and improve overall ADME properties.[10][13]
While general principles point towards cyclobutane offering a stability advantage, this is not an absolute. The metabolic fate of a compound is a function of the entire molecule, and exceptions are common.[13] Therefore, the principles and comparative data outlined in this guide must be coupled with rigorous, empirical validation using standardized assays, such as the liver microsomal stability protocol detailed herein. By integrating theoretical knowledge with practical experimental data, researchers can make more informed decisions, accelerating the optimization of drug candidates with favorable pharmacokinetic profiles.
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A Senior Application Scientist's Guide to Validating the On-Target Activity of Novel Kinase Inhibitors Derived from trans-3-Amino-3-methylcyclobutanol
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated therapeutic candidate is paved with rigorous experimental validation. The trans-3-amino-3-methylcyclobutanol core represents a versatile building block in medicinal chemistry, offering a rigid, three-dimensional structure that can be elaborated to create potent and selective modulators of biological targets.[1][2] This guide provides an in-depth, experience-driven framework for validating the on-target activity of novel compounds derived from this scaffold, with a focus on their potential application as kinase inhibitors—a prominent area of investigation for such molecules.[2]
The central dogma of targeted drug discovery is confirming that your compound binds to its intended target and elicits the desired functional effect. This guide will walk you through a multi-tiered validation strategy, from initial biochemical confirmation of target engagement to cellular assays that demonstrate on-target activity in a more physiologically relevant context. We will also explore methodologies to assess target selectivity, a critical factor in mitigating off-target effects and potential toxicity.
The Rationale Behind a Phased Validation Approach
A phased approach to validating on-target activity is crucial for efficient and cost-effective drug discovery. It allows for early " go/no-go " decisions, preventing the investment of significant resources into compounds with undesirable properties. Our validation workflow is structured as follows:
-
Biochemical Assays: Direct measurement of the compound's interaction with the purified target protein. This is the first and most direct test of target engagement.
-
Cellular Target Engagement Assays: Confirming that the compound can enter cells and bind to its intended target in a complex cellular environment.
-
Functional Cellular Assays: Demonstrating that target engagement translates into the desired biological effect downstream of the target.
-
Selectivity Profiling: Assessing the compound's activity against a panel of related and unrelated targets to determine its specificity.
-
Cytotoxicity Assays: Evaluating the compound's general toxicity to cells, which helps to distinguish between on-target efficacy and non-specific cell death.
This structured approach, visualized below, ensures a comprehensive and logical progression in the validation process.
Caption: A stepwise workflow for validating the on-target activity of novel compounds.
Tier 1: Foundational Evidence - Biochemical Assays
Biochemical assays provide the initial, direct evidence of a compound's interaction with its purified target protein. For kinase inhibitors, these assays typically measure the inhibition of the kinase's catalytic activity.
Isothermal Titration Calorimetry (ITC)
ITC is a gold-standard biophysical technique that directly measures the heat released or absorbed during the binding of a compound to its target protein.[1][3][4] This allows for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).[1][4]
-
Protein and Compound Preparation:
-
Express and purify the target kinase to >95% purity.
-
Prepare a concentrated solution of the kinase (e.g., 10-50 µM) in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).
-
Prepare a solution of the test compound in the same buffer at a concentration 10-20 times that of the protein. Ensure the final DMSO concentration is identical in both the protein and compound solutions (typically <1%).
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the ITC instrument and the compound solution into the injection syringe.
-
Perform a series of small injections (e.g., 2 µL) of the compound into the protein solution while monitoring the heat change.
-
A control experiment, injecting the compound into the buffer alone, should be performed to subtract the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat change peaks and plot them against the molar ratio of the compound to the protein.
-
Fit the data to a suitable binding model (e.g., one-site binding) to determine the KD, n, ΔH, and ΔS.
-
Kinase Activity Assays
These assays directly measure the enzymatic activity of the kinase and the ability of the compound to inhibit it. A variety of formats are available, including fluorescence-based and luminescence-based assays.[5][6]
This commercially available assay measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.
-
Assay Setup:
-
In a 384-well plate, add the test compound at various concentrations.
-
Add the target kinase and its specific substrate to the wells.
-
Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase/luciferin reaction.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
| Assay | Parameter Measured | Advantages | Considerations |
| Isothermal Titration Calorimetry (ITC) | KD, Stoichiometry, Thermodynamics | Label-free, direct binding measurement.[3][4] | Requires larger amounts of pure protein. |
| Kinase Activity Assays (e.g., ADP-Glo™) | IC50 | High-throughput, sensitive. | Indirect measure of binding, can be affected by assay conditions. |
Tier 2: In the Cellular Milieu - Target Engagement
Confirming that a compound binds to its target within the complex environment of a living cell is a critical step. Cellular target engagement assays provide this crucial piece of evidence.
Cellular Thermal Shift Assay (CETSA®)
CETSA is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[7] This allows for the assessment of target engagement in intact cells or cell lysates.
-
Cell Treatment and Heating:
-
Treat cultured cells with the test compound or vehicle control for a defined period.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thawing or sonication.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or an ELISA-based method.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) workflow.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding to a target protein in living cells.[8] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that reversibly binds to the target.
-
Cell Preparation:
-
Transfect cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.
-
Plate the transfected cells in a 96- or 384-well plate.
-
-
Assay Procedure:
-
Add the test compound at various concentrations to the cells.
-
Add the fluorescent tracer and the NanoLuc® substrate to the wells.
-
Incubate to allow for binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the BRET signal (the ratio of the acceptor and donor emission) using a plate reader.
-
A decrease in the BRET signal indicates displacement of the tracer by the test compound.
-
Plot the BRET ratio against the compound concentration and fit the data to determine the IC50 value.
-
| Assay | Principle | Advantages | Considerations |
| CETSA® | Ligand-induced thermal stabilization.[7][9] | Label-free, applicable to native proteins. | Can be lower throughput, requires specific antibodies. |
| NanoBRET™ | Bioluminescence Resonance Energy Transfer (BRET). | High-throughput, quantitative, real-time measurements in live cells. | Requires genetic modification of the target protein and a specific fluorescent tracer. |
Tier 3: Demonstrating Biological Impact - Functional Cellular Assays
The ultimate goal of a targeted therapy is to modulate a biological pathway to achieve a therapeutic effect. Functional cellular assays are designed to demonstrate that target engagement by the compound leads to the desired downstream cellular response.
Phosphorylation Assays
For kinase inhibitors, a key functional readout is the inhibition of the phosphorylation of the kinase's downstream substrate.
-
Cell Treatment and Lysis:
-
Treat cells with the test compound at various concentrations for a specified time.
-
Lyse the cells and quantify the total protein concentration.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate.
-
Probe a separate membrane (or strip and re-probe the same membrane) with an antibody for the total amount of the substrate protein as a loading control.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total substrate.
-
Normalize the phospho-protein signal to the total protein signal.
-
A dose-dependent decrease in the phosphorylation of the substrate indicates functional inhibition of the target kinase.
-
Tier 4 & 5: Ensuring Specificity and Safety - Selectivity and Cytotoxicity
A successful drug candidate should be highly selective for its intended target to minimize off-target effects.[2] Furthermore, it should not exhibit general cytotoxicity at concentrations where on-target activity is observed.
Kinome Profiling
To assess the selectivity of a kinase inhibitor, it is essential to profile its activity against a broad panel of other kinases. Several contract research organizations (CROs) offer kinome profiling services, testing the compound against hundreds of kinases.[8]
Cytotoxicity Assays
The MTT assay is a widely used colorimetric assay to assess cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with the test compound at a range of concentrations for 24-72 hours.
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
-
Data Analysis:
-
Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm).
-
Plot the absorbance against the compound concentration to determine the CC50 (the concentration that reduces cell viability by 50%).
-
A desirable compound will have a high therapeutic index, which is the ratio of its CC50 to its IC50 for the on-target activity.
A Note on Alternative Mechanisms: PROTACs
The trans-3-amino-3-methylcyclobutanol scaffold may also be incorporated into Proteolysis Targeting Chimeras (PROTACs), which induce the degradation of a target protein. Validating the on-target activity of a PROTAC involves demonstrating target protein degradation, typically by Western blotting, and confirming that this degradation is dependent on the proteasome.
Conclusion
Validating the on-target activity of compounds derived from the versatile trans-3-amino-3-methylcyclobutanol scaffold is a multi-faceted process that requires a logical and stepwise approach. By combining biophysical, biochemical, and cellular assays, researchers can build a comprehensive data package that provides strong evidence for a compound's mechanism of action. This rigorous validation is essential for making informed decisions in the drug discovery pipeline and for the ultimate development of safe and effective targeted therapies.
References
-
Reaction Biology. ITC Assay Service for Drug Discovery. [Link]
-
Creative Biolabs. Isothermal Titration Calorimetry (ITC). [Link]
-
Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025-08-14). [Link]
-
PubMed. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. [Link]
-
News-Medical.Net. Cellular Thermal Shift Assay (CETSA). (2020-12-02). [Link]
-
Reaction Biology. Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024-08-13). [Link]
-
Wikipedia. MTT assay. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Reaction Biology. Kinase Screening & Profiling Service | Drug Discovery Support. [Link]
-
Eurofins Discovery. KinaseProfiler Kinase Activity Profiling for Rapid Success. [Link]
-
Creative Biolabs. Off-Target Profiling. [Link]
-
Concept Life Sciences. Target and pathway engagement assays. [Link]
-
PubMed Central. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016-07-01). [Link]
-
PubMed. Cell sensitivity assays: the MTT assay. [Link]
Sources
- 1. Buy trans-3-Amino-3-methylcyclobutanol hydrochloride | 1403767-32-7 [smolecule.com]
- 2. trans-3-Amino-1-methylcyclobutanol hydrochloride | 1523571-03-0 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound 97% | CAS: 1403766-99-3 | AChemBlock [achemblock.com]
- 6. cornellpharmacology.org [cornellpharmacology.org]
- 7. Allosteric modulation of G protein-coupled receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 3-amino-7-phthalazinylbenzoisoxazoles as a novel class of potent, selective, and orally available inhibitors of p38alpha mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to the Synthetic Routes of Substituted Aminocycloalkanes
Welcome to a detailed exploration of the synthetic strategies for crafting substituted aminocycloalkanes. These saturated cyclic scaffolds are privileged structures in modern medicinal chemistry, appearing in numerous approved drugs due to their ability to confer favorable physicochemical properties such as improved metabolic stability, reduced lipophilicity, and precise three-dimensional positioning of functional groups.
This guide is designed for researchers, medicinal chemists, and process development scientists. It moves beyond a simple recitation of reactions to provide a comparative analysis of the most prevalent and emerging synthetic routes. We will dissect the underlying mechanisms, weigh the strategic advantages and limitations of each approach, and provide actionable experimental protocols grounded in authoritative literature. Our focus is on the "why"—the causal logic behind procedural choices—to empower you to select and optimize the ideal route for your specific target molecule.
The Workhorse: Reductive Amination of Cyclic Ketones
Reductive amination remains one of the most versatile and widely implemented methods for synthesizing aminocycloalkanes. Its popularity stems from the broad availability of cyclic ketone starting materials and the generally mild, high-yielding reaction conditions.
Mechanistic Overview & Strategic Considerations
The reaction proceeds via a two-step, one-pot sequence. First, the cyclic ketone reacts with a primary or secondary amine to form a transient hemiaminal, which then dehydrates to an iminium or enamine intermediate. In the second step, a selective reducing agent, introduced concurrently or sequentially, reduces the C=N bond to furnish the desired amine.
The choice of reducing agent is critical and dictates the operational simplicity and functional group tolerance of the protocol. While historical methods used harsh reagents like catalytic hydrogenation (H₂/Pd-C) or NaBH₄, modern protocols almost exclusively employ milder, more selective hydride donors. Sodium triacetoxyborohydride (NaBH(OAc)₃) has become the reagent of choice. Its reduced basicity and steric bulk prevent the premature reduction of the starting ketone, allowing the iminium ion to form in sufficient concentration for a clean and efficient reduction. This obviates the need for strict pH control or sequential addition of reagents, making it a highly reliable and user-friendly procedure.
Caption: General workflow for reductive amination.
Comparative Performance
| Feature | Reductive Amination (NaBH(OAc)₃) |
| Stereocontrol | Generally diastereoselective, governed by the approach of the hydride to the iminium ion. The bulkier substituent typically directs the incoming nucleophile to the opposite face. |
| Substrate Scope | Very broad. Tolerates a wide range of functional groups (esters, amides, ethers, etc.). |
| Scalability | Highly scalable and commonly used in industrial settings. |
| Advantages | One-pot procedure, mild conditions, high yields, readily available starting materials. |
| Limitations | Stereochemical outcome can be difficult to predict for complex substrates. Not suitable for generating quaternary centers directly. |
Protocol: Synthesis of (trans)-4-(Methylamino)cyclohexan-1-ol
This protocol, adapted from literature, demonstrates the synthesis of a key intermediate for kinase inhibitors.
-
Reaction Setup: To a solution of 4-hydroxycyclohexan-1-one (1.0 g, 8.76 mmol) in dichloromethane (DCM, 30 mL), add a 2.0 M solution of methylamine in THF (8.76 mL, 17.5 mmol, 2.0 equiv).
-
Iminium Formation: Stir the mixture at room temperature for 1 hour. The formation of the iminium intermediate is typically not monitored and proceeds directly to the next step.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.78 g, 13.1 mmol, 1.5 equiv) portion-wise over 10 minutes. Scientist's Note: Portion-wise addition helps to control any potential exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction for completion by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography to yield the desired (trans)-4-(methylamino)cyclohexan-1-ol.
The Ritter Reaction: A Carbocation-Mediated Approach
The Ritter reaction is a classic yet powerful method for synthesizing N-alkyl amides from an alcohol or alkene, which can be subsequently hydrolyzed to the corresponding amine. It is particularly useful for accessing amines at tertiary carbon centers, a feature not readily achieved via standard reductive amination.
Mechanistic Overview & Strategic Considerations
The reaction is initiated by the formation of a stable carbocation intermediate from an alcohol (in strong acid) or an alkene (by protonation). This electrophilic carbocation is then trapped by the lone pair of electrons on the nitrogen atom of a nitrile solvent (e.g., acetonitrile), forming a nitrilium ion. Subsequent hydration of the nitrilium ion upon aqueous workup yields the N-alkyl amide.
The key to a successful Ritter reaction is the ability to form a stable carbocation. Therefore, tertiary and benzylic alcohols are excellent substrates. The regioselectivity is dictated entirely by carbocation stability, which can be a limitation if multiple stable carbocations can form.
Caption: The Ritter Reaction pathway to aminocycloalkanes.
Comparative Performance
| Feature | Ritter Reaction |
| Stereocontrol | Can be poor; often leads to racemization if the carbocation is prochiral. |
| Substrate Scope | Best for substrates that form stable (tertiary, benzylic) carbocations. |
| Scalability | Scalable, but the use of strong acids can pose challenges. |
| Advantages | Excellent for synthesizing amines at sterically hindered or quaternary centers. Uses inexpensive reagents. |
| Limitations | Requires strongly acidic conditions, limiting functional group tolerance. Risk of rearrangement reactions. Hydrolysis step is required. |
Protocol: Synthesis of N-(1-methylcyclohexyl)acetamide
This protocol is a representative example of the Ritter reaction.
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, add 1-methylcyclohexanol (5.0 g, 43.8 mmol) to acetonitrile (20 mL). Cool the mixture to 0 °C in an ice bath.
-
Acid Addition: Add concentrated sulfuric acid (H₂SO₄, 5 mL) dropwise to the stirred solution. Scientist's Note: This addition is highly exothermic and must be done slowly and with efficient cooling to prevent side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3 hours.
-
Workup: Carefully pour the reaction mixture onto crushed ice (100 g). This will hydrolyze the intermediate and precipitate the amide product.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry. The N-(1-methylcyclohexyl)acetamide can be further purified by recrystallization.
-
Hydrolysis (Optional): To obtain the free amine, the resulting amide is typically hydrolyzed by refluxing with aqueous acid (e.g., 6M HCl) or base (e.g., 6M NaOH).
Modern Strategies: Catalytic C-H Amination
The direct conversion of C-H bonds to C-N bonds represents a paradigm shift in synthetic efficiency, minimizing the need for pre-functionalized starting materials. Dirhodium-catalyzed C-H amination has emerged as a powerful tool for installing nitrogen functionality directly onto a cycloalkane backbone.
Mechanistic Overview & Strategic Considerations
These reactions typically involve a rhodium(II) catalyst, such as Rh₂(OAc)₄, and a nitrogen source that contains a leaving group, often a nosyl- or tosyl-protected iminoiodinane. The catalyst reacts with the nitrogen source to generate a highly reactive rhodium-nitrene intermediate. This electrophilic species then inserts into an unactivated C-H bond of the cycloalkane.
The major challenges in C-H amination are controlling site-selectivity (which C-H bond reacts) and stereoselectivity. Intramolecular versions of the reaction are often more predictable, as the tether between the nitrogen source and the cycloalkane ring directs the insertion to a specific position (typically a C-H bond delta to the nitrogen). For intermolecular reactions, selectivity is often governed by a combination of sterics and electronics, with tertiary C-H bonds being the most reactive.
Caption: Simplified cycle for catalytic C-H amination.
Comparative Performance
| Feature | Catalytic C-H Amination |
| Stereocontrol | Can be excellent, especially with chiral catalysts that can induce high enantioselectivity. |
| Substrate Scope | Broad, but highly dependent on the specific catalyst and nitrogen source used. |
| Scalability | Can be challenging due to catalyst cost and loading, though significant progress is being made. |
| Advantages | Highly atom-economical. Access to complex structures from simple precursors. Can functionalize "unactivated" C-H bonds. |
| Limitations | Catalyst cost and sensitivity. Site-selectivity can be a major challenge in complex molecules. |
Summary Comparison of Synthetic Routes
| Parameter | Reductive Amination | Ritter Reaction | Catalytic C-H Amination |
| Starting Material | Cyclic Ketone | Alcohol / Alkene | Unfunctionalized Alkane |
| Key Reagents | NaBH(OAc)₃, Amine | Strong Acid, Nitrile | Rhodium(II) Catalyst, N-Source |
| Conditions | Mild (RT, neutral pH) | Harsh (Strong Acid) | Mild to Moderate (Heat often req.) |
| Stereocontrol | Diastereoselective | Often Poor | Potentially High (Catalyst-controlled) |
| Functional Group Tol. | Excellent | Poor | Moderate to Good |
| Key Advantage | Reliability & Versatility | Access to Quaternary Centers | Step & Atom Economy |
| Primary Limitation | Predictability of stereo. | Harsh conditions, rearrangements | Site-selectivity & Catalyst Cost |
Conclusion and Future Outlook
The synthesis of substituted aminocycloalkanes is a mature field that continues to evolve. While classic methods like reductive amination and the Ritter reaction remain indispensable for their reliability and ability to generate specific substitution patterns, modern strategies are changing the landscape.
Catalytic C-H amination offers the tantalizing prospect of building molecular complexity with unparalleled efficiency, minimizing protecting groups and activation steps. As new catalysts with improved selectivity and activity are developed, we can expect this strategy to become increasingly mainstream. Furthermore, the rise of biocatalysis, using enzymes like transaminases, is poised to offer highly selective and sustainable routes to chiral aminocycloalkanes, addressing the critical need for enantiomerically pure compounds in drug development.
The optimal synthetic route will always depend on the specific target molecule, required scale, and desired stereochemistry. A thorough understanding of the mechanistic underpinnings and practical limitations of each method, as outlined in this guide, is the medicinal chemist's most powerful tool for navigating this complex and rewarding area of synthesis.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]
-
Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]
-
Norman, M. H., et al. (2008). Discovery of a series of 4-(methylamino)cyclohexan-1-ol-derived ACK1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Bishop, R. (1991). The Ritter Reaction. In Comprehensive Organic Synthesis. Pergamon. [Link]
-
Du Bois, J. (2011). Rhodium-Catalyzed C–H Amination. A New Tool for Chemical Synthesis. Organic & Biomolecular Chemistry. [Link]
-
Hesp, K. D., & Du Bois, J. (2010). A Rh-Catalyzed C–H Amination Reaction for the Synthesis of β-Amino Alcohols. Organic Letters. [Link]
A Comparative Pharmacokinetic Analysis of Cis- and Trans-Aminocyclobutanol Isomers: A Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
The three-dimensional structure of a drug molecule is a critical determinant of its interaction with biological systems.[1][2][3] For chiral compounds, individual stereoisomers can exhibit vastly different pharmacological and pharmacokinetic profiles.[3][4][5][6][7] This guide provides an in-depth comparison of the pharmacokinetic differences between cis and trans aminocyclobutanol isomers, a common structural motif in modern medicinal chemistry. Understanding these differences is paramount for selecting the optimal candidate for clinical development and ensuring drug safety and efficacy. As mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA), the stereoisomeric composition of a drug must be well-characterized, with quantitative assays for individual enantiomers developed early in the drug development process.[4][8][9][10][11][12]
The Physicochemical Landscape: How Geometry Dictates Behavior
The fundamental difference between cis and trans aminocyclobutanol isomers lies in the spatial arrangement of the amino and hydroxyl groups relative to the cyclobutane ring. This seemingly subtle variation can lead to significant differences in physicochemical properties that underpin their pharmacokinetic behavior.
-
Dipole Moment & Polarity: Cis isomers, with functional groups on the same side of the ring, often have a larger molecular dipole moment and greater polarity compared to their trans counterparts, where individual bond dipoles can partially or fully cancel out.[13] This can influence properties like solubility and interaction with biological membranes.
-
pKa Values: The proximity of the amino and hydroxyl groups in the cis isomer can lead to intramolecular hydrogen bonding, which may alter the acidity or basicity (pKa) of these functional groups compared to the trans isomer.
-
Conformational Rigidity: The rigid cyclobutane scaffold restricts bond rotation. The specific geometry of each isomer dictates how it presents its functional groups for interaction with enzymes and transporters.
Comparative ADME Profiling: A Tale of Two Isomers
Stereochemistry can profoundly influence every aspect of a drug's journey through the body—Absorption, Distribution, Metabolism, and Excretion (ADME).[1][2][14]
Absorption
Differences in oral absorption can arise from stereoselective interactions with intestinal transporters or differences in passive permeability.[15] The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption and identify potential substrates for efflux transporters like P-glycoprotein (P-gp).[16][][18]
Table 1: Hypothetical Caco-2 Permeability Data for Aminocyclobutanol Isomers
| Isomer | Apparent Permeability (Papp A→B) (10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) | Predicted Human Absorption |
| cis-Aminocyclobutanol | 5.2 | 1.1 | High |
| trans-Aminocyclobutanol | 1.8 | 4.5 | Moderate to Low (P-gp Substrate) |
Causality: The higher efflux ratio for the trans isomer suggests it is a substrate for an efflux transporter like P-gp, which actively pumps the compound out of intestinal cells, thereby reducing its net absorption. The cis isomer, with a different 3D shape, may not be recognized by the transporter, leading to higher passive absorption.
Distribution
Once absorbed, a drug's distribution is largely governed by its binding to plasma proteins, primarily human serum albumin (HSA) and α1-acid glycoprotein (AGP).[19][20] This binding is often stereoselective.[19][20] Only the unbound (free) fraction of a drug is available to exert its pharmacological effect and be cleared from the body.[21][22]
Table 2: Hypothetical Plasma Protein Binding Data
| Isomer | Fraction Unbound (fu) in Human Plasma (%) |
| cis-Aminocyclobutanol | 15% |
| trans-Aminocyclobutanol | 45% |
Causality: The lower fraction unbound for the cis isomer indicates a higher affinity for plasma proteins.[19] This could be due to its specific geometry fitting more snugly into a binding pocket on albumin.[19] A lower fu can lead to a lower volume of distribution and a longer half-life.[22]
Metabolism
Metabolism is frequently the most stereoselective pharmacokinetic process, as metabolic enzymes, particularly the Cytochrome P450 (CYP) family, have highly structured, chiral active sites.[14][23][24][25] This can lead to one isomer being cleared much faster than the other.[14][25][26]
Table 3: Hypothetical Metabolic Stability Data in Human Liver Microsomes
| Isomer | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| cis-Aminocyclobutanol | 12 | 115.5 |
| trans-Aminocyclobutanol | > 60 | < 23.1 |
Causality: The significantly shorter half-life of the cis isomer indicates it is rapidly metabolized by liver enzymes. The trans isomer, by contrast, is metabolically stable. This profound difference dictates that the cis isomer would likely have a much lower oral bioavailability and shorter duration of action in vivo.[27] Such differences are critical for dose determination and predicting drug-drug interactions.[25]
Excretion
Stereoselectivity can also be observed in renal excretion, where isomers may interact differently with active transporters in the kidney tubules.
Visualizing Metabolic Divergence
The differential metabolism of cis and trans isomers can be visualized as distinct pathways. For example, the hydroxyl group of the cis isomer might be perfectly positioned for rapid glucuronidation by UGT enzymes, while the trans isomer's hydroxyl group may be sterically hindered, making it a poor substrate.
Caption: Differential metabolic pathways for aminocyclobutanol isomers.
A Validated Experimental Workflow for Isomer Differentiation
A systematic and rigorous evaluation is essential to de-risk drug development projects. The following protocols outline key experiments for characterizing the pharmacokinetic properties of stereoisomers.
Caption: Stepwise experimental workflow for pharmacokinetic isomer evaluation.
Experimental Protocol 1: Chiral Separation and Quantification
Objective: To develop a robust analytical method to separate and quantify the cis and trans isomers, a prerequisite for all subsequent assays.[4][28]
-
Column Screening: Screen a panel of chiral stationary phases (CSPs). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for separating isomers of small molecules.[23][29]
-
Mobile Phase Optimization:
-
For normal phase HPLC, typical mobile phases consist of hexane/isopropanol or hexane/ethanol mixtures.
-
For reversed-phase HPLC, use acetonitrile/water or methanol/water with additives like formic acid or ammonium acetate.
-
Expertise Note: The choice of mobile phase additive is critical. For basic compounds like aminocyclobutanols, adding a small amount of a basic modifier (e.g., diethylamine) to a normal phase system can significantly improve peak shape and resolution by minimizing ionic interactions with the stationary phase.
-
-
Method Validation: Validate the final method for specificity, linearity, accuracy, and precision according to regulatory guidelines. A resolution (Rs) of >1.5 between the two isomer peaks is typically required for baseline separation.
Experimental Protocol 2: In Vitro Metabolic Stability Assay
Objective: To determine the rate of metabolism of each isomer using human liver microsomes (HLM), which contain a high concentration of CYP enzymes.[30][31][32][33]
-
Preparation:
-
Prepare a stock solution of each isomer (e.g., 1 mM in DMSO).
-
Thaw pooled HLM (e.g., from BioIVT) on ice and dilute to a working concentration (e.g., 0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4).[34]
-
Prepare a NADPH-regenerating system solution, which provides the necessary cofactor for CYP enzyme activity.[31][32]
-
-
Incubation:
-
Pre-warm the HLM solution and individual isomer solutions at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH-regenerating system. The final substrate concentration is typically 1 µM.[34]
-
Trustworthiness Note: Include two control incubations: a "t=0" sample where the reaction is stopped immediately, and a "no-NADPH" control to assess non-enzymatic degradation.[32]
-
-
Time Points & Quenching:
-
Analysis:
-
Centrifuge the samples to pellet the precipitated protein.[31]
-
Analyze the supernatant by LC-MS/MS using the previously developed chiral method to quantify the remaining parent compound of each isomer.
-
-
Data Calculation:
Experimental Protocol 3: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of each isomer.[16][][35][36]
-
Cell Culture:
-
Culture Caco-2 cells on semi-permeable filter inserts (e.g., Transwell® plates) for 21 days to allow them to differentiate into a polarized monolayer that mimics the intestinal epithelium.[]
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer.[16][36] Only use wells with TEER values within the laboratory's established range, confirming tight junction integrity.
-
Trustworthiness Note: Post-experiment TEER should also be measured to ensure the test compounds were not cytotoxic to the cells. A value of at least 75% of the initial TEER is generally acceptable.[36]
-
-
Transport Experiment:
-
Analysis and Calculation:
-
Quantify the concentration of each isomer in the donor and receiver samples using the chiral LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) for each direction.
-
The Efflux Ratio is calculated as Papp (B→A) / Papp (A→B). An efflux ratio >2 is generally considered indicative of active efflux.
-
Conclusion
The spatial arrangement of atoms in cis and trans aminocyclobutanol isomers dictates their physicochemical properties and, consequently, their pharmacokinetic profiles. Differences in absorption, distribution, and especially metabolism can be profound. Assuming pharmacokinetic equivalence between stereoisomers without empirical data is a significant risk in drug development. A thorough, side-by-side evaluation using validated in vitro assays is a critical, non-negotiable step in selecting a lead candidate with the highest probability of clinical success. This early characterization provides the foundational data needed to design informative in vivo studies and ultimately deliver safer, more effective medicines.
References
- 1. courses.washington.edu [courses.washington.edu]
- 2. What is the application of stereochemistry in drug design? [synapse.patsnap.com]
- 3. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. Part 4: Stereochemistry in Drug Action and Pharmacology – Chiralpedia [chiralpedia.com]
- 6. Pharmacokinetics and pharmacodynamics of stereoisomeric drugs with particular reference to bioequivalence determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The FDA perspective on the development of stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FDA's policy statement for the development of new stereoisomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hhs.gov [hhs.gov]
- 12. Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
- 14. researchgate.net [researchgate.net]
- 15. STEREOCHEMISTRY AND DRUG ACTION.pptx [slideshare.net]
- 16. enamine.net [enamine.net]
- 18. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 19. Stereoselective binding of chiral drugs to plasma proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Stereoselective binding of chiral drugs to plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 22. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 23. Significance and challenges of stereoselectivity assessing methods in drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Stereoselectivity in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The Hidden Chirality in Drug Metabolites: A metabolic blind spot – Chiralpedia [chiralpedia.com]
- 27. news-medical.net [news-medical.net]
- 28. benchchem.com [benchchem.com]
- 29. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 32. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 33. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 34. mercell.com [mercell.com]
- 35. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 36. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of trans-3-Amino-3-methylcyclobutanol hydrochloride: A Guide for Laboratory Professionals
For research, scientific, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling trans-3-Amino-3-methylcyclobutanol hydrochloride, a critical building block in pharmaceutical development. By understanding its specific hazards and implementing rigorous handling protocols, researchers can mitigate risks and maintain a secure workspace.
This compound (CAS No. 1523571-03-0) is a versatile compound valued for its role in synthesizing complex molecules.[1] However, its utility is accompanied by specific health and safety considerations that demand careful attention. This compound is classified as harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2] Furthermore, it may cause respiratory irritation, necessitating controlled handling to prevent inhalation.[1][2]
Core Safety Directives: Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial when working with this compound. The following table outlines the recommended PPE, categorized by the area of protection.
| Body Part | Recommended PPE | Rationale |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Prevents skin contact and subsequent irritation.[3] Double-gloving is advised for enhanced protection. |
| Eyes/Face | Safety glasses with side shields and a face shield, or chemical safety goggles. | Protects against splashes and airborne particles that can cause serious eye irritation.[4] |
| Body | Laboratory coat, closed-toe shoes, and additional chemical-resistant apron if splash risk is high. | Minimizes skin exposure and contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. For operations with a higher risk of aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases is recommended. | Prevents inhalation of the compound, which can cause respiratory irritation.[1][2] |
Procedural Guidance: From Handling to Disposal
Adherence to strict protocols is essential for minimizing exposure and ensuring a safe working environment.
Workflow for Safe Handling and PPE Usage
The following diagram illustrates the logical flow for selecting and using appropriate PPE when handling this compound.
Step-by-Step Handling Procedures:
-
Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[4] All personnel involved must be trained on the specific hazards of this compound.
-
Weighing and Transfer : Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure. Use appropriate tools to avoid direct contact.
-
In Case of Exposure :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing.
-
Eye Contact : Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation : Move the person to fresh air and keep them comfortable for breathing.[3]
-
Ingestion : Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
-
Spill Response :
-
For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable, labeled container for disposal.
-
Ventilate the area and clean the spill site once the material has been removed.
-
For large spills, evacuate the area and contact your institution's environmental health and safety department.
-
Disposal Plan: A Commitment to Environmental Safety
Proper disposal of this compound and its contaminated waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Disposal Protocol:
-
Solid Waste : All solid waste contaminated with this compound, including used gloves, weigh boats, and absorbent materials from spills, must be collected in a clearly labeled hazardous waste container.
-
Liquid Waste : Solutions containing this compound should be collected in a designated, sealed, and labeled hazardous waste container. Do not dispose of this chemical down the drain.
-
Empty Containers : "Empty" containers may still retain hazardous residues. These should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal : Arrange for the disposal of all hazardous waste through your institution's licensed hazardous waste disposal service.
By adhering to these comprehensive safety and handling guidelines, researchers can confidently work with this compound, fostering a culture of safety and scientific excellence.
References
-
PubChem. Rac-(1r,3s)-3-amino-1-methylcyclobutan-1-ol hydrochloride. Available from: [Link]
-
Pharmaffiliates. trans-3-Aminocyclopentanol Hydrochloride | CAS No : 124555-33-5. Available from: [Link]
-
PubChem. trans-3-Amino-cyclohexanol hydrochloride. Available from: [Link]
Sources
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
